molecular formula C12H14O3 B2803422 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 53568-17-5

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2803422
CAS No.: 53568-17-5
M. Wt: 206.241
InChI Key: WYCIVOOAIQZDGE-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.241. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCIVOOAIQZDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of a Dopaminergic Scaffold: An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a pivotal intermediate in the synthesis of potent dopaminergic agents. While the precise moment of its initial synthesis is not prominently documented, its emergence is intrinsically linked to the broader exploration of tetralin derivatives as frameworks for neurologically active compounds. This guide will illuminate the synthetic pathways, the rationale behind experimental designs, and the ultimate application of this molecule in the quest for novel therapeutics, particularly for Parkinson's disease.

The Tetralin Framework: A Privileged Structure in Neuroscience

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core represents a conformationally restricted analog of phenylethylamine, a fundamental structural motif in many neurotransmitters, including dopamine. This structural rigidity made the tetralin scaffold an early object of interest for medicinal chemists aiming to design compounds with enhanced selectivity and potency for specific neuroreceptors. The exploration of substituted 2-aminotetralins, in particular, has been a fertile ground for the discovery of potent dopamine receptor agonists.

Emergence of a Key Intermediate: The Synthesis of this compound

The significance of this compound lies in its role as a direct precursor to 5-methoxy-2-aminotetralin and its derivatives. The methoxy group at the 5-position is a critical feature for modulating the pharmacological activity of these compounds, influencing their affinity and selectivity for dopamine receptor subtypes.

While a singular "discovery" paper for this specific carboxylic acid is not readily apparent in the historical literature, its synthesis was a logical and necessary step in the development of 2-aminotetralin-based dopaminergic agents. Early work on these agents often involved the synthesis of the corresponding tetralone, followed by reductive amination. The synthesis of the carboxylic acid provided an alternative and versatile route for introducing the desired amine functionality.

Retrosynthetic Analysis: A Path to the Core Structure

A common retrosynthetic approach to this compound highlights its connection to readily available starting materials.

Retrosynthesis Target This compound Intermediate1 5-Methoxy-2-tetralone Target->Intermediate1 Carboxylation or related functionalization Intermediate2 1,6-Dimethoxynaphthalene Intermediate1->Intermediate2 Birch Reduction StartingMaterial1 3-Methoxyphenylacetic acid Intermediate1->StartingMaterial1 Friedel-Crafts acylation StartingMaterial2 Ethylene StartingMaterial1->StartingMaterial2 Coupling

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary synthetic strategies, one proceeding through the versatile intermediate 5-methoxy-2-tetralone, and another involving the functionalization of pre-existing tetralin cores.

Key Synthetic Methodologies

The synthesis of this compound and its crucial precursor, 5-methoxy-2-tetralone, has been approached through various routes. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale, and stereochemical considerations.

Synthesis via 5-Methoxy-2-tetralone

A prevalent strategy involves the synthesis of 5-methoxy-2-tetralone, which can then be converted to the target carboxylic acid.

Step 1: Synthesis of 5-Methoxy-2-tetralone

One common method involves the Birch reduction of 1,6-dimethoxynaphthalene.[1]

  • Protocol:

    • 1,6-Dimethoxynaphthalene is dissolved in a mixture of absolute ethanol and liquid ammonia.

    • Metallic sodium is added portion-wise at a controlled temperature (15-35°C).

    • The reaction is allowed to proceed for 35-48 hours.

    • Work-up with water and subsequent hydrolysis with dilute hydrochloric acid yields 5-methoxy-2-tetralone.

  • Causality: The Birch reduction selectively reduces one of the aromatic rings of the naphthalene system. The presence of the electron-donating methoxy groups directs the reduction to the desired ring. The subsequent acid-catalyzed hydrolysis of the enol ether intermediate furnishes the tetralone.

An alternative route starts from 3-methoxyphenylacetic acid.[2]

  • Protocol:

    • 3-Methoxyphenylacetic acid is reacted with thionyl chloride to form the corresponding acid chloride.

    • The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a catalyst to yield 5-methoxy-2-tetralone.

  • Causality: This approach utilizes a Friedel-Crafts acylation-type reaction where ethylene serves as the two-carbon source for the formation of the six-membered ring of the tetralone.

Step 2: Conversion of 5-Methoxy-2-tetralone to the Carboxylic Acid

While not explicitly detailed in the provided search results for this specific conversion, standard organic transformations can be applied to introduce the carboxylic acid functionality at the 2-position of the tetralone. This could involve, for example, the formation of a cyanohydrin followed by hydrolysis, or through a Reformatsky-type reaction followed by dehydration and reduction.

Synthesis of a Related D-methoxy Analog

A 2016 paper by Chinea and Banerjee describes a new synthesis for the related compound, 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which provides insights into the synthetic strategies for this class of molecules.[3]

  • Protocol:

    • 6-Methoxy-1-tetralone is treated with diethyl carbonate to yield a ketoester.

    • Reduction of the keto group with sodium borohydride followed by dehydration affords an unsaturated ester.

    • Catalytic hydrogenation of the double bond yields the saturated ester.

    • Bromination of the aromatic ring followed by a copper(I) bromide-mediated methoxylation introduces the second methoxy group.

    • Finally, hydrolysis of the ester group yields the target carboxylic acid.

  • Causality: This multi-step synthesis demonstrates a controlled method for building up the desired functionality on the tetralin core. The initial acylation introduces the precursor to the carboxylic acid group, and the subsequent steps systematically modify the tetralone to achieve the final product.

The Role in Drug Discovery: A Gateway to Dopamine Receptor Agonists

The primary value of this compound lies in its utility as a versatile building block for more complex and pharmacologically active molecules.[4] Its structure is a key component in the synthesis of potent dopamine receptor agonists, which are crucial for the management of Parkinson's disease.[5]

Drug_Development_Pathway CarboxylicAcid This compound Aminotetralin 2-Aminotetralin Derivatives CarboxylicAcid->Aminotetralin Functional Group Interconversion (e.g., Curtius Rearrangement) DopamineAgonist Dopamine Receptor Agonists (e.g., for Parkinson's Disease) Aminotetralin->DopamineAgonist Lead Optimization

Caption: The role of the title compound in drug development.

The carboxylic acid functionality can be converted to an amine group through various methods, such as the Curtius rearrangement, to produce 2-amino-5-methoxytetralin. This amine can then be further functionalized to create a library of compounds for screening as dopamine receptor agonists. A significant body of research has demonstrated that N,N-disubstituted 2-aminotetralins exhibit potent dopaminergic activity.[6]

The methoxy group at the 5-position is particularly important for conferring selectivity for D2-like dopamine receptors. The interaction of these ligands with the dopamine receptor is a key aspect of their mechanism of action in alleviating the symptoms of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.

Conclusion

While the precise historical moment of the discovery of this compound may be embedded within the broader history of tetralin chemistry, its importance as a key synthetic intermediate is undeniable. The synthetic routes developed to access this molecule have paved the way for the creation of a multitude of potent dopaminergic agents. This in-depth guide has illuminated the logical progression from simple starting materials to this crucial building block, underscoring the elegance and utility of synthetic chemistry in the ongoing pursuit of novel therapeutics for neurological disorders. The continued exploration of the tetralin scaffold, with this carboxylic acid as a key entry point, promises to yield further insights into the intricate workings of the central nervous system and to provide new avenues for the treatment of diseases like Parkinson's.

References

  • MySkinRecipes. This compound. [Link]

  • CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google P
  • CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P
  • 5-Methoxy-2-tetralone: A Cornerstone Intermediate for Dopamine Agonists. [Link]

  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362–367. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a derivative of the tetralin scaffold, a structural motif present in numerous biologically active molecules and approved pharmaceuticals.[1] As a synthetic intermediate, it serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly in areas targeting the central nervous system.[2][3] The physicochemical properties of such an intermediate are of paramount importance; they not only influence the conditions required for its synthesis and purification but also profoundly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug candidates derived from it.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It combines computational data with established, robust experimental protocols for determining its most critical parameters, offering field-proven insights for its practical application in a research and development setting.

Section 1: Chemical Identity and Core Properties

Accurate identification and fundamental data are the bedrock of any chemical investigation. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Core Chemical and Physicochemical Properties

Property Value Source
IUPAC Name This compound -
CAS Number 53568-17-5 [4]
Molecular Formula C₁₂H₁₄O₃ [4]
Molecular Weight 206.24 g/mol [4]
SMILES COc1cccc2c1CCC(C2)C(=O)O -
Calculated LogP (XLogP3-AA) 2.1 [4]
Topological Polar Surface Area 46.5 Ų [4]
pKa (Predicted) ~4.26 ± 0.20 [5]
Melting Point (°C) Data not available for this isomer. (Isomer 8-methoxy- melts at 140-146°C) [6][7]

| Boiling Point (°C, Predicted) | Data not available for this isomer. (Isomer 8-methoxy- has a predicted BP of 397.3 ± 42.0°C) |[7] |

The calculated LogP value of 2.1 suggests that the molecule possesses moderate lipophilicity, a crucial characteristic for balancing aqueous solubility with membrane permeability.[4] The predicted pKa, typical for a carboxylic acid, indicates that the compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which will govern its solubility and interaction with biological targets.[5]

Section 2: Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems. Based on its structure—a lipophilic tetralin core combined with a hydrophilic carboxylic acid group—this compound is expected to exhibit pH-dependent aqueous solubility.

  • In Acidic Media (pH < 3): The carboxylic acid group will be protonated and uncharged, leading to low aqueous solubility.

  • In Neutral to Basic Media (pH > 5): The compound will deprotonate to form the more soluble carboxylate salt, significantly increasing its aqueous solubility.

  • In Organic Solvents: It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, which are common vehicles for compound storage and assay preparation.[8]

Section 3: Experimental Determination of Key Parameters

Computational data provides a valuable starting point, but experimental verification is essential for drug discovery and development. The following sections detail robust, self-validating protocols for determining the pKa, LogP, and thermodynamic aqueous solubility.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity. Potentiometric titration is a highly accurate method that involves monitoring pH changes as a strong base is added to an acidic solution of the compound.[9][10] The pKa is the pH at which the compound is 50% ionized, found at the half-equivalence point of the titration curve.[11]

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) A->B C Prepare Titrant (0.1 M NaOH, carbonate-free) B->C D Purge with N2 (Remove dissolved CO2) C->D E Titrate Sample (Stepwise addition of NaOH) D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (1st Derivative Peak) G->H I Calculate pKa (pH at 1/2 Equivalence Volume) H->I

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[12]

  • Solution Preparation:

    • Prepare a 0.1 M sodium hydroxide (NaOH) titrant and a 0.1 M hydrochloric acid (HCl) solution.

    • Dissolve an accurately weighed quantity of the compound in a suitable solvent system (e.g., water with a minimal amount of co-solvent like methanol if required) to a concentration of approximately 1 mM.[12]

    • Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain constant ionic strength throughout the titration.[12]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a magnetic stirrer.

    • Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[12]

    • Immerse the calibrated pH electrode into the solution.

    • If necessary, adjust the starting pH to ~2.0 with 0.1 M HCl.

    • Add the 0.1 M NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis and Validation:

    • Plot the recorded pH values against the volume of NaOH added.

    • The equivalence point is identified as the point of maximum slope on the curve, often determined precisely by finding the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is the pH value at exactly half of the equivalence volume.

    • For trustworthiness, perform a minimum of three replicate titrations and report the average pKa with the standard deviation.[12]

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Principle: The partition coefficient (P) represents the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. LogP, its logarithmic form, is the industry standard for measuring lipophilicity.[13][14] The shake-flask method is the benchmark technique for its direct determination.[14]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Solvents (n-Octanol with Water, Water with n-Octanol) B Prepare Stock Solution (Compound in n-Octanol) A->B C Combine Phases (Saturated n-Octanol + Saturated Water) B->C D Agitate to Equilibrium (e.g., 24h at constant temp.) C->D E Separate Phases (Centrifugation) D->E F Quantify Concentration (HPLC-UV analysis of both phases) E->F G Calculate LogP (log([C]octanol / [C]water)) F->G

Caption: Workflow for LogP determination via the shake-flask method.

Detailed Experimental Protocol:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer (or water) in a separatory funnel for 24 hours. Allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the actual experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that will be detectable in both phases after partitioning.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean separation of the two phases and break any emulsions that may have formed.

  • Quantification and Validation:

    • Carefully withdraw an aliquot from each phase.

    • Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

    • Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

    • The final value is expressed as LogP = log₁₀(P).

    • To ensure accuracy, the experiment should be repeated at several different starting concentrations.

Determination of Thermodynamic Aqueous Solubility

Principle: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[15] The shake-flask method, where excess solid is equilibrated with the solvent, is considered the "gold standard" for this measurement.[15][16]

Solubility_Workflow cluster_prep Setup cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers (e.g., pH 2.0, 5.0, 7.4) B Add Excess Solid Compound to each buffer A->B C Equilibrate Slurry (Agitate 24-48h at 37 °C) B->C D Separate Solid from Liquid (Filter through 0.45 µm PVDF) C->D E Quantify Filtrate Concentration (LC-MS/MS or HPLC-UV) D->E F Report Solubility (e.g., in µg/mL or µM) E->F

Caption: Workflow for thermodynamic solubility determination.

Detailed Experimental Protocol:

  • Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8 as recommended for Biopharmaceutics Classification System studies).[17] Ensure enough solid is present that it remains visible at the end of the experiment.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 37 ± 1 °C).[17] Agitate the slurries for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated supernatant from the excess solid. The most reliable method is filtration through a low-binding filter (e.g., 0.45 µm PVDF). Centrifugation followed by careful removal of the supernatant can also be used.

  • Quantification and Validation:

    • Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

    • The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

    • To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h); the solubility value should be consistent.

Conclusion

This compound is a moderately lipophilic weak acid whose utility as a synthetic intermediate is governed by its fundamental physicochemical properties. Its pH-dependent solubility and moderate LogP make it a versatile building block for creating derivatives with tailored ADME profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound, ensuring reliable and reproducible results that can confidently guide synthetic strategies and drug discovery programs.

References

  • A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid - ResearchGate. (URL: [Link])

  • Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. (URL: [Link])

  • A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (URL: [Link])

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

  • A High-Throughput Method for Lipophilicity Measurement - PMC. (URL: [Link])

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF - ResearchGate. (URL: [Link])

  • Aqueous Solubility Assays - Creative Bioarray. (URL: [Link])

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (URL: [Link])

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (URL: [Link])

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed Central. (URL: [Link])

  • 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | C12H14O3 - PubChem. (URL: [Link])

  • 7-Methoxy-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid | C12H14O3 | CID 13277484. (URL: [Link])

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An In-Depth Technical Guide to the Molecular Structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document delves into its chemical and physical properties, spectroscopic characterization, and established synthesis protocols. By synthesizing information from peer-reviewed literature and chemical databases, this guide aims to serve as a critical resource for researchers engaged in organic synthesis and medicinal chemistry, particularly those leveraging the tetralin scaffold for the development of novel therapeutics.

Introduction: The Significance of the Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry. Its conformational flexibility and substitution patterns allow for the design of ligands with high affinity and selectivity for a variety of biological targets. Notably, derivatives of 2-aminotetralin have shown significant dopaminergic activity, making them valuable leads in the development of treatments for neurological disorders such as Parkinson's disease.[1][2] this compound serves as a crucial precursor to these and other complex molecules, where the methoxy and carboxylic acid functionalities provide versatile handles for further chemical modification.[3] Its strategic importance lies in its role as a building block for compounds targeting the central nervous system, including potential antidepressants and anxiolytics.[3]

Molecular Structure and Properties

Chemical Identity
PropertyValueSource
Chemical Name This compound-
CAS Number 53568-17-5[4]
Molecular Formula C₁₂H₁₄O₃[4]
Molecular Weight 206.24 g/mol [4]
Physicochemical Properties
PropertyValueSource
Physical State Solid[5]
Melting Point 140.0-146.0 °C[6]
pKa (Predicted) ~4.5[7]
Solubility Information not widely available, but expected to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide.-

Spectroscopic Characterization

The elucidation of the molecular structure of this compound is critically dependent on a combination of spectroscopic techniques. While a complete set of high-resolution spectra for this specific molecule is not consistently reported across the literature, data from various sources and for closely related analogs allows for a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the tetralin ring. The aromatic protons would appear as a complex multiplet in the downfield region. The methoxy protons would present as a sharp singlet around 3.8 ppm. The aliphatic protons on the saturated portion of the ring would exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. Key expected signals include the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the tetralin ring (20-40 ppm).

A study by Chinea et al. (2017) provides the following ¹³C NMR data for a related compound, which can be used for comparative analysis: δ (C-2), 127.08 (C-7), 125.09 (C-10), 112.42 (C-6), 55.68 (OMe), 21.31 (C-3), 19.90 (C-4).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxyl group.

  • C-O stretching vibrations for the methoxy group and the carboxylic acid in the 1200-1300 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 206. Subsequent fragmentation may involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the tetralin core.

Synthesis and Purification

Several synthetic routes to this compound and its analogs have been reported, often starting from commercially available tetralones.

General Synthetic Strategy

A common and effective approach involves the catalytic hydrogenation of a corresponding unsaturated precursor. A detailed protocol is outlined below, based on the work of Chinea et al. (2017).[2]

G cluster_0 Step 1: Formation of Unsaturated Nitrile cluster_1 Step 2: Hydrolysis to Unsaturated Acid cluster_2 Step 3: Catalytic Hydrogenation Tetralone 5-Methoxy-1-tetralone Nitrile α,β-Unsaturated Nitrile Tetralone->Nitrile TMSCN, ZnI2, Benzene TMSCN Trimethylsilyl cyanide (TMSCN) Zinc Iodide (ZnI2) Nitrile_ref α,β-Unsaturated Nitrile Unsaturated_Acid Unsaturated Carboxylic Acid Nitrile_ref->Unsaturated_Acid KOH, H2O, heat KOH Potassium Hydroxide (KOH) Water Unsaturated_Acid_ref Unsaturated Carboxylic Acid Target_Molecule 5-Methoxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic acid Unsaturated_Acid_ref->Target_Molecule H2, Pd/C, Ethanol H2_PdC Hydrogen (H2) Palladium on Carbon (Pd/C)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the α,β-Unsaturated Nitrile

  • To a solution of 5-methoxy-1-tetralone in benzene, add trimethylsilyl cyanide and a catalytic amount of zinc iodide.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction is worked up to yield the α,β-unsaturated nitrile. This step has been reported to proceed in high yield (91%).[2]

Step 2: Hydrolysis to the Unsaturated Carboxylic Acid

  • The α,β-unsaturated nitrile is heated under reflux with an aqueous solution of potassium hydroxide.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and acidified to precipitate the unsaturated carboxylic acid. This hydrolysis step is also reported to have a high yield (96%).[2]

Step 3: Catalytic Hydrogenation to the Final Product

  • The unsaturated carboxylic acid is dissolved in absolute ethanol.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield this compound. This final step proceeds in near-quantitative yield (99%).[2]

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ether or an ethanol/water mixture, to afford a white crystalline solid.[1]

Applications in Drug Discovery and Development

As a key synthetic intermediate, this compound is instrumental in the synthesis of a variety of pharmacologically active molecules. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups, while the methoxy group can be demethylated to a phenol, providing further opportunities for structural diversification.

Derivatives of the corresponding amine (2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalene) have been investigated for their dopaminergic activity.[8] The tetralin framework serves as a bioisostere for the catechol ring of dopamine, and substitutions on the amino group and the aromatic ring can modulate the affinity and efficacy at dopamine receptor subtypes.

Furthermore, the constrained conformation of the tetralin ring system is a valuable feature in rational drug design, allowing for the exploration of specific binding modes with target proteins. For instance, analogs of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been explored as potent and selective agonists for the human melanocortin-4 receptor, a target for the treatment of obesity.[9]

Safety and Handling

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[10]

  • Fire Hazards: Combustible solid.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its versatile structure serves as a valuable platform for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies. It is our hope that this compilation of information will facilitate further research and innovation in this exciting area of medicinal chemistry.

References

  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.
  • Patsnap. (2021). Synthesis method of 5-methoxy-2-tetralone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 19(4), 547–549.
  • Bakshi, R. K., Hong, Q., Olson, J. T., Ye, Z., Sebhat, I. K., Weinberg, D. H., ... & Nargund, R. P. (2005). 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists. Bioorganic & medicinal chemistry letters, 15(14), 3430–3433.
  • mVOC 4.0. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]

  • NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • PubChem. (n.d.). 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]

  • precisionFDA. (n.d.). 8-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID. Retrieved from [Link]

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An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the ¹H NMR spectrum of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a senior application scientist, this document is structured to provide not just a theoretical prediction of the spectrum, but also the practical considerations and interpretive logic that underpin such an analysis.

Molecular Structure and Its Influence on the ¹H NMR Spectrum

The structure of this compound comprises a tetralin core, which is a fused bicyclic system with both aromatic and aliphatic protons. The substituents, a methoxy group on the aromatic ring and a carboxylic acid group on the aliphatic ring, significantly influence the electronic environment of the neighboring protons, leading to distinct chemical shifts and coupling patterns.

The numbering of the carbon atoms in the tetralin ring system is crucial for the assignment of proton signals. Standard IUPAC nomenclature is followed, with the carboxylic acid at position 2 and the methoxy group at position 5.

Predicted ¹H NMR Spectrum

While an experimental spectrum is the gold standard, a detailed prediction based on established principles of NMR spectroscopy provides a robust framework for analysis. The predicted chemical shifts (in ppm, relative to a TMS standard), multiplicities, and coupling constants (in Hz) for the protons of this compound are summarized below.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant(s) (J, Hz)
H-22.8 - 3.0Multiplet (m)-
H-1 (axial & equatorial)2.9 - 3.2Multiplet (m)-
H-3 (axial & equatorial)1.8 - 2.2Multiplet (m)-
H-4 (axial & equatorial)2.5 - 2.8Multiplet (m)-
H-66.7 - 6.9Doublet (d)J ≈ 8-9 Hz
H-77.0 - 7.2Triplet (t)J ≈ 8-9 Hz
H-86.6 - 6.8Doublet (d)J ≈ 8-9 Hz
-OCH₃3.8 - 3.9Singlet (s)-
-COOH10.0 - 12.0Broad Singlet (br s)-
Rationale for Predicted Chemical Shifts and Multiplicities:
  • Aromatic Protons (H-6, H-7, H-8): The methoxy group at C-5 is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect will cause the ortho proton (H-6) and the para proton (H-8) to appear at a relatively upfield (lower ppm) chemical shift compared to the meta proton (H-7).[1][2] H-7 will appear as a triplet due to coupling with its two neighbors, H-6 and H-8. H-6 and H-8 will each appear as doublets, coupling only with H-7.

  • Aliphatic Protons (H-1, H-2, H-3, H-4): The aliphatic portion of the tetralin ring exists in a half-chair conformation. The protons at each position (1, 3, and 4) are diastereotopic (axial and equatorial), leading to complex splitting patterns.

    • H-2: This proton is directly attached to the carbon bearing the electron-withdrawing carboxylic acid group, causing a downfield shift.[3][4] It will be a multiplet due to coupling with the protons at C-1 and C-3.

    • H-1 and H-4: These are benzylic protons, adjacent to the aromatic ring, and will be deshielded, appearing at a downfield shift. They will exhibit complex splitting due to geminal coupling (if non-equivalent) and vicinal coupling with the protons on the adjacent methylene groups.

    • H-3: These protons are further from the deshielding groups and will appear at the most upfield region of the aliphatic signals.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not have any neighboring protons to couple with, hence they will appear as a sharp singlet.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and will appear far downfield, typically as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.[3][4][5]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

I. Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the compound and has a residual solvent peak that does not overlap with any of the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative for more polar compounds and will allow for the observation of the carboxylic acid proton.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][7]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

Caption: Workflow for NMR Sample Preparation.

II. Instrument Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of adjusting the magnetic field homogeneity to obtain sharp, well-resolved peaks.[9]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

Data Processing and Spectral Interpretation

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated. The integration values are proportional to the number of protons giving rise to that signal.[10]

  • Peak Picking and Assignment: The chemical shift of each peak is determined and assigned to the corresponding proton(s) in the molecule based on the predicted values and coupling patterns.

Caption: NMR Data Processing and Interpretation Workflow.

Conclusion

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the molecular structure on the spectrum and following a robust experimental and analytical workflow, researchers can confidently acquire and interpret the ¹H NMR data for this compound, facilitating its identification and further investigation in drug discovery and development.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

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  • Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. [Link]

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A Comprehensive Guide to the 13C NMR Analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a cohesive narrative that blends theoretical principles with practical, field-proven insights for the structural elucidation of this important molecule.

Introduction: The Structural Significance of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its rigid bicyclic structure, combined with the electronic influence of the methoxy and carboxylic acid functional groups, makes it a valuable scaffold in medicinal chemistry. Accurate structural confirmation is paramount in the synthesis of its derivatives, and 13C NMR spectroscopy stands as a definitive and indispensable tool for this purpose. This guide will walk through the complete process of 13C NMR analysis, from sample preparation to spectral interpretation, providing a robust framework for its characterization.

Core Principles of 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1][2] The low natural abundance of the 13C isotope (approximately 1.1%) means that spectra are typically acquired over a longer period compared to 1H NMR, and carbon-carbon coupling is statistically improbable.[1][3]

In a standard 13C NMR experiment, the spectrum is broadband proton-decoupled. This technique irradiates the sample with a broad range of radiofrequencies that excites all protons, causing them to rapidly change their spin states. This removes the coupling between carbon and proton nuclei, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[4] The position of this line, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom, providing crucial information about its hybridization and proximity to electron-withdrawing or electron-donating groups.[5][6]

Enhancing Spectral Resolution with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique that provides invaluable information about the number of protons attached to each carbon atom.[7][8][9][10][11] This is achieved by transferring polarization from the highly abundant protons to the less sensitive 13C nuclei. A typical DEPT experiment is conducted in two stages:

  • DEPT-90: In this experiment, only signals from methine (CH) carbons are observed as positive peaks.

  • DEPT-135: This spectrum shows positive signals for both methyl (CH3) and methine (CH) carbons, while methylene (CH2) carbons appear as negative signals (inverted peaks). Quaternary carbons (C) are not observed in either DEPT-90 or DEPT-135 spectra.[7][8][10]

By comparing the broadband-decoupled 13C spectrum with the DEPT-90 and DEPT-135 spectra, an unambiguous assignment of each carbon type can be achieved.

Experimental Protocol for 13C NMR Analysis

A meticulously executed experimental protocol is the foundation of high-quality, reproducible NMR data. The following steps outline a robust procedure for the 13C NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 15-20 mg of the high-purity, dry sample of this compound.
  • Transfer the sample into a clean, dry 5 mm NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical; CDCl3 is a common choice for many organic molecules, but DMSO-d6 may be preferred if solubility is an issue.
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
  • Securely cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Instrument Parameters:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
  • Pulse Program: A standard single-pulse experiment with broadband proton decoupling for the main 13C spectrum. For DEPT experiments, use standard DEPT-90 and DEPT-135 pulse programs.
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required. A starting point of 1024 scans is recommended, with adjustments based on the sample concentration and desired signal-to-noise ratio.
  • Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the expected chemical shifts for most organic molecules.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
  • Perform baseline correction to obtain a flat baseline.
  • Reference the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
  • Integrate the peaks if relative intensities are of interest, although in 13C NMR, peak intensities are not always directly proportional to the number of carbons.

Predicted 13C NMR Spectrum and Interpretation

While an experimentally acquired spectrum for this compound is not publicly available, a highly accurate prediction of the chemical shifts can be made based on the analysis of structurally similar compounds, such as 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid[12], and established principles of substituent effects on 13C chemical shifts.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Predicted 13C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeRationale for Prediction
COOH ~178-182CThe carboxylic acid carbon is highly deshielded due to the two adjacent oxygen atoms and is expected in this downfield region.[12]
C5 ~155-158CThis aromatic carbon is directly attached to the electron-donating methoxy group, causing a significant downfield shift.
C8a ~138-141CA quaternary aromatic carbon, its chemical shift is influenced by its position adjacent to the fused aliphatic ring.
C4a ~127-130CThis quaternary aromatic carbon is part of the bridgehead and is expected in the typical aromatic region.
C7 ~125-128CHAn aromatic methine carbon, its chemical shift is influenced by its position relative to the methoxy group.
C8 ~120-123CHThis aromatic methine carbon is ortho to the fused aliphatic ring and is expected to be shielded compared to other aromatic carbons.
C6 ~110-113CHBeing ortho to the electron-donating methoxy group, this aromatic methine carbon is expected to be significantly shielded.
OCH3 ~55-57CH3The methoxy carbon typically appears in this region.[12]
C2 ~39-42CHThe methine carbon bearing the carboxylic acid group is deshielded by the electronegative oxygen atoms.[12]
C1 ~30-33CH2A benzylic methylene carbon, its chemical shift is influenced by the adjacent aromatic ring.[12]
C4 ~25-28CH2Another benzylic methylene carbon, expected to be in a similar region to C1.[12]
C3 ~22-25CH2This aliphatic methylene carbon is the most shielded of the aliphatic carbons.[12]

Confirmation with DEPT:

  • DEPT-90: Would show positive peaks for C2, C6, C7, and C8.

  • DEPT-135: Would show positive peaks for the OCH3 group and C2, C6, C7, and C8. Negative peaks would be observed for C1, C3, and C4.

  • Quaternary Carbons: The COOH, C4a, C5, and C8a carbons would be absent in both DEPT-90 and DEPT-135 spectra, confirming their assignment.

Visualization of the Analytical Workflow

The logical progression from sample preparation to final data interpretation is a critical aspect of a self-validating experimental design.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weighing of Sample (15-20 mg) prep2 Dissolution in Deuterated Solvent prep1->prep2 prep3 Addition of TMS (Internal Standard) prep2->prep3 acq1 Broadband Decoupled 13C Spectrum prep3->acq1 acq2 DEPT-90 Spectrum acq1->acq2 acq3 DEPT-135 Spectrum acq1->acq3 proc1 Fourier Transform acq1->proc1 interp2 Assign CH, CH2, CH3 using DEPT acq2->interp2 acq3->interp2 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Referencing to TMS proc2->proc3 interp1 Assign Quaternary Carbons proc3->interp1 interp3 Final Structure Confirmation interp1->interp3 interp2->interp3

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis, particularly when augmented with DEPT experiments, provides an unequivocal method for the structural verification of this compound. By carefully following the outlined experimental protocol and applying the principles of spectral interpretation, researchers can confidently ascertain the carbon framework of this molecule. The predicted chemical shifts and their justifications presented in this guide offer a solid foundation for the analysis of experimentally obtained data, ensuring the integrity and accuracy of research and development endeavors that utilize this important chemical entity.

References

  • A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. ARKIVOC 2016 (iii) 236-241.
  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

  • DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Compound Interest. Retrieved from [Link]

  • DEPT NMR: Signals and Problem Solving - Chemistry Steps. Retrieved from [Link]

  • DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • DEPT | NMR Core Facility - Columbia University. Retrieved from [Link]

  • 13 C NMR Interpretation | PDF | Carbon 13 Nuclear Magnetic Resonance - Scribd. Retrieved from [Link]

  • Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. Retrieved from [Link]

  • A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid - ResearchGate. Retrieved from [Link]

  • 13C-NMR - University of Puget Sound. Retrieved from [Link]

  • How to Interpret Chemical Shift in the Carbon-13 NMR - YouTube. (2022, November 27). Retrieved from [Link]

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mass spectrometry of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Introduction

This compound is a synthetic intermediate with a structure foundational to various pharmacologically active molecules.[1] Its characterization is a critical step in drug discovery and development, demanding analytical techniques that can provide unambiguous structural confirmation and sensitive quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technology for this purpose.

This guide serves as a technical resource for researchers and analytical scientists, providing a deep dive into the mass spectrometric behavior of this compound. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, from ionization strategy to the interpretation of fragmentation patterns. The protocols and insights presented herein are designed to establish a robust, self-validating analytical framework for the reliable analysis of this and structurally related molecules.

Physicochemical Properties and Structural Foundation

A thorough understanding of the analyte's chemical properties is the bedrock of any successful analytical method. These properties dictate its behavior in solution, its response to chromatographic separation, and, most importantly, its ionization and fragmentation in the mass spectrometer.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[2][3][4][5][6]
Average Molecular Weight 206.24 g/mol [2][3][4]
Monoisotopic Mass 206.094294 Da[2][3][4]
Key Functional Groups Carboxylic Acid, Methoxy, Tetralin Core
Topological Polar Surface Area 46.5 Ų[2][3][4]

Caption: Chemical structure of the target analyte.

Ionization Strategies: Rationale and Selection

The transition of the analyte from a condensed phase to a charged, gas-phase ion is the most critical step in mass spectrometry. The choice of ionization technique is governed by the analyte's volatility, thermal stability, and polarity.[7] For this compound, its polarity and potential for thermal degradation make "soft" ionization techniques the methods of choice.[8][9]

Primary Recommendation: Electrospray Ionization (ESI)

ESI is the ideal technique for this molecule due to its ability to generate intact molecular ions from polar, non-volatile, and thermally labile compounds.[8][9] The analysis can be performed in two modes:

  • Negative Ion Mode (Recommended): The presence of the carboxylic acid group makes this molecule inherently acidic. In a solution with appropriate pH (neutral to slightly basic), the carboxyl proton is readily abstracted, forming a stable carboxylate anion. This results in a strong signal for the deprotonated molecule, [M-H]⁻ , at m/z 205.0870. This mode is often preferred for its high sensitivity and clean background for acidic analytes.

  • Positive Ion Mode: Protonation can occur, likely on the oxygen atoms of the carboxylic acid or methoxy group, to form the [M+H]⁺ ion at m/z 207.1016. Adduct formation with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common and can aid in confirming the molecular weight.

Alternative Technique: Electron Ionization (EI)

While ESI is superior for LC-MS based quantification and identification of the intact molecule, EI (typically coupled with Gas Chromatography, GC-MS) can provide rich structural information through extensive fragmentation.[10]

  • Utility: EI creates a highly reproducible fragmentation pattern that can be compared against spectral libraries for definitive identification.

  • Challenges: As a "hard" ionization technique, EI imparts significant energy, which can lead to a weak or entirely absent molecular ion peak (M⁺˙), making it difficult to determine the molecular weight directly from the spectrum.[7][11] Derivatization (e.g., esterification of the carboxylic acid) is often required to increase volatility for GC introduction.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem MS (or MS/MS) is essential for confirming the analyte's identity by establishing a parent-daughter ion relationship. In this process, the molecular ion (precursor) is isolated and fragmented via collision-induced dissociation (CID) to produce a unique spectrum of product ions.

Proposed Fragmentation in Negative Ion ESI-MS/MS

The fragmentation of the [M-H]⁻ precursor is typically dominated by simple, high-propensity pathways.

G parent [M-H]⁻ 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate m/z 205.09 frag1 [M-H-CO₂]⁻ Deprotonated 5-Methoxytetralin m/z 161.09 parent->frag1  - CO₂ (44 Da)  (Decarboxylation)

Caption: Key fragmentation pathway in negative ion mode.

The most characteristic fragmentation is the neutral loss of 44.01 Da, corresponding to the loss of carbon dioxide (CO₂) from the carboxylate anion. This is a highly favorable process for deprotonated carboxylic acids and often results in the most abundant product ion.

Proposed Fragmentation in Positive Ion ESI-MS/MS

The protonated molecule offers more complex fragmentation pathways.

G parent [M+H]⁺ Protonated Analyte m/z 207.10 frag1 [M+H-H₂O]⁺ m/z 189.09 parent->frag1 - H₂O (18 Da) frag2 [M+H-HCOOH]⁺ m/z 161.09 parent->frag2 - HCOOH (46 Da) frag3 [M+H-H₂O-CO]⁺ m/z 161.09 frag1->frag3 - CO (28 Da)

Caption: Plausible fragmentation pathways in positive ion mode.

  • Loss of Water ([M+H-H₂O]⁺): A common loss from protonated carboxylic acids, resulting in an ion at m/z 189.09.

  • Loss of Formic Acid ([M+H-HCOOH]⁺): The entire carboxylic acid group is lost as a neutral molecule, yielding an ion at m/z 161.09.

  • Sequential Losses: The initial water loss can be followed by a loss of carbon monoxide (CO), also leading to an ion at m/z 161.09.

Data Summary: Key Ions
Ionization ModePrecursor Ion (m/z)Key Product Ion(s) (m/z)Neutral Loss / Fragment Identity
ESI Negative 205.09 ([M-H]⁻)161.09CO₂ (Decarboxylation)
ESI Positive 207.10 ([M+H]⁺)189.09H₂O (Dehydration)
161.09HCOOH or (H₂O + CO)

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a detailed, step-by-step methodology for the quantitative analysis or qualitative identification of the analyte.

LC-MS/MS Experimental Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis prep Stock Solution (1 mg/mL in Methanol) Working Standards (Serial Dilution) Final Sample (Dilute in Mobile Phase A) lc Reversed-Phase C18 Column Gradient Elution (Water/Acetonitrile) prep->lc Injection ms ESI Source (Negative Mode) Full Scan (Confirm Precursor) MS/MS Scan (Confirm Fragments) lc->ms Elution data Peak Integration Calibration Curve Construction Quantification & Confirmation ms->data Signal Acquisition

Caption: High-level overview of the analytical workflow.

Standard and Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dilute the experimental sample with the initial mobile phase composition (e.g., 95% Mobile Phase A) to ensure compatibility with the LC method and to bring the concentration within the calibration range.

  • Filtration: Filter all final solutions through a 0.22 µm syringe filter to remove particulates before injection.

LC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Ammonium Hydroxide in WaterPromotes deprotonation for negative mode ESI.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 8 minEnsures sharp peaks for early-eluting impurities and the main analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.
Column Temperature 40 °CImproves peak shape and run-to-run reproducibility.
Injection Volume 5 µLA typical volume to avoid column overloading.
MS Method Parameters (Negative ESI Mode)
ParameterRecommended SettingRationale
Ionization Mode ESI NegativeOptimal for the acidic nature of the analyte.
Capillary Voltage -3.0 kVStandard voltage to generate a stable electrospray.
Drying Gas Flow 10 L/minFacilitates droplet desolvation.
Gas Temperature 325 °CAids in solvent evaporation without causing thermal degradation.
Nebulizer Pressure 45 psiCreates a fine aerosol for efficient ionization.
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantification.
MRM Transition Q1: m/z 205.1 → Q3: m/z 161.1Monitors the specific fragmentation of the parent ion to its major product ion.
Collision Energy 15-20 eV (Optimize)Energy required to induce the characteristic fragmentation.

Data Interpretation and Best Practices

  • Qualitative Confirmation: The identity of the analyte is confirmed by two criteria:

    • The retention time must match that of an authentic reference standard.

    • The ratio of multiple MRM transitions (if a secondary transition is monitored) must be consistent between the sample and the standard.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the reference standards against their known concentrations. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area onto this curve.

  • Internal Standards: For the highest level of accuracy and precision, especially with complex sample matrices, the use of a stable isotope-labeled internal standard (e.g., containing ¹³C or ²H) is strongly recommended. This corrects for variations in sample preparation, injection volume, and matrix effects.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using LC-MS with electrospray ionization in negative ion mode. This approach leverages the molecule's inherent acidity to produce a strong and stable deprotonated molecular ion, [M-H]⁻. Subsequent MS/MS analysis yields a characteristic and highly specific fragmentation pattern dominated by the loss of carbon dioxide. The detailed workflow and parameters provided in this guide establish a scientifically sound basis for the development of robust and reliable analytical methods for both the qualitative identification and precise quantification of this important chemical entity in research and pharmaceutical development.

References

  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . ARKIVOC, 2016(iii), 236-241. Available at: [Link]

  • ResearchGate. A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . Available at: [Link]

  • Harrata, K. Mass Spectrometry Tutorial . Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • University of California, Riverside. Ionization Methods in Organic Mass Spectrometry . Available at: [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained . Available at: [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid . MOJ Biorganic & Organic Chemistry, 1(5), 145-146. Available at: [Link]

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid . National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid . National Center for Biotechnology Information. Available at: [Link]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry . YouTube. Available at: [Link]

  • Perrault, K. A., et al. (2017). Gas-phase chemical ionization of 4-alkyl branched-chain carboxylic acids and 3-methylindole using H₃O⁺, NO⁺, and O₂⁺ ions . Rapid Communications in Mass Spectrometry, 31(19), 1641-1650. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns . Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Foundational Scaffold for Dopaminergic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, focusing on its pivotal role not as a direct neuroactive agent, but as a crucial synthetic intermediate in the development of potent dopaminergic compounds. We will explore its synthesis, its chemical transformation into pharmacologically active aminotetralins, and the detailed neuroscientific profile of these derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals in the field of neuroscience.

Part 1: Foundational Chemistry and Synthesis

While not possessing intrinsic neurological activity, this compound is a molecule of significant interest in medicinal neuroscience. Its true value lies in its function as a molecular scaffold, a foundational building block for a class of compounds known as 2-aminotetralins. These derivatives are potent agonists at dopamine receptors and are central to the research and treatment of conditions such as Parkinson's disease.

Chemical Properties

A clear understanding of the physicochemical properties of this intermediate is essential for its effective use in synthetic workflows.

PropertyValue
IUPAC Name This compound
Synonyms 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents like methanol, ethanol, DMSO
Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is an efficient and high-yield pathway adapted from established literature[1]. The causality behind this specific pathway is its reliance on commercially available starting materials and robust, well-characterized reactions, ensuring reproducibility.

  • Step 1: Formation of the α,β-Unsaturated Nitrile:

    • To a solution of 5-methoxy-1-tetralone (1 equivalent) in dry benzene, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) and a catalytic amount of zinc iodide (ZnI₂, 0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., Argon).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α,β-unsaturated nitrile.

  • Step 2: Hydrolysis to the Unsaturated Carboxylic Acid:

    • Dissolve the crude nitrile from Step 1 in a 50% aqueous solution of potassium hydroxide (KOH).

    • Heat the mixture to reflux for 2-4 hours. The strong basic conditions are necessary to hydrolyze the stable nitrile group to a carboxylate salt.

    • Cool the reaction mixture to 0°C and acidify with concentrated HCl until the pH is ~2, leading to the precipitation of the unsaturated carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 3: Catalytic Hydrogenation to the Final Product:

    • Dissolve the unsaturated carboxylic acid from Step 2 in absolute ethanol in a high-pressure hydrogenation vessel.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

    • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi and agitate at room temperature until hydrogen uptake ceases. This step reduces the double bond in the tetralin ring system to yield the saturated carboxylic acid.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

SynthesisWorkflow start 5-Methoxy-1-tetralone step1 TMSCN, ZnI2 Benzene, rt start->step1 nitrile α,β-Unsaturated Nitrile step1->nitrile step2 50% KOH, Reflux then H+ nitrile->step2 unsat_acid Unsaturated Carboxylic Acid step2->unsat_acid step3 H2, 10% Pd/C Ethanol unsat_acid->step3 final_product 5-Methoxy-1,2,3,4-tetra- hydronaphthalene-2- carboxylic acid step3->final_product

Caption: Synthetic pathway to the target carboxylic acid.

Part 2: Conversion to Neuroactive Aminotetralins

The carboxylic acid functional group is the key handle for transformation into the primary amine, which is the pharmacophore responsible for dopaminergic activity. The Curtius rearrangement is a classic and reliable method for this conversion, proceeding with retention of stereochemistry, which is critical for chiral molecules[2].

The Curtius Rearrangement: Mechanism and Application

The Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide intermediate. The isocyanate is then hydrolyzed to the primary amine[3][4]. This method is a self-validating system as the loss of N₂ gas is an irreversible driving force for the reaction, and the resulting isocyanate is a well-defined intermediate that can be trapped with high fidelity.

  • Step 1: Activation and Azide Formation:

    • Dissolve this compound (1 equivalent) in an anhydrous solvent such as THF or acetone.

    • Add triethylamine (1.1 equivalents) and cool the mixture to 0°C.

    • Slowly add ethyl chloroformate (1.1 equivalents) to form the mixed anhydride in situ. This activation step is crucial for the subsequent nucleophilic attack by the azide.

    • After stirring for 30 minutes, add a solution of sodium azide (NaN₃, 1.5 equivalents) in a minimal amount of water, keeping the temperature at 0°C. Stir for 1-2 hours to form the acyl azide.

  • Step 2: Rearrangement and Trapping:

    • Carefully transfer the reaction mixture to a separate flask containing toluene and heat to 80-100°C. The acyl azide will undergo thermal rearrangement, losing N₂ gas to form the corresponding isocyanate.

    • After the rearrangement is complete (indicated by the cessation of gas evolution), add aqueous acid (e.g., 3M HCl) and continue to heat under reflux. The acid hydrolyzes the isocyanate to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

  • Step 3: Isolation:

    • Cool the reaction mixture and separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Make the aqueous layer basic (pH > 10) with NaOH and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the free amine.

    • Dry the combined organic extracts, filter, and concentrate to yield 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

CurtiusRearrangement acid Carboxylic Acid (R-COOH) step1 1. Et3N, ClCOOEt 2. NaN3 acid->step1 azide Acyl Azide (R-CON3) step1->azide step2 Heat (Δ) - N2 azide->step2 isocyanate Isocyanate (R-N=C=O) step2->isocyanate step3 H3O+ isocyanate->step3 amine Primary Amine (R-NH2) step3->amine

Caption: The Curtius Rearrangement workflow.

Part 3: The Neuroscience of 5-Methoxy-2-Aminotetralin Derivatives

The true neuroscientific relevance of the parent carboxylic acid is realized in its amine derivatives. 5-methoxy-2-aminotetralin and its N-alkylated analogs are potent dopamine receptor agonists, with a particularly high affinity for the D₂ and D₃ receptor subtypes[5][6].

Mechanism of Action: D₂/D₃ Receptor Agonism

The 2-aminotetralin scaffold acts as a rigid analog of dopamine, locking the phenethylamine backbone into a conformation that is favorable for binding to dopamine receptors. These compounds primarily target the D₂-like family of receptors (D₂, D₃, and D₄), which are Gαi/o-coupled G-protein coupled receptors (GPCRs)[7][8].

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase[9]. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to decreased activity of Protein Kinase A (PKA). The Gβγ subunits can also dissociate and directly modulate the activity of other effectors, such as G-protein-gated inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization[7]. This cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter release, which is the basis for their therapeutic effects in hyperdopaminergic states and their action at presynaptic autoreceptors.

D2_Signaling cluster_membrane Cell Membrane D2R {Dopamine D2 Receptor | Gαi/o-coupled} G_Protein Gαi Gβγ D2R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 5-Methoxy-2-Aminotetralin Derivative (Agonist) Agonist->D2R Binds & Activates G_Protein:n->AC Inhibits GIRK GIRK Channel G_Protein:e->GIRK:w Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K_ion K+ K_ion->GIRK Efflux

Sources

A Technical Guide to the Preliminary Biological Screening of Tetralin Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetralin Scaffold

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique conformational properties, combining a rigid aromatic ring with a flexible saturated ring, allow for precise spatial positioning of functional groups to interact with biological targets. This scaffold is integral to a range of clinically significant drugs, including the antidepressant sertraline and several anthracycline anticancer agents like doxorubicin.[1][2] The addition of a carboxylic acid moiety introduces a key functional group that can act as a hydrogen bond donor/acceptor or a coordination site, enhancing the potential for specific molecular interactions and favorable pharmacokinetic properties.

Given this rich pharmacological history, a newly synthesized library of tetralin carboxylic acids represents a promising starting point for drug discovery. A preliminary biological screening is the essential first step to uncover the therapeutic potential of these novel compounds.[4][5] This guide provides a comprehensive framework for conducting this initial evaluation, focusing on a logical, multi-tiered approach designed to efficiently identify promising lead compounds. We will detail the rationale behind assay selection, provide validated, step-by-step protocols for key in vitro assays, and discuss the principles of data interpretation and hit validation.

Part 1: Rationale and Strategic Workflow for Screening

The primary goal of a preliminary screen is not exhaustive characterization but rather a rapid and cost-effective triage to identify "hits"—compounds exhibiting significant activity in a relevant biological context.[5][6][7] The known biological activities of tetralin derivatives strongly suggest prioritizing screening efforts in three key therapeutic areas: oncology, infectious diseases, and inflammation.[1][3][8][9]

A well-designed screening cascade maximizes efficiency by using broad, high-throughput assays first, followed by more specific, lower-throughput assays for confirmation and characterization. This strategy ensures that resources are focused on the most promising candidates.

Experimental Screening Workflow

The logical progression from a compound library to a validated hit is depicted below. This workflow ensures that initial findings are robust and reproducible before committing to more resource-intensive studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Prioritization Compound_Library Library of Tetralin Carboxylic Acids Primary_Assay Single-Dose Primary Assays (e.g., 10 µM) - Cytotoxicity (MTT) - Antimicrobial (MIC) - Anti-inflammatory (NO Assay) Compound_Library->Primary_Assay Decision_Point Activity > Threshold? (e.g., >50% inhibition) Primary_Assay->Decision_Point Inactive Inactive / Deprioritized Decision_Point->Inactive No Dose_Response Dose-Response Curve (e.g., 8-point titration) Decision_Point->Dose_Response Yes IC50_Calc Calculate Potency (IC50 / MIC) Dose_Response->IC50_Calc Orthogonal_Assay Orthogonal / Mechanistic Assay (e.g., COX Inhibition) IC50_Calc->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis

Caption: General workflow for preliminary biological screening.

Part 2: Core Screening Protocols

This section provides detailed, field-proven protocols for primary screening assays in oncology, microbiology, and inflammation. Each protocol is designed as a self-validating system, with critical controls included to ensure data integrity.

Antiproliferative Activity: The MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] It is a gold-standard primary assay in anticancer drug screening.[13][14] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11][15][16] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Causality & Trustworthiness: This assay is chosen for its high throughput, reproducibility, and sensitivity.[10] To ensure trustworthiness, several controls are mandatory:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Blank Control: Wells containing medium and MTT but no cells, to determine background absorbance.

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of tetralin carboxylic acids in DMSO.

    • Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM for a primary screen), ensuring the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control. Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][16]

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[10][15] A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (OD_Treated / OD_Vehicle_Control) * 100

    • A compound is typically considered a "hit" if it reduces cell viability by more than 50% at the screening concentration.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The broth microdilution method is a standardized, high-throughput technique used to determine the MIC of novel compounds and is a cornerstone of antimicrobial susceptibility testing.[17][19]

Causality & Trustworthiness: This method is preferred for its quantitative results and efficiency in screening multiple compounds.[20] Essential controls include:

  • Sterility Control: Wells containing only broth to check for contamination.

  • Growth Control: Wells containing broth and inoculum but no compound, to ensure the bacteria can grow under the assay conditions.

  • Positive Control: A known antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi) to validate the assay's sensitivity.

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL in the assay plate.[18]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well round-bottom microtiter plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10.[21] Discard the final 100 µL from column 10.[21] Column 11 serves as the growth control, and column 12 as the sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well from columns 1 through 11. Do not add bacteria to column 12.[21]

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition and Interpretation:

    • Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.

    • Alternatively, the optical density can be read at 600 nm using a plate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of the growth compared to the growth control.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is mediated by various factors, including nitric oxide (NO), which is produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.[22][23] This assay uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) as an in vitro model of inflammation.[4][24] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Causality & Trustworthiness: This cell-based assay provides a physiologically relevant context for identifying compounds that can suppress inflammatory responses.[24] Key controls are:

  • Untreated Control: Unstimulated cells to measure basal NO production.

  • LPS-Stimulated Control: Cells treated with LPS only, representing 100% NO production.

  • Positive Control: A known anti-inflammatory agent (e.g., Dexamethasone) to confirm the assay response.

  • Concurrent Viability Assay: An MTT assay must be run in parallel to ensure that any observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.[4]

  • Cell Culture & Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the tetralin carboxylic acids for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.[4] Include all necessary controls on the plate.

    • Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Add 50 µL of the mixed Griess Reagent to each 50 µL of supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.[4]

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition using the formula: % Inhibition = [1 - (Abs_Treated / Abs_LPS_Control)] * 100

Part 3: Data Presentation and Hit Prioritization

Data from the primary screens should be organized systematically to facilitate comparison and decision-making. A summary table is an effective way to present these results.

Table 1: Hypothetical Preliminary Screening Data for a Tetralin Carboxylic Acid Library

Compound IDAntiproliferative Activity (% Viability @ 10 µM, MCF-7)Antimicrobial Activity (MIC, µg/mL vs S. aureus)Anti-inflammatory Activity (% NO Inhibition @ 10 µM)Cytotoxicity (% Viability @ 10 µM, RAW 264.7)Priority
TCA-00195.2>1288.198.5Low
TCA-00245.16415.391.2Medium
TCA-00398.6811.299.1High
TCA-00415.7>12825.420.1Low (Toxic)
TCA-00589.3>12875.692.4High

Hit Prioritization Logic:

  • High Priority: Compounds showing potent and selective activity in one assay with low cytotoxicity (e.g., TCA-003, TCA-005).

  • Medium Priority: Compounds with moderate activity that may warrant re-testing or structural modification (e.g., TCA-002).

  • Low Priority: Inactive compounds (TCA-001) or those exhibiting high general cytotoxicity, as this suggests non-specific effects (TCA-004).

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for the preliminary biological evaluation of novel tetralin carboxylic acids. By employing a logical workflow of validated in vitro assays, researchers can efficiently identify compounds with promising antiproliferative, antimicrobial, or anti-inflammatory properties.

Compounds identified as "hits" in this primary screen are not yet drug candidates but are crucial starting points. The next steps involve a rigorous process of hit-to-lead optimization, including:

  • Secondary and Orthogonal Assays: Confirming activity in different, often more complex, assay formats. For example, an anti-inflammatory hit could be tested in a Cyclooxygenase (COX) enzyme inhibition assay.[25][26][27][28]

  • Dose-Response Studies: Determining the potency (IC50 or EC50) of the active compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between chemical structure and biological activity, aiming to improve potency and selectivity.[29][30]

This structured approach ensures that the most promising compounds are advanced, maximizing the potential for discovering the next generation of therapeutics derived from the versatile tetralin scaffold.

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Methoxy-Tetralin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methoxy-tetralin scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for a diverse array of pharmacologically active agents. These derivatives have demonstrated significant interactions with key monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-methoxy-tetralin derivatives. We will delve into the critical roles of stereochemistry, the nature of N-substituents, and modifications to the aromatic and alicyclic rings of the tetralin core. This document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of how subtle structural modifications influence receptor affinity, selectivity, and functional activity, thereby guiding the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction: The Versatile 5-Methoxy-Tetralin Core

The tetralin (1,2,3,4-tetrahydronaphthalene) framework, particularly when substituted with a methoxy group at the 5-position, has been a cornerstone in the development of ligands for G-protein coupled receptors (GPCRs). This chemical motif is a key component in a multitude of compounds targeting the central nervous system (CNS). The prototypical 2-aminotetralin structure, embedded within this framework, has been extensively modified to probe the binding pockets of various receptors. Notably, derivatives of 5-methoxy-tetralin have been identified as potent agonists, partial agonists, antagonists, and even inverse agonists at serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors.[1][2][3]

The significance of this scaffold lies in its conformational rigidity compared to more flexible tryptamine-based structures, which allows for a more defined presentation of pharmacophoric elements to the receptor binding site. The 5-methoxy group, in particular, has been shown to be a crucial element for high-affinity interactions with several of these receptors. This guide will systematically dissect the SAR of this fascinating class of molecules.

The Crucial Role of Stereochemistry

One of the most profound determinants of pharmacological activity in 2-aminotetralin derivatives is the stereochemistry at the C2 position of the tetralin ring. This is exemplified by the well-studied 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a close analog of the 5-methoxy series.

In general, for 2-aminotetralin derivatives targeting 5-HT1A receptors, the (R)-enantiomer typically exhibits higher affinity and greater agonist activity compared to its (S)-counterpart.[4][5] For instance, R-(+)-8-OH-DPAT displays greater agonistic activity at 5-HT1A receptors than S-(-)-8-OH-DPAT in both in vivo microiontophoresis and hypothermia response assays in rats.[4][5] Both enantiomers, however, have been characterized as partial agonists.[4][5] This stereoselectivity underscores the specific spatial orientation required for optimal receptor activation.

Conversely, at dopamine receptors, while both (2R)- and (2S)-enantiomers of C5-oxygenated 2-aminotetralins can bind, only the (2S)-enantiomers appear capable of activating the receptors.[1] This highlights the distinct structural requirements of different receptor families.

Structure-Activity Relationship at the Amino Group (N-Substituents)

The nature of the substituent(s) on the amino group at the C2 position profoundly influences the affinity, selectivity, and efficacy of 5-methoxy-tetralin derivatives.

N-Alkyl and N,N-Dialkyl Substitution

For many 5-HT1A and dopamine receptor agonists, small N,N-dialkyl groups, such as di-n-propyl, are optimal for potent agonist activity. This is evident in the prototypical agonist 8-OH-DPAT. Decreasing the size of the N-substituents from n-propyl to ethyl or methyl in certain C1-methylated 5-methoxy-tetralin derivatives has been shown to increase their activity at postsynaptic dopamine receptors.[6]

N-Arylalkyl Substitution

The introduction of larger, more complex substituents, such as arylalkyl groups, can dramatically alter the pharmacological profile, often shifting the activity from agonism to antagonism or inverse agonism. A series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins were found to be antagonists or inverse agonists at dopamine D2A receptors.[2] Specifically, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was characterized as a potent inverse agonist in a [35S]GTPγS binding assay.[2] This suggests that the larger arylalkyl substituent occupies a region of the receptor binding pocket that prevents the conformational change required for receptor activation.

Modifications to the Tetralin Ring System

Alterations to both the aromatic and alicyclic portions of the tetralin core have provided further insights into the SAR of this class of compounds.

Aromatic Ring Substitution

The position and nature of the oxygen-containing substituent on the aromatic ring are critical. The 5-methoxy group is a key feature for high affinity at many serotonin and dopamine receptors. The corresponding 5-hydroxy derivatives are also potent, and in some cases, exhibit higher efficacy. For instance, 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a potent dopamine receptor agonist.[1] O-methylation of these 5-hydroxy derivatives can have varied effects. In C1-methylated derivatives, O-methylation tends to increase their dopamine receptor antagonistic activity.[1][6]

Alicyclic Ring Substitution

Substitution on the alicyclic ring can also modulate activity. C1-methylated derivatives of 5-hydroxy-2-(di-n-propylamino)tetralin have been synthesized and tested for central dopamine receptor stimulating activity.[7] Both cis- and trans-5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin were found to be central dopamine receptor agonists, although with lower potency than the parent compound.[7] Interestingly, while both isomers showed dopamine autoreceptor stimulation, only the trans isomer elicited clear postsynaptic dopamine receptor agonist actions at higher doses.[7]

Quantitative SAR: A Tabular Summary

To provide a clearer perspective on the impact of these structural modifications, the following table summarizes the binding affinities and functional activities of selected 5-methoxy-tetralin derivatives and their close analogs.

CompoundReceptorKi (nM)EfficacyReference
(R)-(+)-8-OH-DPAT5-HT1A1.2Partial Agonist[8]
(S)-(-)-8-OH-DPAT5-HT1A-Partial Agonist (weaker)[4][5]
(R)-2-[(Benzyl)propylamino]-5-methoxytetralinD2A-Inverse Agonist[2]
8-Methoxy-2-[N-propyl-N-(3-phenylpropyl)amino]tetralin5-HT1A1.9-[8]
cis-5-Hydroxy-1-methyl-2-(di-n-propylamino)tetralinDopamine-Agonist[7]
trans-5-Hydroxy-1-methyl-2-(di-n-propylamino)tetralinDopamine-Agonist[7]

Note: A direct comparison of Ki values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The characterization of 5-methoxy-tetralin derivatives relies on a suite of well-established in vitro and in vivo assays. Below are representative protocols for key experiments.

Radioligand Binding Assay for 5-HT1A Receptors

This protocol is a standard method for determining the affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes (source of 5-HT1A receptors)

  • [3H]-8-OH-DPAT (radioligand)

  • Test compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add rat hippocampal membranes, [3H]-8-OH-DPAT (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known 5-HT1A ligand (e.g., serotonin, for non-specific binding), or the test compound.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity

This assay measures the activation of G-proteins coupled to a receptor, providing an indication of the functional efficacy of a compound (agonist, partial agonist, inverse agonist, or antagonist).

Objective: To determine the functional efficacy of a test compound at a G-protein coupled receptor (e.g., D2A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO cells expressing human D2A receptors)

  • [35S]GTPγS (non-hydrolyzable GTP analog)

  • Test compound

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Scintillation proximity assay (SPA) beads or filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction plate, add the cell membranes, GDP, [35S]GTPγS, and the test compound.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • If using SPA beads, add them to the wells and allow them to settle.

  • If using filtration, terminate the reaction by rapid filtration through glass fiber filters.

  • Quantify the amount of [35S]GTPγS bound to the membranes using a suitable counter (e.g., TopCount for SPA, liquid scintillation counter for filtration).

  • Plot the stimulated binding as a function of the test compound concentration.

  • Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) values by non-linear regression.

  • Compare the Emax of the test compound to that of a known full agonist to classify it as a full agonist, partial agonist, or antagonist. Inverse agonists will show a decrease in basal [35S]GTPγS binding.

Visualizing SAR: Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key SAR principles and experimental workflows.

SAR_Principles cluster_scaffold 5-Methoxy-Tetralin Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold Core Structure Stereochem C2 Stereochemistry (R vs S) Scaffold->Stereochem Modify N_Sub N-Substituents (Alkyl vs Arylalkyl) Scaffold->N_Sub Modify Ring_Mod Ring Modifications (Aromatic & Alicyclic) Scaffold->Ring_Mod Modify Affinity Receptor Affinity (Ki) Stereochem->Affinity Impacts Efficacy Functional Efficacy (Agonist, Antagonist, etc.) Stereochem->Efficacy Impacts N_Sub->Affinity Impacts Selectivity Receptor Selectivity (e.g., 5-HT1A vs D2) N_Sub->Selectivity Impacts N_Sub->Efficacy Impacts Ring_Mod->Affinity Impacts Ring_Mod->Selectivity Impacts Binding_Assay_Workflow start Start prepare_reagents Prepare Membranes, Radioligand & Test Compound start->prepare_reagents incubate Incubate Components (to reach equilibrium) prepare_reagents->incubate filter Rapid Filtration (separate bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

The 5-methoxy-tetralin scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for serotonin and dopamine receptors. The structure-activity relationships discussed herein highlight the importance of a multi-pronged approach to lead optimization, considering stereochemistry, N-substitution, and modifications to the tetralin core. The shift from agonist to antagonist or inverse agonist activity by simply modifying the N-substituent is a testament to the nuanced interactions between these ligands and their receptor targets.

Future research in this area will likely focus on leveraging this rich SAR data to design biased agonists that preferentially activate specific downstream signaling pathways, potentially leading to therapeutics with improved efficacy and reduced side effects. Furthermore, the application of advanced computational modeling techniques, in conjunction with empirical SAR studies, will undoubtedly accelerate the discovery of novel 5-methoxy-tetralin derivatives with tailored pharmacological profiles for the treatment of a wide range of CNS disorders.

References

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  • Paluchowska, M. H., Bojarski, A. J., Duszyńska, B., & Charakchieva-Minol, S. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical pharmacology, 72(4), 498-511. [Link]

  • CN101885741A - Preparation technique of 5-methoxy-2-tetralone. (2010).
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  • Hadrava, V., Blier, P., & de Montigny, C. (1995). Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors. Neuropharmacology, 34(10), 1365-1372. [Link]

  • Arvidsson, L. E., Johansson, A. M., Hacksell, U., Nilsson, J. L., Svensson, K., & Carlsson, A. (1984). C1-Methylated 5-hydroxy-2-(dipropylamino)tetralins: central dopamine-receptor stimulating activity. Journal of medicinal chemistry, 27(8), 1003-1007. [Link]

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Methodological & Application

synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid from 5-methoxytetralone

The protocol described in this application note provides a reliable and highly efficient method for the synthesis of this compound from 5-methoxytetralone. By following the detailed steps and observing the expert insights and safety precautions, researchers can confidently produce this important intermediate for applications in drug discovery and development. The high overall yield makes this an attractive route for gram-scale synthesis. [2]

References

  • Banerjee, A. K., et al. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • ResearchGate. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

detailed protocol for 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest due to their structural similarity to key endogenous neuromodulators. The tetralin framework is a core component of various dopaminergic and serotonergic ligands. The synthesis strategy outlined herein is a robust, multi-step process commencing with the preparation of the key intermediate, 5-methoxy-2-tetralone. This is followed by the introduction of a two-carbon side chain via the Reformatsky reaction, subsequent dehydration, catalytic hydrogenation to establish the saturated carbocyclic core, and final hydrolysis to yield the target carboxylic acid.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Carboxylic Acid Synthesis 3-methoxyphenylacetic_acid 3-Methoxyphenylacetic acid 3-methoxyphenylacetyl_chloride 3-Methoxyphenylacetyl chloride 3-methoxyphenylacetic_acid->3-methoxyphenylacetyl_chloride SOCl2, DMF 5-methoxy-2-tetralone 5-Methoxy-2-tetralone 3-methoxyphenylacetyl_chloride->5-methoxy-2-tetralone Ethylene, AlCl3 beta_hydroxy_ester β-Hydroxy Ester Intermediate 5-methoxy-2-tetralone->beta_hydroxy_ester 1. Ethyl bromoacetate, Zn 2. H3O+ workup unsaturated_ester Unsaturated Ester Intermediate beta_hydroxy_ester->unsaturated_ester Acid catalyst, Heat saturated_ester Saturated Ester Intermediate unsaturated_ester->saturated_ester H2, Pd/C target_acid 5-Methoxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid saturated_ester->target_acid 1. NaOH 2. H3O+

Caption: Overall synthetic pathway from 3-methoxyphenylacetic acid to the target carboxylic acid.

Part 1: Synthesis of the Key Intermediate: 5-Methoxy-2-tetralone

The synthesis of 5-methoxy-2-tetralone is a critical first stage. While multiple routes exist, including the reduction of 1,6-dimethoxynaphthalene[1][2], a well-documented approach involves a Friedel-Crafts acylation followed by cyclization[3][4].

Protocol 1.1: Synthesis of 3-Methoxyphenylacetyl chloride
  • To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-methoxyphenylacetic acid (10 mmol, 1.66 g) and a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL)[4].

  • Place the flask in an oil bath and set the temperature to 55°C[4].

  • Slowly add thionyl chloride (10 mL) via the dropping funnel[4].

  • After the addition is complete, increase the temperature to 90°C and stir for 3 hours[4].

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3-methoxyphenylacetyl chloride can be purified by recrystallization from n-hexane[3].

Protocol 1.2: Intramolecular Friedel-Crafts Cyclization to 5-Methoxy-2-tetralone
  • In a flask under an inert atmosphere, suspend aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane.

  • Cool the suspension to 0°C.

  • Add a solution of the purified 3-methoxyphenylacetyl chloride in the same solvent dropwise.

  • Bubble ethylene gas through the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is then quenched by carefully pouring it onto ice, followed by the addition of hydrochloric acid.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by reacting it with a saturated sodium bisulfite solution to form a solid adduct, which is then filtered. The purified tetralone is regenerated by treating the adduct with a sodium carbonate solution[3].

Reagent/ParameterProtocol 1.1Protocol 1.2
Starting Material 3-Methoxyphenylacetic acid3-Methoxyphenylacetyl chloride
Key Reagents Thionyl chloride, DMFEthylene, AlCl₃
Solvent None (SOCl₂ as solvent)Dichloromethane
Temperature 55°C then 90°C0°C to room temperature
Reaction Time ~3 hoursVaries (TLC monitored)
Purification Recrystallization from n-hexaneBisulfite adduct formation

Part 2: Synthesis of this compound

This stage utilizes the classic Reformatsky reaction to form a carbon-carbon bond, followed by dehydration, hydrogenation, and hydrolysis.

Protocol 2.1: Reformatsky Reaction to form β-Hydroxy Ester

The Reformatsky reaction is an organozinc-mediated reaction that allows for the formation of β-hydroxy esters from aldehydes or ketones.[5] The organozinc reagent, or 'Reformatsky enolate', is formed by treating an alpha-halo ester with zinc dust.[6] These enolates are less reactive than their lithium or Grignard counterparts, preventing self-condensation of the ester.[6][7]

  • Activate zinc dust (5.0 eq) by stirring with a small amount of iodine in toluene under reflux for 5 minutes, then cool to room temperature[8].

  • To this suspension, add ethyl bromoacetate (2.0 eq)[8].

  • Add a solution of 5-methoxy-2-tetralone (1.0 eq) in toluene[8].

  • Heat the resulting mixture at 90°C for 30 minutes[8].

  • Cool the reaction to 0°C and quench with water[8].

  • Filter the suspension and extract the filtrate with an organic solvent such as ethyl acetate or MTBE.

  • Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[8].

  • The crude β-hydroxy ester can be purified by silica gel chromatography[8].

Mechanism of the Reformatsky Reaction

The reaction proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-haloester, forming a zinc enolate.[6][7] This enolate then coordinates to the carbonyl oxygen of the tetralone and adds to the carbonyl carbon through a six-membered chair-like transition state to form a zinc alkoxide.[6][7] An acidic workup protonates the alkoxide to yield the final β-hydroxy ester.[6][7]

Protocol 2.2: Dehydration of the β-Hydroxy Ester
  • Dissolve the purified β-hydroxy ester in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting unsaturated ester can be purified by column chromatography.

Protocol 2.3: Catalytic Hydrogenation of the Unsaturated Ester

Catalytic hydrogenation is employed to reduce the double bond of the unsaturated ester, yielding the saturated tetrahydronaphthalene core.[9][10]

  • Dissolve the unsaturated ester in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude saturated ester, which can be used in the next step without further purification.

Protocol 2.4: Hydrolysis to the Carboxylic Acid
  • Dissolve the crude saturated ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry to yield the final product, this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_reformatsky Protocol 2.1: Reformatsky Reaction start Activate Zinc Dust (Toluene, I2, Reflux) add_reagents Add Ethyl Bromoacetate and 5-Methoxy-2-tetralone start->add_reagents react Heat at 90°C (30 min) add_reagents->react quench Cool to 0°C and Quench with Water react->quench extract Filter and Extract with Organic Solvent quench->extract purify Chromatographic Purification extract->purify

Caption: Step-by-step workflow for the key Reformatsky reaction.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
  • PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-tetralone.
  • Biosynth. (n.d.). 5-Methoxy-2-tetralone.
  • Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
  • Eureka | Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone.
  • Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem, 1(5), 145-146.
  • Physics Wallah. (n.d.). Reformatsky reaction Mechanism.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • PMC - NIH. (n.d.). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst.
  • PMC - NIH. (2022, October 17). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene.

Sources

Enantioselective Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetralin Carboxylic Acids in Medicinal Chemistry

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. The stereochemistry at the C-2 position is often crucial for biological activity, making the development of efficient enantioselective synthetic methods a significant area of research for drug development professionals. This guide provides an in-depth analysis of robust and field-proven methodologies for the preparation of enantiomerically pure (R)- and (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, focusing on asymmetric hydrogenation and enzymatic kinetic resolution.

Strategic Approaches to Enantioselectivity

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. The choice of method often depends on factors such as substrate availability, desired enantiomer, scalability, and cost-effectiveness. This guide will detail two of the most effective and widely applicable strategies:

  • Asymmetric Hydrogenation of a Prochiral Precursor: This method involves the direct creation of the chiral center through the hydrogenation of an unsaturated precursor using a chiral catalyst. It is an atom-economical approach that can provide high enantioselectivities.

  • Enzymatic Kinetic Resolution of a Racemic Ester: This biocatalytic method utilizes the high stereoselectivity of enzymes, typically lipases, to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers.

A third strategy, the use of chiral auxiliaries , offers another powerful approach. A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse.[1]

Method 1: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. In the context of this compound, the strategy involves the enantioselective reduction of a suitable prochiral unsaturated precursor, such as 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid. Ruthenium- and rhodium-based catalysts bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated exceptional efficacy in similar transformations.

The mechanism of Ru-BINAP catalyzed hydrogenation involves the formation of a chiral ruthenium dihydride complex, which then coordinates to the olefin substrate. The stereochemistry of the final product is determined by the facial selectivity of the hydride transfer from the metal to the double bond, which is controlled by the chiral environment created by the BINAP ligand.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example based on established procedures for the asymmetric hydrogenation of related α,β-unsaturated carboxylic acids.

1. Catalyst Preparation (in situ):

  • In a glovebox, to a Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and (R)- or (S)-BINAP (2.2 mol%).

  • Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

2. Hydrogenation Reaction:

  • To the catalyst solution, add the substrate, 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid (1.0 g, 1 equivalent).

  • Seal the Schlenk flask and purge with hydrogen gas (3 cycles).

  • Pressurize the flask with hydrogen gas to the desired pressure (e.g., 10 atm) and stir the reaction mixture at a specified temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

3. Work-up and Purification:

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of this compound.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., methyl ester).

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. This technique leverages the stereospecificity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer at a much higher rate than the other. For the synthesis of enantiopure this compound, the racemic ethyl or methyl ester is subjected to hydrolysis catalyzed by a lipase such as Candida antarctica lipase B (CAL-B).[2][3][4]

The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated by extraction.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the enzymatic resolution of racemic ethyl 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

1. Racemic Ester Synthesis:

  • Prepare the racemic ethyl 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate by standard esterification of the corresponding racemic carboxylic acid (e.g., using ethanol, a catalytic amount of sulfuric acid, and refluxing).

2. Enzymatic Resolution:

  • To a flask containing a phosphate buffer solution (pH 7.0), add the racemic ethyl 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (1.0 g).

  • Add immobilized Candida antarctica lipase B (Novozym® 435) (e.g., 10% w/w of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

3. Work-up and Separation:

  • Filter off the immobilized enzyme (which can be washed, dried, and reused).

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate) to recover the unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Determination of Enantiomeric Excess:

  • Determine the enantiomeric excess of both the recovered ester and the carboxylic acid by chiral HPLC analysis.

Comparative Data

MethodCatalyst/EnzymeTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
Asymmetric Hydrogenation [Ru(p-cymene)Cl₂]₂ / (R)- or (S)-BINAP>90>95High yield and enantioselectivity, atom economical.Requires specialized equipment for handling hydrogen gas under pressure, catalyst can be expensive.
Enzymatic Kinetic Resolution Candida antarctica lipase B (CAL-B)~45 (for each enantiomer)>98Mild reaction conditions, high enantioselectivity, reusable catalyst.Maximum theoretical yield for each enantiomer is 50%, requires separation of product from unreacted starting material.

Visualizing the Synthetic Pathways

Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation sub 5-Methoxy-3,4-dihydronaphthalene- 2-carboxylic acid cat [Ru(p-cymene)Cl₂]₂ / (R)-BINAP H₂ (10 atm), MeOH, 50°C sub->cat Substrate + Catalyst prod_R (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic acid cat->prod_R Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution rac_ester Racemic Ethyl 5-Methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate enzyme Candida antarctica lipase B (CAL-B) Phosphate Buffer (pH 7.0), 40°C rac_ester->enzyme Substrate + Enzyme sep Separation (Extraction) enzyme->sep Selective Hydrolysis acid (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic acid sep->acid Acidic Product ester (R)-Ethyl 5-Methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate sep->ester Unreacted Ester hydrolysis Hydrolysis ester->hydrolysis e.g., NaOH, H₂O

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion and Future Perspectives

Both asymmetric hydrogenation and enzymatic kinetic resolution represent highly effective and reliable methods for the enantioselective synthesis of this compound. The choice between these methods will be dictated by the specific requirements of the synthesis, including scale, cost, and available equipment. Asymmetric hydrogenation offers a more direct route with higher potential yields, while enzymatic resolution provides an environmentally friendly alternative with excellent enantioselectivity under mild conditions. Further advancements in catalyst and enzyme development are expected to continue to improve the efficiency and applicability of these powerful synthetic tools.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Patil, P.B., et al. (2018). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Protein Engineering, Design and Selection, 31(9), 327-335.
  • Olivo, H.F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3), 1-15.
  • Kundys, A., et al. (2018). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment, 26(1), 396-407.
  • Zhang, X., et al. (2023). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction.
  • Singh, P.P., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(24), 7179-7185.
  • Gurjar, M.K., & Devi, N.R. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Tetrahedron: Asymmetry, 9(18), 3147-3150.
  • Maurer, D., et al. (2019). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2.
  • ResearchGate. (2017). (PDF) Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters. [Link]

  • Zanotti-Gerosa, A., et al. (2011). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation.
  • ResearchGate. (2004). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • de Miranda, A.S., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 20(13), 3293.
  • INIS. (2018). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters. [Link]

  • Takaya, H., et al. (1992). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM(II) COMPLEXES: (S)-(-)-CITRONELLOL. Organic Syntheses, 71, 1.
  • Myers, A.G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • ResearchGate. A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. [Link]

  • Genet, J.P., et al. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918.
  • Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788.
  • Contente, M.L., et al. (2020). Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles.
  • ResearchGate. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. [Link]

  • Gotor, V. (2006).
  • Ribeiro, C.M.R., & Correia, C.R.D. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(18), 4248.
  • Malcolmson, S.J., & Rahim, F. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 116(3), 1547-1605.

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a notable organic compound, serving as a potential intermediate in the synthesis of various biologically active molecules, including those with applications in neuroscience.[1] As with any chemical entity intended for use in research or drug development, unambiguous identification, comprehensive structural elucidation, and accurate purity assessment are paramount. These steps ensure data reproducibility, process control, and adherence to regulatory standards.

This application note provides a detailed framework of analytical methodologies for the complete characterization of this compound. It moves beyond simple procedural descriptions to explain the scientific rationale behind the selection of each technique and parameter, offering a self-validating system for robust analysis. The protocols outlined herein are designed to be foundational, allowing for adaptation to specific laboratory instrumentation and project requirements.

Physicochemical Properties

A foundational aspect of characterization is the documentation of fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃Calculation
Molecular Weight 206.24 g/mol Calculation[2][3][4]
Appearance White to off-white solid/crystalline powderGeneral Observation[5]
Canonical SMILES COC1=C(C=CC=C1)C2CC(C(O)=O)C2Inferred from structure
InChI Key Inferred from structureInferred from structure

Integrated Analytical Workflow

A comprehensive characterization relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a cohesive and definitive profile of the molecule. The following workflow illustrates the logical progression from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Purity & Identity Assessment Sample Test Sample (5-Methoxy-1,2,3,4-tetrahydronaphthalene -2-carboxylic acid) HPLC HPLC-UV Sample->HPLC Inject LCMS LC-MS Sample->LCMS Inject NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Dissolve FTIR FTIR Spectroscopy Sample->FTIR Analyze DSC Thermal Analysis (DSC) Sample->DSC Heat Purity Purity Profile (>99% desirable) HPLC->Purity MW_Confirm Molecular Weight (m/z 205.08 [M-H]⁻) LCMS->MW_Confirm Confirms Structure Unambiguous Structure Connectivity & Stereochem NMR->Structure Func_Groups Functional Groups (-COOH, -OCH₃, Ar) FTIR->Func_Groups MP Melting Point DSC->MP Measures

Caption: Integrated workflow for the characterization of the target compound.

Chromatographic Analysis: Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile small molecules. For this acidic compound, a reversed-phase method is optimal.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides excellent retention for the naphthalene ring system.

  • Mobile Phase: An acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state. This leads to sharp, symmetrical peaks and reproducible retention times.

  • Detector: The methoxy-substituted tetrahydronaphthalene moiety contains a strong chromophore. A UV detector set at an absorbance maximum (e.g., ~275 nm) will provide high sensitivity.

Protocol 1: Reversed-Phase HPLC for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in 5.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 275 nm
  • Data Analysis:

    • Identity: The retention time of the main peak should be consistent across multiple injections.

    • Purity: Integrate all peaks detected. The purity is expressed as the area of the main peak as a percentage of the total area of all peaks. For high-purity reference standards, this value should exceed 98%.

Spectroscopic Characterization: Structural Confirmation

Spectroscopy provides irrefutable evidence of the molecular structure. A combination of NMR, MS, and IR is essential for a complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules.

Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Data from related structures suggest a predictable pattern of signals.[1][6]

Protocol 2: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Data:

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic Protons (3H)6.7 - 7.2 (multiplet)110 - 135
Methoxy Protons (-OCH₃)~3.8 (singlet, 3H)~55
Carboxylic Acid (-COOH)>10 (broad singlet, 1H)~179-182
Aliphatic Protons (7H)1.8 - 3.1 (complex multiplets)20 - 45

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.[1][6]

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. Running in negative ion mode is highly effective as the carboxylic acid readily deprotonates to form the [M-H]⁻ ion.

Protocol 3: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into the mass spectrometer or use an LC-MS system (with the HPLC method described above).

  • Parameters:

    • Ionization Mode: ESI, Negative

    • Scan Range: m/z 50 - 500

  • Expected Data:

    • Molecular Ion: A prominent peak at m/z 205.08, corresponding to the [M-H]⁻ ion (C₁₂H₁₃O₃⁻).

    • High-Resolution MS (HRMS): For unambiguous formula confirmation, the measured mass should be within 5 ppm of the calculated exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for identifying the key functional groups present in the molecule.

Rationale: The spectrum will be dominated by characteristic vibrations of the carboxylic acid, the methoxy group, and the aromatic ring.[1]

Protocol 4: FTIR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the solid powder. Alternatively, prepare a KBr pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
2500-3300 (very broad)O-H stretch of the carboxylic acid dimer
~2950Aliphatic C-H stretch
~1700C=O stretch of the carboxylic acid
~1600, ~1480Aromatic C=C stretches
~1250C-O stretch of the aryl ether

Thermal Analysis: Physical Properties

Differential Scanning Calorimetry (DSC) provides an accurate melting point, a critical physical constant that serves as an indicator of purity.

Protocol 5: DSC for Melting Point Determination
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal.

  • Parameters:

    • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition. A sharp melting endotherm is indicative of high purity.

Summary

The suite of analytical methods described in this document provides a robust and scientifically sound framework for the complete characterization of this compound. By integrating chromatographic separation with spectroscopic and thermal analyses, researchers and developers can ensure the identity, purity, and structural integrity of this important chemical intermediate, thereby guaranteeing the quality and reliability of their scientific work.

References

  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • ResearchGate. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorganic & Organic Chemistry, 1(5). [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]

  • Sieroń, A. L., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5395. [Link]

  • ChemBK. (2024). 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • Global Substance Registration System (GSRS). (n.d.). 8-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID. Retrieved from [Link]

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Application Notes and Protocols: Leveraging 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Precursor for Novel Dopamine Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel dopamine agonists is a cornerstone of therapeutic strategies for a range of neurological and psychiatric disorders, most notably Parkinson's disease. The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine receptor agonism. This guide provides a detailed technical overview and step-by-step protocols for the utilization of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a versatile precursor for the synthesis of potent dopamine agonists. We will explore the synthetic route from the carboxylic acid to a key 2-aminotetralin intermediate, followed by N-alkylation to generate a target dopamine agonist. Furthermore, we will detail the essential in vitro and in vivo assays for the pharmacological characterization of these newly synthesized compounds.

Introduction: The 2-Aminotetralin Scaffold in Dopamine Agonist Design

The central nervous system relies on the neurotransmitter dopamine for a myriad of functions, including motor control, motivation, and cognition. Dopamine receptors, which are G-protein coupled receptors (GPCRs), are the primary targets for therapeutic intervention in dopamine-related pathologies.[1] There are five main subtypes of dopamine receptors, broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. The D1-like receptors are typically coupled to Gs/olf proteins and stimulate adenylyl cyclase, while the D2-like receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase.[2][3]

The 2-aminotetralin framework has been a highly successful structural motif in the design of dopamine agonists. Structure-activity relationship (SAR) studies have demonstrated that N-substituted 2-aminotetralin derivatives can exhibit potent and selective agonist activity at dopamine receptors.[4] The synthesis of these compounds often starts from a tetralone intermediate. The use of this compound offers a strategic starting point, allowing for the introduction of the crucial amine functionality at the 2-position of the tetralin core.

Synthetic Strategy: From Carboxylic Acid to Dopamine Agonist

The overall synthetic strategy involves two key transformations: the conversion of the carboxylic acid group to a primary amine, followed by N-alkylation to introduce substituents known to confer dopamine agonist activity.

Part 1: Conversion of Carboxylic Acid to Amine via Curtius Rearrangement

The Curtius rearrangement is a robust and versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[5][6] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.[7]

Protocol 1: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

  • Step 1: Acyl Chloride Formation

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

  • Step 2: Acyl Azide Formation

    • Dissolve the crude acyl chloride in anhydrous acetone.

    • Cool the solution to 0 °C and add a solution of sodium azide (NaN3) (2.0 eq) in water dropwise, ensuring the temperature remains below 10 °C.

    • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the acyl chloride.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.

  • Step 3: Curtius Rearrangement and Hydrolysis

    • Dissolve the crude acyl azide in anhydrous toluene.

    • Heat the solution to reflux (around 110 °C) for 1-2 hours, during which the acyl azide will rearrange to the corresponding isocyanate with the evolution of nitrogen gas.

    • After the rearrangement is complete (monitored by IR spectroscopy for the disappearance of the azide peak and appearance of the isocyanate peak), cool the reaction mixture.

    • Add aqueous hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux for 4-6 hours to hydrolyze the isocyanate to the primary amine.

    • Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH of >12.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

Part 2: N,N-Dialkylation to Synthesize a Dopamine D2/D3 Agonist

SAR studies have shown that N,N-dipropyl substitution on the 2-aminotetralin scaffold often leads to potent dopamine D2/D3 receptor agonism.[8][9]

Protocol 2: Synthesis of N,N-dipropyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

  • To a solution of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (3.0 eq) and 1-bromopropane (2.5 eq).

  • Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N,N-dipropyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

Pharmacological Characterization

Once the target compound is synthesized and purified, a series of in vitro and in vivo assays are necessary to determine its pharmacological profile as a dopamine agonist.

In Vitro Assays

1. Dopamine Receptor Binding Affinity

This assay determines the affinity of the synthesized compound for the dopamine D2 receptor. A common method is a competitive radioligand binding assay.[10][11]

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

  • Materials:

    • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: [3H]Spiperone or [3H]Raclopride.

    • Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

    • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Synthesized test compound.

  • Procedure:

    • In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

    • Add a fixed concentration of the radioligand to all wells.

    • For non-specific binding, add a high concentration of the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Activity: cAMP Inhibition Assay

This assay measures the ability of the synthesized compound to act as an agonist at the D2 receptor by quantifying the inhibition of adenylyl cyclase activity.[12][13]

Protocol 4: cAMP Inhibition Assay

  • Materials:

    • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Forskolin (an adenylyl cyclase activator).

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Synthesized test compound.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

In Vivo Assays

1. 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease

This is a widely used animal model to assess the anti-parkinsonian effects of novel dopamine agonists.[14][15][16] Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra causes a progressive loss of dopaminergic neurons, leading to motor deficits.[17][18]

Protocol 5: 6-OHDA Lesioning and Behavioral Testing

  • Step 1: Stereotaxic Surgery

    • Anesthetize the rats (e.g., with isoflurane).

    • Place the animal in a stereotaxic frame.

    • Inject 6-OHDA into the desired brain region (e.g., MFB) of one hemisphere.

  • Step 2: Behavioral Assessment (Apomorphine-Induced Rotations)

    • Approximately 2-3 weeks post-surgery, assess the extent of the lesion by challenging the rats with a dopamine agonist such as apomorphine (s.c.).

    • Animals with successful lesions will exhibit contralateral rotations (turning away from the lesioned side).

    • Quantify the number of rotations over a set period (e.g., 30-60 minutes).

    • Administer the synthesized test compound to the lesioned rats and measure its ability to induce contralateral rotations in a dose-dependent manner.

Data Presentation

ParameterDescriptionExpected Outcome for a Dopamine Agonist
Ki (nM) Inhibitory constant from receptor binding assay.Low nanomolar or sub-nanomolar values for D2/D3 receptors.
EC50 (nM) Effective concentration for 50% maximal response in functional assay.Potent EC50 values in the cAMP inhibition assay.
Contralateral Rotations Number of turns away from the lesioned side in the 6-OHDA model.Dose-dependent increase in contralateral rotations.

Visualizations

G cluster_0 D2-like Receptor Signaling D2R D2/D3/D4 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels G_protein->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Dopamine_Agonist Dopamine Agonist (e.g., synthesized compound) Dopamine_Agonist->D2R Binds and Activates

Caption: Dopamine D2-like receptor signaling pathway.

G Start 5-Methoxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid AcylChloride Acyl Chloride Formation (Oxalyl Chloride, DMF) Start->AcylChloride AcylAzide Acyl Azide Formation (Sodium Azide) AcylChloride->AcylAzide Curtius Curtius Rearrangement (Heat) AcylAzide->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Hydrolysis Hydrolysis (Aq. HCl) Isocyanate->Hydrolysis Amine 5-Methoxy-1,2,3,4-tetrahydro- naphthalen-2-amine Hydrolysis->Amine NAlkylation N,N-Dialkylation (1-Bromopropane, K2CO3) Amine->NAlkylation FinalProduct N,N-dipropyl-5-methoxy-1,2,3,4-tetrahydro- naphthalen-2-amine NAlkylation->FinalProduct

Sources

Application Notes & Protocols: A Guide to the Synthesis of 5-Methoxy-tetralin-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 5-methoxy-tetralin-2-carboxylic acid and its derivatives. The protocols and insights are curated for researchers, scientists, and professionals in drug development who require a robust and well-understood synthetic pathway. The tetralin scaffold is a crucial structural motif in numerous biologically active compounds, including agents for treating Parkinson's disease, making the synthesis of its derivatives a topic of significant interest in medicinal chemistry.[1]

The synthesis of these target molecules hinges on the reliable preparation of a key intermediate, 5-methoxy-2-tetralone. This guide will focus on a modern and scalable synthetic route, explaining the rationale behind each procedural step and providing detailed, actionable protocols.

Overview of Synthetic Strategies

The synthesis of the 5-methoxy-tetralin-2-carboxylic acid core can be approached from several retrosynthetic pathways. The most critical step is the construction of the tetralone ring system. Two prevalent strategies are:

  • Birch Reduction Route: This classical approach often starts with 1,6-dimethoxynaphthalene, which undergoes a Birch reduction using sodium in liquid ammonia or ethanol to form an enol ether, followed by acidic hydrolysis to yield 5-methoxy-2-tetralone.[2][3] While effective, this method involves the use of metallic sodium, which can be hazardous and difficult to handle, especially at a large scale.[4]

  • Intramolecular Friedel-Crafts Acylation Route: A more contemporary and safer approach begins with a substituted phenylacetic acid, such as 3-methoxyphenylacetic acid.[4][5] This starting material is converted to its corresponding acid chloride, which then undergoes a Friedel-Crafts acylation with ethylene to form the six-membered ring of the tetralone. This route avoids highly reactive and hazardous reagents, offering better scalability and operational safety.[5]

This guide will detail the experimental setup for the second strategy due to its superior safety profile and process control. From the resulting 5-methoxy-2-tetralone, the carboxylic acid functional group is installed at the C2 position. A highly effective method involves conversion to an α,β-unsaturated nitrile intermediate, followed by catalytic hydrogenation and hydrolysis.[6]

Synthetic Workflow Diagram

The following diagram outlines the multi-step synthesis from 3-methoxyphenylacetic acid to the target carboxylic acid and its subsequent derivatives.

SynthesisWorkflow A 3-Methoxyphenylacetic Acid B 3-Methoxyphenylacetyl Chloride A->B SOCl₂, DMF (cat.) C 5-Methoxy-2-tetralone (Key Intermediate) B->C Ethylene, AlCl₃ D α,β-Unsaturated Nitrile C->D TMSCN, ZnI₂ E 5-Methoxy-tetralin-2-carbonitrile D->E H₂, Pd/C F 5-Methoxy-tetralin-2-carboxylic Acid (Target Compound) E->F Acid or Base Hydrolosis G Amide Derivatives F->G Amine, Coupling Agent H Ester Derivatives F->H Alcohol, Acid cat.

Caption: Overall synthetic workflow from starting material to final products.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-tetralone (Key Intermediate)

This protocol is adapted from modern patent literature, emphasizing safety and scalability.[4][5] It involves the conversion of 3-methoxyphenylacetic acid to its acid chloride, followed by an intramolecular Friedel-Crafts reaction.

Materials and Reagents:

  • 3-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Ethylene gas

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-methoxyphenylacetic acid (1.0 eq).

    • Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (e.g., 0.05 eq).

    • Heat the mixture to 80-90°C and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude 3-methoxyphenylacetyl chloride is a yellow-orange oil and can be used directly in the next step or purified by recrystallization from hexane.[5]

  • Friedel-Crafts Acylation (Cyclization):

    • Cool a flask containing anhydrous dichloromethane (DCM) to -10°C in an ice-salt bath under a nitrogen atmosphere.

    • Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, keeping the temperature below 0°C.

    • Slowly add a solution of the crude 3-methoxyphenylacetyl chloride (1.0 eq) in anhydrous DCM via a dropping funnel, maintaining the temperature at -10°C.

    • Bubble ethylene gas through the vigorously stirred suspension for 4-6 hours. Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 5-methoxy-2-tetralone by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain a clear oil or a low-melting solid (m.p. ~35°C).

ParameterValueReference
Starting Material3-Methoxyphenylacetic Acid[4][5]
Key ReagentsSOCl₂, Ethylene, AlCl₃[4][5]
SolventDichloromethane[5]
Typical Yield65-80%[2]
Product FormClear Oil / Low-Melting Solid
Protocol 2: Synthesis of 5-Methoxy-tetralin-2-carboxylic Acid

This procedure converts the ketone functional group of 5-methoxy-2-tetralone into a carboxylic acid via a three-step sequence: formation of an α,β-unsaturated nitrile, catalytic hydrogenation, and nitrile hydrolysis. This approach provides excellent control and high yields.[6]

Materials and Reagents:

  • 5-Methoxy-2-tetralone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Potassium hydroxide (KOH) or Hydrochloric Acid (HCl)

  • Diethyl ether

Step-by-Step Methodology:

  • Formation of α,β-Unsaturated Nitrile (5-methoxy-3,4-dihydronaphthalene-2-carbonitrile):

    • In a flask under a nitrogen atmosphere, dissolve 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent like benzene or toluene.

    • Add zinc iodide (ZnI₂, catalytic amount, ~0.1 eq) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 eq).

    • Stir the reaction at room temperature for 12 hours.[6]

    • After formation of the cyanohydrin intermediate, cool the mixture to 0°C and add pyridine (2.0 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 1.5 eq) to effect dehydration.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Carefully pour the mixture into ice water, extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the unsaturated nitrile.

  • Catalytic Hydrogenation:

    • Dissolve the α,β-unsaturated nitrile (1.0 eq) in absolute ethanol in a hydrogenation vessel.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

    • Pressurize the vessel with hydrogen gas (typically 50 psi or using a hydrogen balloon) and shake or stir vigorously at room temperature until hydrogen uptake ceases. The choice of catalyst and conditions is crucial to selectively reduce the double bond without affecting the aromatic ring.[7]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxy-tetralin-2-carbonitrile.

  • Nitrile Hydrolysis:

    • To the crude nitrile, add an aqueous solution of potassium hydroxide (e.g., 50% KOH) or concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours. The hydrolysis progress can be monitored by observing the cessation of ammonia evolution (for basic hydrolysis) or by TLC.

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was used, acidify the mixture with concentrated HCl to pH ~2 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-methoxy-tetralin-2-carboxylic acid.

StepKey ReagentsTypical YieldRationale
Nitrile FormationTMSCN, ZnI₂, POCl₃~90%Efficient conversion of a ketone to an unsaturated nitrile.[6]
HydrogenationH₂, 10% Pd/C>95%Selective reduction of the C=C double bond.[6][7]
HydrolysisKOH or HCl~95%Robust conversion of the nitrile to the target carboxylic acid.

Synthesis of Derivatives

The synthesized 5-methoxy-tetralin-2-carboxylic acid is a versatile intermediate for creating a library of derivatives. Standard organic chemistry transformations can be employed.

  • Amide Synthesis: The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in a solvent like DMF or DCM.

  • Ester Synthesis: Fischer esterification can be achieved by refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). Alternatively, the acid can be converted to an acid chloride (using SOCl₂ or oxalyl chloride) and then reacted with an alcohol in the presence of a base like pyridine.[8]

Logical Relationship Diagram

Relationships cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_target Core Target cluster_derivatives Final Derivatives A 3-Methoxyphenylacetic Acid B 5-Methoxy-2-tetralone A->B Cyclization C 5-Methoxy-tetralin-2- carboxylic Acid B->C Functional Group Interconversion D Amides / Esters C->D Derivatization

Caption: Logical progression from starting material to final derivatives.

Conclusion

The protocols outlined in this guide provide a reliable and safe pathway for the synthesis of 5-methoxy-tetralin-2-carboxylic acid and its derivatives. The emphasis on a modern Friedel-Crafts acylation route for the key tetralone intermediate enhances the scalability and safety of the overall process. By following these detailed procedures and understanding the chemical principles behind each step, researchers can confidently produce these valuable compounds for applications in medicinal chemistry and drug discovery.

References

  • PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-tetralone. Retrieved from [Link]

  • Wuhan Institute of Technology. (2021). Synthesis method of 5-methoxy-2-tetralone. CN113233964A. Google Patents.
  • Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Eureka. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Stobbe Condensation: Definition, Examples, Reagents and Mechanism. Retrieved from [Link]

  • (2009). Preparation technique of 5-methoxy-2-tetralone. CN101468946A. Google Patents.
  • Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Retrieved from [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). ResearchGate. Retrieved from [Link]

  • Singh, H., et al. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research, 32. ResearchGate. Retrieved from [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). Juniper Publishers. Retrieved from [Link]

  • (1983). Tetraline derivatives, their production and pharmaceutical compositions containing them. US4410519A. Google Patents.
  • Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. ResearchGate. Retrieved from [Link]

  • Gosku, et al. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. Retrieved from [Link]

Sources

Application Note: Synthetic Routes to 5-Methoxy-2-Aminotetralin Derivatives from 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminotetralins in Medicinal Chemistry

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. These compounds are rigid analogs of phenethylamines and have shown significant activity at various G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic receptors.[1] Derivatives such as 5-methoxy-2-aminotetralin are key intermediates in the synthesis of compounds being investigated for alcoholism, cocaine use disorder, and obesity.[2][3][][5] The precise conversion of readily available starting materials into these valuable amine derivatives is a critical step in drug discovery and development.

This application note provides a detailed guide for the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from its corresponding carboxylic acid, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. We will explore three classical and reliable rearrangement reactions for this transformation: the Curtius, Schmidt, and Hofmann rearrangements. Each section will detail the underlying mechanism, provide a step-by-step experimental protocol, and explain the scientific rationale behind the procedural choices.

Core Synthetic Strategies: From Carboxylic Acid to Amine

The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom (the carboxyl carbon) is a fundamental transformation in organic synthesis. This is achieved through a common intermediate: the isocyanate. Three primary name reactions accomplish this transformation, each with distinct advantages and considerations.

Synthetic Route Key Reagents Typical Conditions Advantages Disadvantages
Curtius Rearrangement Diphenylphosphoryl azide (DPPA) or SOCl₂ then NaN₃Mild to moderate heat (40-100 °C)High functional group tolerance; mild conditions; one-pot procedures available.[6][7]Use of potentially explosive azides.
Schmidt Reaction Sodium azide (NaN₃), strong acid (e.g., H₂SO₄)Strong acid, moderate heatOne-pot from the carboxylic acid.[8]Harsh acidic conditions can be incompatible with sensitive functional groups. Hydrazoic acid is toxic and explosive.[9]
Hofmann Rearrangement 1. Amide formation reagents (e.g., SOCl₂, NH₄OH) 2. Bromine (Br₂), Sodium hydroxide (NaOH)1. Varies 2. Basic, aqueous conditionsAvoids the use of azide reagents.[10]Requires an additional step to form the primary amide precursor; can have lower yields for some substrates.[11]

Route 1: The Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines.[7] The reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[12] A key advantage is that the reaction proceeds with complete retention of the migrating group's stereochemistry.[13] Modern protocols often utilize diphenylphosphoryl azide (DPPA) to facilitate a one-pot conversion directly from the carboxylic acid, avoiding the isolation of potentially hazardous acyl azide intermediates.[6][14][15]

Mechanistic Pathway

The one-pot reaction using DPPA involves the in-situ formation of a mixed anhydride, which then reacts with the azide to form the acyl azide. Gentle heating promotes a concerted rearrangement, where the tetralin group migrates to the nitrogen with simultaneous loss of dinitrogen gas to form the isocyanate. This highly reactive intermediate is then trapped by a nucleophile (water or an alcohol) to yield the amine or a carbamate-protected amine.[6][7]

G cluster_main Curtius Rearrangement Workflow start 5-Methoxy-tetralin- 2-carboxylic Acid acyl_azide Acyl Azide Intermediate start->acyl_azide + DPPA, Et3N Toluene isocyanate Isocyanate Intermediate acyl_azide->isocyanate Heat (Δ) - N2 gas carbamate Boc-Protected Amine isocyanate->carbamate + t-BuOH (trap) amine 5-Methoxy-2-aminotetralin carbamate->amine Acidic Workup (e.g., TFA or HCl)

Caption: Workflow for the one-pot Curtius rearrangement.

Experimental Protocol: One-Pot Curtius Rearrangement using DPPA

This protocol details the conversion of the carboxylic acid to the tert-butoxycarbonyl (Boc)-protected amine, which can be easily deprotected in a subsequent step. Trapping the isocyanate as a stable carbamate is a common and effective strategy.[16]

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Reagent Addition: Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration). Add triethylamine (1.2 eq) and tert-butanol (1.5 eq). Stir the solution at room temperature for 10 minutes.

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature. Caution: DPPA is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Rearrangement and Trapping: Heat the reaction mixture to 85-90 °C and maintain for 3-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material. The reaction will gently effervesce as N₂ gas is evolved.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification of Protected Amine: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected 5-methoxy-2-aminotetralin.

  • Deprotection: Dissolve the purified Boc-protected amine in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in dioxane and stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent to yield the free amine, or used directly as the salt.

Route 2: The Schmidt Reaction

The Schmidt reaction converts a carboxylic acid directly to a primary amine using hydrazoic acid (HN₃) under strong acidic conditions.[8] Hydrazoic acid is typically generated in situ from sodium azide and a strong acid like sulfuric acid for safety reasons.[9] The mechanism involves the formation of an acylium ion, which is then attacked by the azide.[17][18]

Mechanistic Pathway

The strong acid protonates the carboxylic acid, facilitating the loss of water to form a highly electrophilic acylium ion. This is attacked by hydrazoic acid. Subsequent rearrangement with loss of dinitrogen gas yields a protonated isocyanate, which is quickly hydrolyzed by water in the reaction medium to form a carbamic acid. This unstable intermediate spontaneously decarboxylates to give the protonated amine.[8][19]

G cluster_main Schmidt Reaction Workflow start 5-Methoxy-tetralin- 2-carboxylic Acid acylium Acylium Ion start->acylium + H2SO4 - H2O isocyanate Protonated Isocyanate acylium->isocyanate + HN3 (from NaN3) Rearrangement - N2 carbamic Carbamic Acid isocyanate->carbamic + H2O amine 5-Methoxy-2-aminotetralin carbamic->amine - CO2

Caption: Workflow for the Schmidt reaction on a carboxylic acid.

Experimental Protocol: Schmidt Reaction

Safety First: This reaction involves the in situ generation of hydrazoic acid, which is highly toxic and explosive. It must be performed in a well-ventilated fume hood behind a blast shield. All glassware should be free of cracks or stars.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber), add the this compound (1.0 eq) and chloroform.

  • Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (3-4 eq) via the dropping funnel with vigorous stirring.

  • Azide Addition: Once the acid is fully added and the mixture is homogeneous, add sodium azide (NaN₃) (1.5 eq) portion-wise over 30-60 minutes. Maintain the temperature below 10 °C. Extreme Caution: Addition of sodium azide to strong acid generates hydrazoic acid. The addition must be slow to control gas evolution (N₂) and the exotherm.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature, then heat gently to 40-50 °C for 1-3 hours, until gas evolution ceases. Monitor the reaction by TLC/LCMS.

  • Quenching and Work-up: Carefully and slowly pour the cooled reaction mixture onto crushed ice. Basify the aqueous layer by the slow addition of 2M NaOH solution until the pH is >10, ensuring the flask is cooled in an ice bath throughout the addition.

  • Extraction and Isolation: Extract the aqueous layer several times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-methoxy-2-aminotetralin, which can be further purified by chromatography or crystallization of its salt.

Route 3: The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[20] Therefore, this route requires a two-step sequence from the starting carboxylic acid: first, conversion to the primary amide, and second, the rearrangement itself. The rearrangement is typically effected by treating the amide with bromine in a solution of sodium hydroxide.[10][11]

Mechanistic Pathway

The overall process begins with the formation of the primary carboxamide. In the subsequent Hofmann reaction, the amide is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion that rearranges: the tetralin group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.[20] This intermediate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which rapidly decarboxylates to the final amine.[21]

G cluster_main Hofmann Rearrangement Workflow start 5-Methoxy-tetralin- 2-carboxylic Acid amide Primary Amide start->amide 1. SOCl2 2. conc. NH4OH bromoamide N-Bromoamide amide->bromoamide + Br2, NaOH isocyanate Isocyanate Intermediate bromoamide->isocyanate Rearrangement - Br- amine 5-Methoxy-2-aminotetralin isocyanate->amine + H2O - CO2

Caption: Two-stage workflow via amide formation and Hofmann rearrangement.

Experimental Protocols

Step A: Synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide

A common method for preparing primary amides is via the acyl chloride.[22][23]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

Procedure:

  • Acyl Chloride Formation: To the carboxylic acid (1.0 eq) in a round-bottom flask, add an excess of thionyl chloride (SOCl₂) (2-3 eq). Add a catalytic drop of DMF. Heat the mixture at reflux for 1-2 hours.

  • Removal of Excess Reagent: Cool the mixture and remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool in an ice bath. Slowly add this solution dropwise to a flask containing an excess of chilled, concentrated ammonium hydroxide with vigorous stirring.

  • Isolation: Stir for 1 hour, then allow the mixture to warm to room temperature. Extract the product into DCM or ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the primary amide, which can be purified by recrystallization or chromatography.

Step B: Hofmann Rearrangement of the Amide

Materials:

  • 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide (from Step A)

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice bath

Procedure:

  • Base Solution: Prepare a solution of NaOH (approx. 4 eq) in water and cool it to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add bromine (Br₂) (1.1 eq) to the cold NaOH solution to form the sodium hypobromite solution in situ. Caution: Bromine is highly corrosive and toxic.

  • Amide Addition: In a separate flask, dissolve the primary amide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane or THF) and cool it in an ice bath. Add this amide solution to the cold hypobromite solution.

  • Reaction: Stir the mixture at 0-5 °C for about 15-30 minutes. Then, remove the ice bath and heat the reaction mixture to 60-75 °C for 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the product amine with a suitable organic solvent (e.g., DCM or Ether). Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to afford the crude amine. Purify as needed.

Conclusion

The synthesis of 5-methoxy-2-aminotetralin from its corresponding carboxylic acid can be effectively achieved using several classical rearrangement reactions. The Curtius rearrangement , particularly modern one-pot protocols using DPPA, offers a mild and versatile route with high functional group tolerance. The Schmidt reaction provides a direct, one-step conversion but its use is limited by the harsh, strongly acidic conditions. The Hofmann rearrangement is a viable alternative that avoids azide reagents but requires the preliminary synthesis of a primary amide intermediate. The choice of method will ultimately depend on the scale of the reaction, the presence of other functional groups in the molecule, and available laboratory safety equipment.

References

  • Prakash, G. K. S., & Mathew, T. (2010). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 15(9), 6336-6351. [Link]

  • J&K Scientific LLC. (2021). Schmidt Reaction. Retrieved from J&K Scientific Website. [Link]

  • BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Retrieved from BYJU'S Website. [Link]

  • Química Orgánica. (n.d.). Amine synthesis by Hofmann rearrangement. Retrieved from organichemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from organic-chemistry.org. [Link]

  • Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(6), 768-791. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from chemistrysteps.com. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific Website. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from Wikipedia. [Link]

  • LibreTexts. (2015). Synthesis of Amines from Carboxylic Amides. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from Wikipedia. [Link]

  • Han, K.-J., et al. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. ResearchGate. [Link]

  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). MEAI. Retrieved from Wikipedia. [Link]

  • LibreTexts. (2023). Schmidt Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • Nogi, K., et al. (2018). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 20(19), 6061-6065. [Link]

  • Clark, J. (n.d.). The preparation of amides. Retrieved from Chemguide. [Link]

  • Britton, J., et al. (2022). Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648. Organic Process Research & Development, 26(12), 3369-3376. [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from organic-chemistry.org. [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. [Link]

  • ResearchGate. (n.d.). Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). (S)-5-Methoxy-2-aminotetralin. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]

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Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key building block in the development of various pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles and safety practices.

Introduction and Strategic Approach

This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of numerous bioactive compounds. The tetralin framework serves as a versatile scaffold for the design of ligands targeting a range of biological receptors.

The synthetic strategy outlined herein commences with the commercially available 5-methoxy-1-tetralone and proceeds through a three-step sequence:

  • Introduction of a cyano group and subsequent dehydration: The synthesis initiates with the reaction of 5-methoxy-1-tetralone with trimethylsilyl cyanide (TMSCN) to form a cyanohydrin, which is then dehydrated in situ to yield the α,β-unsaturated nitrile, 5-methoxy-3,4-dihydronaphthalene-1-carbonitrile.

  • Hydrolysis of the nitrile: The unsaturated nitrile is then hydrolyzed under basic conditions to the corresponding α,β-unsaturated carboxylic acid, 5-methoxy-3,4-dihydronaphthalene-1-carboxylic acid.

  • Catalytic Hydrogenation: The final step involves the catalytic hydrogenation of the unsaturated carboxylic acid to afford the target molecule, this compound.

This approach offers a reliable and scalable route to the desired product with good overall yields.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow start 5-Methoxy-1-tetralone step1 5-Methoxy-3,4-dihydronaphthalene-1-carbonitrile start->step1 1. TMSCN, ZnI₂ 2. Pyridine, POCl₃ step2 5-Methoxy-3,4-dihydronaphthalene-1-carboxylic acid step1->step2 KOH, H₂O, Heat final_product This compound step2->final_product H₂, Pd/C, Ethanol

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Mechanistic Insight: This step involves the nucleophilic addition of the cyanide ion (from TMSCN, activated by a Lewis acid like ZnI₂) to the carbonyl group of the tetralone, forming a silylated cyanohydrin. Subsequent elimination of the trimethylsilanol group, facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine, leads to the formation of the conjugated α,β-unsaturated nitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methoxy-1-tetralone≥98%e.g., Sigma-Aldrich
Trimethylsilyl cyanide (TMSCN)≥98%e.g., Sigma-AldrichEXTREMELY TOXIC . Handle with extreme caution in a certified fume hood.
Zinc Iodide (ZnI₂)Anhydrous, ≥98%e.g., Alfa AesarStore in a desiccator.
BenzeneAnhydrouse.g., Fisher ScientificCarcinogen. Use appropriate personal protective equipment (PPE).
PyridineAnhydrouse.g., Acros Organics
Phosphorus oxychloride (POCl₃)≥99%e.g., Sigma-AldrichCorrosive and reacts violently with water.
Dichloromethane (CH₂Cl₂)ACS GradeFor extraction and chromatography.
Hydrochloric acid (HCl)ConcentratedFor work-up.
Silica Gel60 Å, 230-400 meshFor column chromatography.

Protocol:

  • To a solution of 5-methoxy-1-tetralone (52.0 g, 0.29 mol) in dry benzene (40 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a catalytic amount of anhydrous zinc iodide.[1]

  • Add trimethylsilyl cyanide (51 mL, 0.38 mol) dropwise at room temperature.[1]

  • Heat the reaction mixture to 65 °C and stir under a nitrogen atmosphere for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, cautiously add pyridine (300 mL) followed by the slow dropwise addition of phosphorus oxychloride (80 mL, 0.88 mol) while cooling in an ice bath.

  • After the addition is complete, heat the mixture to reflux and stir for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield 5-methoxy-3,4-dihydronaphthalene-1-carbonitrile.

Expected Yield: ~73%[1]

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.20-7.00 (m, 3H, Ar-H), 6.85 (t, 1H, J=7.5 Hz, vinyl-H), 3.85 (s, 3H, OCH₃), 2.80 (t, 2H, J=8.0 Hz, Ar-CH₂), 2.50 (t, 2H, J=8.0 Hz, C=C-CH₂).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 156.0, 138.0, 130.0, 128.0, 125.0, 120.0, 118.0 (CN), 115.0, 110.0, 55.5 (OCH₃), 28.0, 22.0.

  • IR (KBr, cm⁻¹): ~2220 (C≡N), ~1600, 1480 (C=C, aromatic).

PART 2: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-1-carboxylic acid

Mechanistic Insight: This step involves the base-catalyzed hydrolysis of the nitrile. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. A series of proton transfers and tautomerization steps convert the nitrile to a primary amide, which is then further hydrolyzed to the carboxylate salt. Acidic work-up protonates the carboxylate to yield the final carboxylic acid.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methoxy-3,4-dihydronaphthalene-1-carbonitrileAs synthesized in Part 1
Potassium hydroxide (KOH)ACS Grade
Deionized Water
Hydrochloric acid (HCl)Concentrated and 1MFor work-up.
Diethyl etherACS GradeFor extraction.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methoxy-3,4-dihydronaphthalene-1-carbonitrile in a 50% aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • A precipitate of 5-methoxy-3,4-dihydronaphthalene-1-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield: High (typically >90%)[3]

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 300 MHz): δ 10.5 (br s, 1H, COOH), 7.80 (t, 1H, J=7.5 Hz, vinyl-H), 7.30-7.10 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃), 2.90 (t, 2H, J=8.0 Hz, Ar-CH₂), 2.60 (t, 2H, J=8.0 Hz, C=C-CH₂).

  • IR (KBr, cm⁻¹): ~3000 (br, O-H), ~1680 (C=O), ~1600, 1480 (C=C, aromatic).

PART 3: Synthesis of this compound

Mechanistic Insight: This is a standard heterogeneous catalytic hydrogenation. The α,β-unsaturated carboxylic acid is reduced in the presence of a palladium on carbon catalyst and a hydrogen source. The hydrogen adsorbs onto the surface of the palladium, and the alkene double bond of the substrate is reduced.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methoxy-3,4-dihydronaphthalene-1-carboxylic acidAs synthesized in Part 2
Palladium on Carbon (Pd/C)10%e.g., Acros OrganicsFlammable solid. Handle with care.
EthanolAnhydrous
Hydrogen (H₂) gasHigh purityFlammable gas. Use in a well-ventilated area with appropriate safety measures.

Protocol:

  • Dissolve 5-methoxy-3,4-dihydronaphthalene-1-carboxylic acid in absolute ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

  • Place the flask on a hydrogenation apparatus (e.g., a Parr hydrogenator).

  • Evacuate the flask and flush with nitrogen gas three times, then evacuate and flush with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and shake or stir the reaction mixture at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Expected Yield: High (typically >95%)[3]

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 300 MHz): δ 11.0 (br s, 1H, COOH), 7.10-6.70 (m, 3H, Ar-H), 3.80 (s, 3H, OCH₃), 3.00-2.80 (m, 2H, Ar-CH₂), 2.70-2.50 (m, 1H, CH-COOH), 2.40-1.80 (m, 4H, -CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 180.5 (COOH), 157.0, 138.0, 127.0, 126.0, 120.0, 108.0, 55.2 (OCH₃), 45.0, 30.0, 28.0, 25.0.

  • IR (KBr, cm⁻¹): ~3000 (br, O-H), ~1700 (C=O), ~1600, 1480 (aromatic).

Safety and Handling

Critical Safety Considerations:

  • Trimethylsilyl cyanide (TMSCN): TMSCN is highly toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas, which is a potent poison.[4] All manipulations involving TMSCN must be performed in a certified chemical fume hood.[5] Wear appropriate PPE, including double gloves (nitrile), a lab coat, and safety goggles.[6] A cyanide antidote kit should be readily available, and all personnel must be trained in its use.

  • Cyanide Waste Disposal: Quench any residual TMSCN and cyanide-containing aqueous layers with a freshly prepared solution of sodium hypochlorite (bleach) and sodium hydroxide.[6] This should be done in a fume hood, as the reaction can be exothermic. The resulting solution should be disposed of as hazardous waste according to institutional guidelines.

  • Phosphorus oxychloride (POCl₃): POCl₃ is corrosive and reacts violently with water. Handle with care in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly grounded and free of leaks. Use in a well-ventilated area away from ignition sources. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; filter it while wet and handle with care.

Troubleshooting

IssuePossible CauseSolution
Step 1: Low yield of nitrile Incomplete reactionEnsure all reagents and solvents are anhydrous. Extend the reaction time or slightly increase the temperature.
Inefficient dehydrationEnsure the POCl₃ is of high quality and the reaction is performed under anhydrous conditions.
Step 2: Incomplete hydrolysis Insufficient reaction time or base concentrationExtend the reflux time or use a more concentrated KOH solution.
Step 3: Incomplete hydrogenation Inactive catalystUse fresh Pd/C catalyst. Ensure the system is properly purged of air.
Catalyst poisoningEnsure the substrate is pure and free of any potential catalyst poisons (e.g., sulfur compounds).

References

  • PrepChem. Synthesis of 1-Cyano-5-methoxy-3,4-dihydronaphthalene. Available from: [Link]

  • Reddit. trimethylsilyl cyanide : r/Chempros. 2022. Available from: [Link]

  • Chinea K, Arrieche DA, Banerjee AK. Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem. 2017;1(5):145‒146.
  • Banerjee AK, Chinea K. A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. ARKIVOC. 2016;2016(3):236-241.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. 2023. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Li S, Zhu S-F, Zhang C-M, Song S, Zhou Q-L. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. J Am Chem Soc. 2008;130(27):8584-8585.
  • Chinea K, Arrieche DA, Banerjee AK. Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem. 2017;1(5):145‒146.
  • Zimmermann B, Teichert JF. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chem Commun. 2015;51(40):8541-8544.
  • Wikipedia. Trimethylsilyl cyanide. Available from: [Link]

  • Organic Syntheses. TRIMETHYLSILYL CYANIDE. Available from: [Link]

  • LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. 2018. Available from: [Link]

  • MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. 2015. Available from: [Link]

  • UCLA Environment, Health & Safety. Standard Operating Procedure. 2017. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, particularly in the development of dopaminergic agents and other neurologically active compounds.[1] Achieving high yields and purity is critical for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and chemical principles to help you navigate common challenges in your research.

Section 1: Overview of a High-Yield Synthetic Pathway

Several routes to the target molecule have been reported, often starting from the readily available 5-methoxy-1-tetralone. One of the most efficient and high-yielding strategies involves a three-step sequence: formation of an α,β-unsaturated nitrile, hydrolysis to the corresponding unsaturated acid, and subsequent catalytic hydrogenation. This pathway has been reported with an impressive overall yield of approximately 87%.[1]

Synthesis_Pathway A 5-Methoxy-1-tetralone B α,β-Unsaturated Nitrile A->B i) TMSCN, ZnI2 ii) Py, POCl3 (91% Yield) C α,β-Unsaturated Carboxylic Acid B->C KOH, H2O Microwave (96% Yield) D 5-Methoxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic acid (Target) C->D H2, 10% Pd/C EtOH (99% Yield)

Caption: High-yield synthetic route to the target carboxylic acid.[1]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.

Q1: My initial reaction from 5-methoxy-1-tetralone results in a low yield of the α,β-unsaturated nitrile intermediate. What's going wrong?

A: This is a critical step that combines a silylcyanation with a dehydration reaction. Low yields typically stem from incomplete initial reaction or inefficient dehydration.

  • Causality & Diagnosis: The initial addition of trimethylsilyl cyanide (TMSCN) to the tetralone ketone is catalyzed by a Lewis acid, typically zinc iodide (ZnI₂).[1] Incomplete reaction can occur if the catalyst is inactive or if the reagents are not anhydrous. The subsequent elimination to form the α,β-unsaturated system requires a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine. Side reactions, such as self-condensation of the tetralone under acidic or basic conditions, can also consume starting material.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., benzene or THF) and ensure your TMSCN and ZnI₂ are free from moisture, which can deactivate the catalyst.

    • Catalyst Activity: Use freshly opened or properly stored ZnI₂. A small crystal of iodine can sometimes be added to generate the catalyst in situ if activity is suspect.

    • Reaction Monitoring: Track the disappearance of the 5-methoxy-1-tetralone starting material by Thin Layer Chromatography (TLC) before proceeding with the dehydration step. The silylated cyanohydrin intermediate should be visible.

    • Temperature Control: The initial TMSCN addition is typically performed at room temperature.[1] Running the reaction at elevated temperatures can promote side reactions.

Q2: The hydrolysis of the intermediate nitrile (or a corresponding ester) to the carboxylic acid is sluggish and gives a poor yield.

A: Hydrolysis of sterically hindered nitriles or esters can be challenging. The key is to use sufficiently forcing conditions to drive the reaction to completion without causing degradation.

  • Causality & Diagnosis: Standard hydrolysis conditions (e.g., refluxing with moderate concentrations of NaOH or HCl) may be insufficient to fully convert the nitrile or ester to the carboxylate. Incomplete hydrolysis leads to difficult-to-separate mixtures and low yields of the desired acid.

  • Recommended Solutions:

    • Forced Hydrolysis Conditions: A highly effective method is the use of a concentrated aqueous solution of potassium hydroxide (e.g., 50% KOH in water) at reflux or, for enhanced efficiency, in a microwave reactor.[1] Microwave heating can dramatically reduce reaction times from many hours to just one or two.[1]

    • Solubility: If using an ester, adding a co-solvent like ethanol or dioxane can improve solubility and increase the rate of hydrolysis.

    • Monitoring: Use TLC or LC-MS to confirm the complete disappearance of the starting nitrile/ester before performing the acidic workup to isolate the carboxylic acid.

Q3: The final catalytic hydrogenation step is incomplete or produces byproducts.

A: Catalytic hydrogenation is a powerful tool, but its success depends on catalyst activity, reaction conditions, and substrate purity. The goal is to selectively reduce the carbon-carbon double bond without affecting the aromatic ring.

  • Causality & Diagnosis:

    • Incomplete Reaction: This is often due to an inactive catalyst (poisoned by sulfur, halides, or other functional groups from previous steps), insufficient hydrogen pressure, or inadequate reaction time.

    • Byproduct Formation: Over-reduction, leading to the saturation of the methoxy-substituted aromatic ring (forming a decalin derivative), can occur under harsh conditions (high pressure, high temperature, or with highly active catalysts like platinum oxide).[2][3][4]

  • Recommended Solutions:

    • Catalyst Choice & Handling: 10% Palladium on Carbon (Pd/C) is the catalyst of choice for this selective transformation.[1][5] Use a fresh, high-quality catalyst. Ensure the intermediate being hydrogenated is sufficiently pure, as impurities can poison the catalyst.

    • Solvent: Absolute ethanol is a proven solvent for this reaction.[1][5]

    • Hydrogen Pressure: While high pressure can be used, many hydrogenations of this type can proceed efficiently at moderate pressures (e.g., 50 psi) or even under a balloon of hydrogen, which is safer for lab-scale synthesis. The published high-yield procedure uses a Parr hydrogenator.[5][6]

    • Reaction Conditions: Conduct the reaction at room temperature. Elevated temperatures increase the risk of aromatic ring reduction.

    • Monitoring: Follow the reaction's progress by monitoring hydrogen uptake or by analyzing aliquots via TLC or ¹H NMR to observe the disappearance of the vinyl protons.

Troubleshooting_Workflow Start Low Yield in Hydrogenation Step Q1 Is the catalyst fresh and active? Start->Q1 Sol1 Replace with fresh 10% Pd/C catalyst. Q1->Sol1 No Q2 Is the starting material pure? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Purify the unsaturated acid intermediate (e.g., recrystallization, chromatography). Q2->Sol2 No Q3 Are H2 pressure and reaction time sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No End Yield Improved Sol2->End Sol3 Increase H2 pressure (e.g., 50 psi) and/or extend reaction time. Monitor by TLC/NMR. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting workflow for low hydrogenation yield.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary synthetic strategies for creating the tetralone core if I need to synthesize the starting material?

A: The tetralone framework is typically constructed via an intramolecular Friedel-Crafts acylation.[7] This involves starting with a substituted phenylacetic or phenylpropionic acid derivative, converting it to an acid chloride, and then promoting ring closure with a strong Lewis acid like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[8] A cleaner, more modern approach involves using trifluoroacetic anhydride (TFAA) and phosphoric acid, which avoids chlorinated solvents and harsh metal halides.[9]

Q: Are there alternative methods to introduce the carboxylic acid group?

A: Yes. If you start with 5-methoxy-2-tetralone, a Reformatsky reaction is a viable option. This reaction uses an α-halo ester (e.g., ethyl bromoacetate) and metallic zinc to form a β-hydroxy ester, which can then be dehydrated and hydrolyzed.[10][11][12][13][14] This classic method is advantageous because the organozinc reagent is less reactive than a Grignard or organolithium reagent and will not attack the ester group of another molecule.[12]

Q: How can I confirm the structure and purity of my final product?

A: A combination of spectroscopic methods is essential.

  • ¹H NMR: Look for the disappearance of the olefinic proton signals from the unsaturated precursor and the appearance of aliphatic protons in the tetrahydronaphthalene ring system. You should also see characteristic signals for the methoxy group (a singlet around 3.8 ppm) and the aromatic protons.[1][5]

  • ¹³C NMR: Confirm the presence of the correct number of sp³ and sp² carbons, including the carbonyl carbon of the carboxylic acid (typically >175 ppm).[6]

  • Mass Spectrometry (MS): Verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (around 3200-2500 cm⁻¹) and the C=O stretch (around 1715 cm⁻¹).[5]

  • Elemental Analysis: Provides definitive confirmation of the empirical formula.[1]

Section 4: Recommended Experimental Protocol

The following is a detailed protocol adapted from a high-yield synthesis published in the literature.[1]

Step 1: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-2-carbonitrile

  • To a solution of 5-methoxy-1-tetralone (1.0 eq) in anhydrous benzene under an inert atmosphere, add zinc iodide (0.1 eq) followed by trimethylsilyl cyanide (1.5 eq).

  • Stir the mixture at room temperature for 12 hours. Monitor by TLC until the starting tetralone is consumed.

  • Cool the mixture in an ice bath and add pyridine (3.0 eq) followed by the dropwise addition of phosphorus oxychloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by pouring it onto ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the α,β-unsaturated nitrile. (Reported Yield: 91%).[1]

Step 2: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid

  • Place the nitrile from Step 1 (1.0 eq) in a microwave-safe vessel with a 50% aqueous solution of potassium hydroxide (KOH).

  • Heat the mixture in a microwave reactor at a suitable temperature (e.g., 150-180 °C) for 1-2 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction mixture, dilute with water, and wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the unsaturated carboxylic acid. (Reported Yield: 96%).[1]

Step 3: Synthesis of this compound

  • Dissolve the unsaturated acid from Step 2 (1.0 eq) in absolute ethanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) or stir vigorously under a hydrogen balloon.

  • Continue the reaction at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product as a solid. Recrystallization from a suitable solvent (e.g., ether/hexane) can be performed if necessary. (Reported Yield: 99%).[1]

Section 5: Data Summary: Comparison of Synthetic Yields

Starting MaterialKey StepsOverall YieldReference
5-Methoxy-1-tetralone1. Silylcyanation/Dehydration2. Microwave Hydrolysis3. Catalytic Hydrogenation~87% MOJ Biorg Org Chem., 2017[1]
6-Methoxy-1-tetralone1. Carboxylation2. NaBH₄ Reduction3. Dehydration4. Catalytic HydrogenationNot explicitly stated, but implied to be lower than other methods.ARKIVOC, 2016[5][6]
5-Methoxy-1-tetralone1. Carboxylation2. Metal Hydride Reduction3. Dehydration4. Alkaline Hydrolysis5. Hydrogenation~33%As cited by Banerjee et al.[1]

References

  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
  • Al-Sabagh, A. M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. [Link]

  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate. [Link]

  • Zhang, J., et al. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. Catalysts. [Link]

  • SATHEE. Chemistry Reformatsky Reaction. [Link]

  • Al-Sabagh, A. M., et al. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts. University of Birmingham Research Portal. [Link]

  • BYJU'S. Reformatsky Reaction. [Link]

  • Al-Sabagh, A. M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. [Link]

  • CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • Wikipedia. Reformatsky reaction. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Lundkvist, J. R. M., et al. (1986). Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone. Acta Chemica Scandinavica. [Link]

  • NROChemistry. Robinson Annulation. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • US3000983A - Process for the hydrogenation of naphthalene.
  • CN101863769A - Synthesis method of 2-tetralone derivative.
  • Banerjee, A. K., & Azócar, J. A. (1999). Synthesis of an Intermediate for (±)-Triptolide. Synthetic Communications. [Link]

  • Organic Syntheses. α-TETRALONE. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorganic & Organic Chemistry. [Link]

  • Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. [Link]

  • Pearson, D. E., & Frazer, M. G. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry. [Link]

  • Gold, B., et al. (2017). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BYJU'S. Robinson Annulation Mechanism. [Link]

  • Beauchemin, P. H., et al. (2004). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

  • ResearchGate. Top panel: Decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid... [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

  • Chemchart. 5-Methoxy-1-tetralone. [Link]

  • Organic Chemistry Portal. Tetralone synthesis. [Link]

  • Chemical Communications. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. [Link]

  • Sharma, P., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. ChemistrySelect. [Link]

  • Banerjee, A. K., & Chinea, K. (2024). The Clemmensen Reduction. Juniper Publishers. [Link]

  • Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • Wikipedia. 2-Tetralone. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

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Technical Support Center: Purification of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow in a direct question-and-answer format.

Q1: My final product is a sticky gum or oil instead of a crystalline solid. What's happening and how can I fix it?

A1: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization.

  • Causality: Impurities, even in small amounts, can disrupt the formation of a crystal lattice. Residual solvents can act as an "anti-solvent" in reverse, keeping your compound in a semi-dissolved state.

  • Troubleshooting Steps:

    • Ensure Thorough Drying: First, ensure all solvents have been removed by placing the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Attempt to "crash out" the solid by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously with a spatula. The goal is to wash away the impurities that are keeping it oily, inducing crystallization of your desired compound.

    • Re-evaluate Purification: If the product remains oily, it likely contains significant impurities. Re-purify the material using an alternative method. For example, if you initially used column chromatography, follow up with an acid-base extraction to remove neutral or basic impurities.[1]

Q2: I'm seeing severe streaking or tailing on my silica gel TLC plate. How can I get a clean spot?

A2: Streaking of carboxylic acids on silica gel is a classic problem due to the acidic nature of both the compound and the stationary phase.[2]

  • Causality: The acidic proton of the carboxyl group can engage in strong interactions with the slightly acidic silica gel. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the plate, causing it to "drag" or streak up the plate instead of moving as a compact spot.[2]

  • Solution: To suppress the deprotonation of your carboxylic acid and ensure it moves as a single, neutral species, add a small amount (typically 0.5-1%) of a volatile acid to your eluting solvent system.[2]

    • Recommended Additives: Acetic acid or formic acid are excellent choices because they are volatile and will be removed when you concentrate your fractions.

    • Example Eluent: If you are using a 7:3 mixture of Hexane:Ethyl Acetate, modify it to 7:3:0.1 Hexane:Ethyl Acetate:Acetic Acid.

Q3: My yield is very low after recrystallization. What are the likely causes?

A3: Low recovery during recrystallization typically points to one of several procedural issues.

  • Potential Causes & Solutions:

    • Excess Solvent: The most common error is using too much solvent to dissolve the crude product. The principle of recrystallization relies on the compound being sparingly soluble in the cold solvent. Using an excessive volume means a significant amount of product will remain dissolved even after cooling.

      • Protocol: Always use the minimum amount of hot solvent required to fully dissolve the crude material.[3] Add the hot solvent portion-wise until everything just dissolves.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the carboxylic acid poorly at low temperatures but readily at high temperatures.[3][4] If the compound is too soluble in the cold solvent, recovery will be poor.

      • Protocol: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol/water, ethyl acetate/hexane, toluene) to identify the optimal system before committing your entire batch.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.

      • Protocol: Preheat the filtration funnel and filter paper with hot solvent before pouring your solution through.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate when purifying this compound?

A1: The impurity profile depends heavily on the synthetic route used. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the hydrolysis of the corresponding ester (e.g., methyl or ethyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate), incomplete hydrolysis is a frequent issue, leaving residual ester in your product.[5]

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions, side reactions can generate structurally related impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., THF, toluene, ethyl acetate) and leftover reagents can contaminate the final product.[2]

Q2: What is the most robust and generally applicable purification strategy for this compound?

A2: For a solid carboxylic acid like this, a multi-step approach combining chemical properties and physical separation is most effective. The recommended workflow is an initial acid-base extraction followed by recrystallization.

Purification Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_final Final Product start Crude Product tlc Assess Purity (TLC) start->tlc acid_base Acid-Base Extraction tlc->acid_base Neutral/Basic Impurities Present? chromatography Column Chromatography tlc->chromatography Impurities Have Similar Acidity? recrystallization Recrystallization acid_base->recrystallization Product Precipitates acid_base->chromatography Product is Oily / Won't Precipitate final_product Pure Crystalline Solid recrystallization->final_product Purity Confirmed (TLC/NMR) chromatography->recrystallization Fractions Pooled & Concentrated

Caption: Decision workflow for purifying the target carboxylic acid.

Q3: Can you provide a detailed protocol for an acid-base extraction?

A3: Absolutely. This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[1][2][4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Mixing: Gently invert the funnel multiple times to mix the layers, venting frequently to release CO₂ gas that forms. Avoid vigorous shaking, which can lead to emulsions.[2]

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your carboxylic acid will move into the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acid is extracted. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper).[2][3] Your purified carboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water to remove inorganic salts, and dry it under vacuum.

Q4: Which solvent systems are recommended for column chromatography of this compound?

A4: For silica gel column chromatography, you will need a moderately polar solvent system, and as with TLC, the inclusion of a small amount of acid is crucial to prevent tailing.

  • Solvent System Optimization: First, determine the optimal eluent composition using TLC. Aim for an Rf value of ~0.3 for your product.

  • Recommended Systems:

    • Hexane / Ethyl Acetate with 0.5-1% Acetic Acid

    • Dichloromethane / Methanol with 0.5-1% Acetic Acid (for more polar impurities)

  • Procedure:

    • Pack the column with silica gel slurried in your chosen eluent.

    • Dissolve the crude mixture in a minimum amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with your solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.[2]

Summary of Purification Parameters
Purification TechniqueKey Reagents/SolventsPrimary GoalKey Considerations
Acid-Base Extraction Organic Solvent (EtOAc, Et₂O), aq. NaHCO₃, aq. HClRemove neutral and basic impurities.Vent separatory funnel frequently. Cool before acidification to control precipitation.[2][3]
Recrystallization Ethanol/Water, Toluene, Ethyl Acetate/HexaneRemove impurities with different solubility profiles.Use minimum amount of hot solvent. Allow for slow cooling to form pure crystals.[3]
Column Chromatography Silica Gel, Hexane/EtOAc or DCM/MeOH + 0.5% Acetic AcidSeparate compounds with similar polarities.Add acid to the eluent to prevent streaking. Optimize Rf on TLC first.[2]
References
  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (n.d.). Benchchem.
  • How can I purify carboxylic acid? (2013). ResearchGate.
  • Synthesis of 5-Methoxy-2-tetralone. (n.d.). PrepChem.com.
  • Synthesis method of 5-methoxy-2-tetralone. (n.d.). Patsnap.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. (n.d.). Benchchem.

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Technical Support Center: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and drug discovery, valued for its versatile functional groups that allow for further elaboration into more complex structures.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. My approach is to not only provide solutions but to explain the chemical principles behind them, empowering you to make informed decisions in your laboratory work.

Overview of Common Synthetic Strategies

The synthesis of the target molecule can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Below is a high-level overview of two common pathways.

Synthetic_Pathways cluster_0 Route A: From Tetralone cluster_1 Route B: From Naphthalene A1 5-Methoxy-1-tetralone A2 Unsaturated Ester/Nitrile Intermediate A1->A2 Introduction of C2 unit (e.g., Diethyl Carbonate or TMSCN) A3 Saturated Ester/Nitrile A2->A3 Catalytic Hydrogenation A4 Target Acid A3->A4 Hydrolysis B1 Substituted Naphthalene (e.g., 2-Naphthoic Acid derivative) B2 5-Methoxy-naphthalene -2-carboxylic acid B1->B2 Functional Group Interconversion B3 Target Acid B2->B3 Birch Reduction

Caption: High-level overview of two common synthetic routes.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Q1: My reaction starting from a methoxy-naphthalene derivative with an acylating agent (e.g., acetic anhydride) is giving a mixture of isomers. How can I improve regioselectivity?

A: This is a classic challenge in Friedel-Crafts acylation of activated aromatic systems. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. In 2-methoxynaphthalene, electrophilic attack is electronically favored at the C1 and C6 positions.[2][3] This often leads to the formation of the undesired 1-acetyl-2-methoxynaphthalene isomer alongside the desired precursor to the 6-substituted product.[4]

Root Cause Analysis:

  • Electronic Effects: The C1 position is highly activated, often leading to the kinetically favored, but sterically hindered, 1-acyl product.

  • Catalyst Choice: Traditional Lewis acids like AlCl₃ are highly active but can be unselective.

  • Solvent Effects: Solvent polarity can influence the reaction pathway and product distribution.[5]

Recommended Solutions:

  • Employ Shape-Selective Catalysts: Using solid acid catalysts like HBEA or other zeolites can favor the formation of the less sterically bulky isomer by exploiting pore size and channel structure.[3][4][5] These catalysts guide the electrophile to the more accessible C6 position.

  • Optimize Reaction Conditions: Lowering the reaction temperature may favor the thermodynamically more stable product. Experimenting with different solvents, such as dichloromethane or nitrobenzene, can also alter the isomer ratio.[2]

  • Steric Hindrance: While less common for this specific substrate, using a bulkier acylating agent in conjunction with a sterically demanding Lewis acid can sometimes improve selectivity.

Friedel_Crafts_Acylation cluster_main Friedel-Crafts Acylation of 2-Methoxynaphthalene cluster_products Potential Products Start 2-Methoxynaphthalene + Acetic Anhydride + Lewis Acid Desired Desired Precursor (6-acetyl) Start->Desired Thermodynamic Control (Shape-selective catalyst) Side Side Product (1-acetyl) Start->Side Kinetic Control (High reactivity)

Caption: Regioselectivity in Friedel-Crafts acylation.

Q2: During the catalytic hydrogenation of my unsaturated ester intermediate (e.g., 2-carboethoxy-5-methoxy-3,4-dihydronaphthalene), I'm observing a significant byproduct that lacks an oxygenated functional group at C2.

A: You are likely observing hydrogenolysis, a common side reaction during catalytic hydrogenation, especially with palladium catalysts.[6] Instead of simply reducing the double bond, the reaction proceeds further to cleave the C-O bond of the ester, replacing it with a C-H bond. This would result in a byproduct like 2-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalene.

Root Cause Analysis:

  • Catalyst: Palladium on carbon (Pd/C) is particularly prone to causing hydrogenolysis, especially for benzylic esters or ketones.

  • Acidic Conditions: Traces of acid in the reaction mixture can significantly promote hydrogenolysis.[6] Acetic acid is sometimes used as a co-solvent, which can exacerbate this issue.

  • Reaction Conditions: High hydrogen pressure and elevated temperatures increase the rate of hydrogenolysis.

Recommended Solutions:

ParameterRecommended Condition to Minimize HydrogenolysisRationale
Catalyst Use Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃).These catalysts are generally less prone to causing hydrogenolysis compared to Pd/C.[6]
pH Ensure the reaction medium is neutral or slightly basic.Add a non-nucleophilic base like NaHCO₃ or triethylamine to neutralize any acidic impurities.
Solvent Use neutral solvents like ethanol or ethyl acetate.Avoid acidic co-solvents unless absolutely necessary for solubility.
Pressure/Temp. Use lower hydrogen pressure (e.g., 50 psi) and room temperature.Milder conditions favor simple hydrogenation over C-O bond cleavage.

Protocol: Hydrogenation with Minimized Hydrogenolysis

  • Dissolve the unsaturated ester (1.0 eq) in anhydrous ethanol in a hydrogenation vessel.

  • Add PtO₂ (0.05 eq) to the solution.

  • Purge the vessel with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction at room temperature, monitoring the uptake of hydrogen.

  • Upon completion (monitored by TLC or GC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with ethanol.

  • Concentrate the filtrate in vacuo to obtain the crude saturated ester.

Q3: My final workup involves heating, and I'm seeing a loss of mass and gas bubbles. Is my product decarboxylating?

A: Yes, decarboxylation is a significant risk, especially if your synthetic route involves a β-keto acid intermediate or if you subject the final carboxylic acid to excessive heat, particularly under acidic or basic conditions.[7][8] The loss of CO₂ is often irreversible and leads to a significant drop in yield.

Root Cause Analysis:

  • β-Keto Acid Instability: If the ester hydrolysis step precedes a ketone reduction, the resulting β-keto acid is highly prone to decarboxylation upon gentle heating via a cyclic six-membered transition state.[7]

  • Thermal Instability: Even the final product can decarboxylate at high temperatures, such as during distillation for purification.

  • Photocatalytic Decarboxylation: While less common without a specific photocatalyst, exposure to strong light can sometimes facilitate decarboxylation.[9]

Recommended Solutions:

  • Control Reaction Sequence: If possible, perform reductions of any keto groups before hydrolyzing the ester to the carboxylic acid to avoid forming the unstable β-keto acid intermediate.

  • Mild Hydrolysis Conditions: Use mild conditions for ester hydrolysis (e.g., LiOH in THF/water at room temperature) instead of vigorous reflux with strong NaOH or HCl.

  • Avoid High Temperatures: Purify the final product using methods that do not require high heat. Flash column chromatography or crystallization at room temperature or below are preferred over distillation.

  • Inert Atmosphere: During workup and storage, using an inert atmosphere (N₂ or Ar) can sometimes mitigate oxidative side reactions that may precede decarboxylation.[10]

Decarboxylation_Pathway Start β-Keto Acid Intermediate R-CO-CH(R')-COOH TS Cyclic Transition State Start->TS Heat (Δ) End Enol Intermediate R-C(OH)=CH(R') TS->End CO2 CO₂ TS->CO2 Loss of CO₂ Final Decarboxylated Product R-CO-CH₂(R') End->Final Tautomerization

Caption: Mechanism of β-keto acid decarboxylation.

Frequently Asked Questions (FAQs)

Q: My crude product is a persistent oil and fails to crystallize, as noted in some literature.[11] What is the best purification strategy? A: This is a common issue when small amounts of starting material or side products are present, as they inhibit lattice formation. The most reliable method is flash column chromatography on silica gel. A gradient elution system starting with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity is effective. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent tailing of the carboxylic acid on the silica.

Q: What are the primary safety concerns during this synthesis? A: Several steps require significant caution.

  • Lewis Acids (AlCl₃, BBr₃): Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Birch Reduction (if used): Involves handling sodium metal (flammable) and liquid ammonia (toxic, cryogenic). Requires specialized equipment and procedures.

  • Catalytic Hydrogenation: Hydrogen gas is explosive. Ensure the system is leak-proof and free of ignition sources. Catalysts like Pd/C can be pyrophoric upon exposure to air after the reaction; quench carefully.

Q: How can I avoid cleaving the 5-methoxy ether bond? A: The methyl aryl ether is generally stable but can be cleaved by strong Lewis acids (especially excess AlCl₃ or BBr₃) or strong protic acids (HBr, HI) at high temperatures. Use stoichiometric amounts of Lewis acids in Friedel-Crafts reactions and perform any acidic workups at low temperatures (0 °C to room temperature) to prevent demethylation.[12]

References

  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]

  • Perdew, G. H. (2016). Spin-Forbidden Addition of Molecular Oxygen to Stable Enol Intermediates—Decarboxylation of 2-Methyl-1-tetralone-2-carboxylic Acid. ResearchGate. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorganic & Organic Chemistry, 1(5), 145-146. [Link]

  • Thompson, A. M., et al. (2015). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. [Link]

  • Cahyono, E., et al. (2012). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. UNS. [Link]

  • Clacens, J. M., et al. (2005). Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite. ResearchGate. [Link]

  • Fors, B. P., & Krüger, L. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]

  • Richard, F., et al. (2005). Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite—Origin of deactivation of the catalyst. ResearchGate. [Link]

  • Moreau, P., et al. (2002). Kinetics of 2-methoxynaphthalene acetylation with acetic anhydride over dealuminated HY zeolites. Applied Catalysis A: General, 229(1-2), 195-206. [Link]

  • ResearchGate. (n.d.). Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with acetic anhydride (AA) over zeolites. ResearchGate. [Link]

  • Khan Academy. (2014, February 16). Decarboxylation. Khan Academy. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Banerjee, A. K., & Peña, M. (2007). A simple synthesis of 2-Acetyl-5-hydroxy-1,2,3,4-tetrahydronaphthalene. ARKIVOC, 2007(vii), 8-11. [Link]

  • MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

Sources

common impurities in 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is pivotal for the synthesis of various biologically active molecules.[1] However, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common impurities and their removal, ensuring the highest quality of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my crude this compound?

A1: Impurities typically arise from three main sources: incomplete reactions, side reactions, and degradation. Based on common synthetic routes, you should be vigilant for the following:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include 5-methoxy-1-tetralone or its derivatives.[2][3]

  • Synthetic Intermediates: A frequent impurity is the corresponding ester (e.g., methyl or ethyl ester) if the final step is hydrolysis and the reaction has not gone to completion.[4][5] Another potential intermediate is the unsaturated precursor, 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid, if a hydrogenation step is incomplete.[2]

  • Side-Products: Brominated intermediates, if used in the synthesis, may persist if not fully converted.[6] Additionally, by-products from reduction steps, such as those using Birch reduction, can be difficult to separate.[7]

  • Isomeric Impurities: Depending on the regioselectivity of the synthetic steps, other positional isomers of the methoxy or carboxylic acid group could be present, although this is less common with established synthetic routes.

Q2: My TLC plate shows a spot with a higher Rf value than my desired carboxylic acid product. What is the likely identity of this impurity?

A2: A higher Rf value indicates a less polar compound. The most probable candidate for this spot is the unhydrolyzed ester precursor (e.g., methyl or ethyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate). Esters are significantly less polar than their corresponding carboxylic acids. To resolve this, you may need to repeat the hydrolysis step, perhaps with a longer reaction time or a stronger base concentration to ensure complete conversion.[5]

Q3: My ¹H NMR spectrum of the purified product shows some minor, unidentifiable aromatic signals. What could be the source?

A3: These signals could point to several possibilities. If you started from a naphthalene derivative, you might have incomplete reduction of the aromatic system.[7] Another possibility is the presence of a brominated aromatic intermediate that failed to react in a subsequent step.[6] Careful comparison of the integration and splitting patterns with the spectra of known intermediates from your synthetic route is the best diagnostic approach.

Q4: Is there a general-purpose purification method that is most effective for this compound?

A4: For a carboxylic acid like this, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable approach. The extraction leverages the acidic nature of your product to separate it from neutral organic impurities. Subsequent recrystallization from a suitable solvent system will then remove any remaining closely related acidic impurities. For very stubborn impurities or small-scale work, flash column chromatography can provide excellent resolution.[6]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield and Broad Melting Point After Synthesis

A broad melting point is a clear indicator of significant impurities.[5] This often accompanies a lower-than-expected yield and suggests that multiple impurities are present.

G start Broad Melting Point & Low Yield Observed check_tlc Run TLC of Crude Product (e.g., 1:1 Hexane:Ethyl Acetate) start->check_tlc multiple_spots Multiple Spots Visible? check_tlc->multiple_spots acid_base Perform Acid-Base Extraction to remove neutral impurities (e.g., unreacted esters) multiple_spots->acid_base Yes column_chrom Perform Flash Column Chromatography (Silica Gel) multiple_spots->column_chrom No (Single Tailing Spot) yes_branch Yes no_branch No (Single Tailing Spot) re_eval_tlc Re-evaluate Purity with TLC acid_base->re_eval_tlc recrystallize Recrystallize from appropriate solvent (e.g., Ether, Hexane/Ether) column_chrom->recrystallize purity_ok Purity Improved? re_eval_tlc->purity_ok purity_ok->column_chrom No purity_ok->recrystallize Yes final_product Pure Product recrystallize->final_product

Caption: Troubleshooting workflow for low yield and poor purity.

Impurity Profile and Removal Strategies

The following table summarizes common impurities, their likely origins, and the most effective methods for their removal.

Impurity NameLikely SourceRecommended Removal Method(s)
Ethyl/Methyl Ester of the Title CompoundIncomplete saponification/hydrolysisAcid-base extraction, Flash column chromatography
5-Methoxy-1-tetraloneUnreacted starting materialFlash column chromatography
5-Methoxy-3,4-dihydronaphthalene-2-carboxylic acidIncomplete hydrogenation of the double bondRepeat catalytic hydrogenation; Flash column chromatography to separate from the desired acid
Brominated Aromatic IntermediatesIncomplete substitution/coupling reactionFlash column chromatography
1,6-DimethoxynaphthaleneStarting material in Birch reduction routesFlash column chromatography, Recrystallization

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This method is ideal for removing neutral impurities, such as unreacted esters or starting materials like 5-methoxy-1-tetralone, from the desired carboxylic acid.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] The carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Wash Organic Layer: Combine the aqueous layers. The original organic layer, which contains the neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The pure carboxylic acid should precipitate out as a solid.[8]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. Assess purity via TLC and melting point.

Protocol 2: Recrystallization

Recrystallization is excellent for removing small amounts of closely related impurities after a primary purification step like extraction.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Based on literature, a solvent system like ether or a mixture of hexane and ether is a good starting point.[6]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude acid until it just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Collection: Collect the formed crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum. The purity can be verified by a sharp melting point and a single spot on a TLC plate.

Protocol 3: Flash Column Chromatography

This technique is used for separating compounds with different polarities and is effective when other methods fail.[9]

  • Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or ether) is typically used. A gradient from a lower polarity to a higher polarity is often effective. A starting point could be a 9:1 mixture of hexane:ether, gradually increasing the ether content.[6]

  • Procedure: a. Pack a column with silica gel slurried in the initial, low-polarity eluent. b. Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed sample onto the top of the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified acid.[6]

References

  • Banerjee, A. K., et al. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. Available from: [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. Available from: [Link]

  • Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate. Available from: [Link]

  • Banerjee, A. K. (2007). A simple synthesis of 2-Acetyl-5-hydroxy-1,2,3,4 tetrahydronaphthalene. ARKIVOC, 2007(vii), 8-11. Available from: [Link]

  • Cornella, J., Zarate, C., & Martin, R. (2011). Methyl 2-Naphthoate. Organic Syntheses, 88, 81. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Methoxy-tetralin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-tetralin-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this and related tetralin scaffolds. Here, we move beyond simple protocols to address the nuanced challenges and critical decision points you may encounter during your experiments. Our focus is on providing actionable, evidence-based solutions to common problems, ensuring the integrity and success of your synthetic endeavors.

I. Strategic Overview: A Common Synthetic Pathway

The synthesis of 5-methoxy-tetralin-2-carboxylic acid typically involves a multi-step sequence. A prevalent and effective strategy begins with the construction of the key intermediate, 5-methoxy-2-tetralone, followed by the introduction and refinement of the C2-carboxylic acid moiety. The workflow below outlines this common approach.

G cluster_0 Part 1: Tetralone Core Synthesis cluster_1 Part 2: Carboxylic Acid Installation A 3-Methoxyphenylacetic Acid B 3-Methoxyphenylacetyl Chloride A->B SOCl₂, DMF (cat.) 80-90 °C C 5-Methoxy-2-tetralone B->C Ethylene, Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation D Ethyl 5-methoxy-3,4-dihydronaphthalene-2-carboxylate C->D Horner-Wadsworth-Emmons (EtO)₂P(O)CH₂CO₂Et, Base E Ethyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate D->E Catalytic Hydrogenation H₂, Pd/C F 5-Methoxy-tetralin-2-carboxylic Acid E->F Ester Hydrolysis (e.g., NaOH, H₂O/MeOH)

Caption: General workflow for synthesizing 5-methoxy-tetralin-2-carboxylic acid.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the synthesis. Each question is framed around a common experimental observation, followed by a detailed explanation of the underlying causes and a set of recommended solutions.

Part 1: Synthesis of the 5-Methoxy-2-tetralone Intermediate

Question 1: My intramolecular Friedel-Crafts acylation to form 5-methoxy-2-tetralone from 3-methoxyphenylacetyl chloride is resulting in a low yield and significant polymeric side products. What is happening and how can I fix it?

Answer: This is a classic challenge in Friedel-Crafts reactions. The low yield and polymerization are typically due to one or a combination of the following factors:

  • Intermolecular vs. Intramolecular Reaction: The acylium ion intermediate can be attacked by another molecule of the starting material (intermolecular reaction) leading to polymers, instead of cyclizing (intramolecular reaction). This is often exacerbated by high concentrations.

  • Lewis Acid Activity: The Lewis acid (e.g., AlCl₃) is not just a catalyst; it complexes with the ketone product.[1] Using less than a stoichiometric amount can result in an incomplete reaction. Conversely, an excessive amount or overly harsh conditions can promote side reactions.[2]

  • Deactivation of the Aromatic Ring: The methoxy group is an activating, ortho-, para-director. However, the acyl group being added is deactivating. Precise control of reaction conditions is necessary to favor the desired cyclization.

Troubleshooting Protocol:

  • High Dilution Principle: The key to favoring the intramolecular pathway is to operate under high dilution conditions. This reduces the probability of intermolecular collisions.

    • Action: Slowly add the acid chloride solution to a suspension of the Lewis acid in the solvent over an extended period (e.g., 2-4 hours). This keeps the instantaneous concentration of the reactive species low.

  • Optimize Lewis Acid Stoichiometry and Choice:

    • Action: Begin with 1.1 to 1.2 equivalents of AlCl₃. Ensure the catalyst is fresh and anhydrous. For more sensitive substrates, a milder Lewis acid like SnCl₄ or the use of a "greener" methodology with methanesulfonic anhydride might offer better control.[3]

  • Temperature Control:

    • Action: Maintain a low temperature (0 °C to 5 °C) during the addition of the acid chloride to moderate the reaction rate. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[4]

  • Quenching Procedure:

    • Action: Pour the reaction mixture carefully onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes and decompose any unreacted acyl chloride.

Question 2: The synthesis of 5-methoxy-2-tetralone starting from 1,6-dimethoxynaphthalene via Birch reduction is giving me a mixture of products, including the desired tetralone and other partially reduced species. How can I improve the selectivity?

Answer: The Birch reduction is a powerful method for reducing electron-rich aromatic rings, but its selectivity can be sensitive to reaction conditions. The formation of a product mixture suggests incomplete reaction or competing reduction pathways.

  • Cause: The reaction relies on the dissolution of an alkali metal (like sodium) in liquid ammonia to generate solvated electrons. The rate of addition of the proton source (typically an alcohol) and the temperature control are critical for achieving selective reduction.[5]

Troubleshooting Protocol:

  • Control of Proton Source: The alcohol quenches the radical anion intermediate. Its timely addition is crucial.

    • Action: Add the sodium metal in small pieces to the solution of 1,6-dimethoxynaphthalene in liquid ammonia and a co-solvent like ethanol. Ensure the blue color of the solvated electrons persists for a short period before being discharged by the alcohol, indicating the reaction is proceeding. A procedure described by Ames et al. involves adding sodium shavings to a boiling solution of the naphthalene in ethanol.[6]

  • Temperature Management:

    • Action: Maintain the reaction at the boiling point of liquid ammonia (-33 °C). If the temperature rises, the solvated electrons can be consumed in side reactions. A patent suggests running the reduction at 15-35°C in an ethanol and ammonia medium.[5]

  • Post-Reduction Hydrolysis: The initial product of the Birch reduction is a dihydro-enol ether, which must be hydrolyzed to the ketone.

    • Action: After the reduction is complete (the blue color is gone and all sodium has reacted), the ammonia is evaporated. The residue is then treated with aqueous acid (e.g., dilute HCl) and heated to facilitate the hydrolysis to 5-methoxy-2-tetralone.[5][6]

Part 2: Conversion to 5-Methoxy-tetralin-2-carboxylic Acid

Question 3: My Horner-Wadsworth-Emmons (HWE) reaction between 5-methoxy-2-tetralone and a phosphonate ester (like triethyl phosphonoacetate) is sluggish and gives a low yield of the α,β-unsaturated ester.

Answer: A low-yielding HWE reaction is a frequent optimization problem. The success of this reaction hinges on the efficient generation of the phosphonate carbanion and its subsequent reaction with the ketone.

  • Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate.

  • Steric Hindrance: The tetralone is a somewhat sterically hindered ketone, which can slow down the nucleophilic attack.

  • Reversibility: The initial addition step can be reversible. Driving the reaction towards the final alkene product is essential.

Troubleshooting Protocol & Parameter Optimization:

ParameterRecommendation & Rationale
Base Selection Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a standard choice.[7] For more challenging cases, stronger bases like Lithium Hexamethyldisilazide (LiHMDS) can be effective.
Solvent Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred.[8] They effectively solvate the cation without interfering with the carbanion.
Temperature Start by forming the carbanion at 0 °C, then add the tetralone and allow the reaction to slowly warm to room temperature. Gentle heating (40-50 °C) may be required to drive the reaction to completion, especially with hindered ketones.[7]
Additives For stubborn reactions, the Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine) can be highly effective by promoting the elimination of the phosphate byproduct.

Question 4: The final hydrolysis of my ethyl ester to the carboxylic acid is incomplete, and I'm struggling to purify the product from the starting material.

Answer: Ester hydrolysis, while conceptually simple, can be challenging. Alkaline hydrolysis (saponification) is generally preferred as it is irreversible, unlike acid-catalyzed hydrolysis which is an equilibrium process.[9][10]

  • Insufficient Hydrolysis: The reaction may not have gone to completion due to insufficient base, time, or temperature.

  • Workup Issues: The carboxylic acid product must be liberated from its carboxylate salt by acidification during the workup. Improper pH adjustment can lead to loss of product.

Troubleshooting Protocol:

  • Reaction Conditions:

    • Action: Use a stoichiometric excess of a strong base like NaOH or KOH (2-4 equivalents). A co-solvent system like H₂O/Methanol or H₂O/THF helps to solubilize the ester.[11] Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester is consumed.

  • Acidification and Extraction:

    • Action: After cooling the reaction mixture, remove the organic solvent (if used) under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (like ether or hexanes) to remove any non-polar impurities.

    • Crucial Step: Cool the aqueous layer in an ice bath and slowly acidify with cold, concentrated HCl until the pH is ~1-2. The carboxylic acid should precipitate. If it doesn't, extract the acidic aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification:

    • Action: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol).

III. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 5-methoxy-2-tetralone intermediate? A1: The most common routes include:

  • Intramolecular Friedel-Crafts Acylation: Starting from 3-methoxyphenylacetic acid, which is converted to its acid chloride and then reacted with ethylene followed by cyclization.[12][13]

  • Birch Reduction: The reduction of 1,6-dimethoxynaphthalene using sodium in liquid ammonia/ethanol, followed by acidic workup.[5][6]

  • Robinson Annulation: This is a powerful ring-forming reaction that combines a Michael addition with an aldol condensation and could be adapted for this synthesis.[14][15][16]

Q2: What are the most critical safety precautions when running these reactions? A2: Several reagents used in this synthesis require careful handling:

  • Sodium Metal (for Birch Reduction): Extremely reactive with water and protic solvents. It should be handled under an inert atmosphere and quenched carefully with a less reactive alcohol like isopropanol before aqueous workup.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Must be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lewis Acids (e.g., AlCl₃): Corrosive and react exothermically with moisture. Handle in a dry environment (glove box or under inert gas). The quenching process can be highly exothermic and should be done slowly and with cooling.

  • Strong Bases (NaH, LiHMDS): Pyrophoric or highly reactive with water. Handle under an inert atmosphere.

Q3: How can I reliably characterize my final product, 5-methoxy-tetralin-2-carboxylic acid? A3: A combination of spectroscopic and physical methods is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the carbon-hydrogen framework, showing the characteristic aromatic, aliphatic, methoxy, and carboxylic acid signals.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹) and C=O (~1700-1725 cm⁻¹) groups.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

IV. Key Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-tetralone from 3-Methoxyphenylacetic Acid[12][13]
  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methoxyphenylacetic acid (1.0 eq). Place the flask in an oil bath at 55 °C.

  • Slowly add thionyl chloride (SOCl₂) (excess, can act as solvent) containing a catalytic amount of N,N-dimethylformamide (DMF) via the dropping funnel.

  • After the addition is complete, increase the temperature to 85-90 °C and stir for 3 hours. Monitor the reaction by TLC.

  • Cool the mixture and remove the excess thionyl chloride under reduced pressure. The crude 3-methoxyphenylacetyl chloride can be purified by recrystallization from hexane.

  • Friedel-Crafts Acylation/Cyclization: Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a dry solvent (e.g., dichloromethane) in a separate flask under an inert atmosphere at 0 °C.

  • Dissolve the purified 3-methoxyphenylacetyl chloride in the same dry solvent and add it dropwise to the AlCl₃ suspension while bubbling ethylene gas through the mixture.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4-6 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude 5-methoxy-2-tetralone. Purify by column chromatography or distillation.

Protocol 2: Saponification of Ethyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • Dissolve the ester (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (NaOH) pellets (3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction progress using TLC (staining with potassium permanganate can help visualize the starting material and product). The reaction is typically complete in 2-4 hours.

  • After cooling to room temperature, remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of cold 6M HCl.

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic extracts (or the filtered solid dissolved in ethyl acetate) with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization.

V. Mechanistic Insight: The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds. Its mechanism explains the challenges of reactivity and stereoselectivity.

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Nucleophile) Base Base (e.g., NaH) Base->Carbanion Deprotonation Ketone 5-Methoxy-2-tetralone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Nucleophilic Attack Alkene α,β-Unsaturated Ester Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate (Irreversible)

Caption: Key steps of the Horner-Wadsworth-Emmons (HWE) reaction.

References

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-tetralone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Save My Exams. (2024). Ester Hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional methods for the synthesis of tetralin. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Clemmensen Reduction of Aldehydes & Ketones. YouTube. Retrieved from [Link]

  • ACS Publications. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]

  • ResearchGate. (2024). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • Annamalai University. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications and synthesis of tetralin derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the HWE reaction conditions. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4-Tetrahydro-2-Naphthoic Acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2003). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Its unique structure, featuring a lipophilic tetrahydronaphthalene core and an ionizable carboxylic acid group, presents specific handling requirements. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure successful experimental outcomes.

Section 1: Physicochemical Profile & Solubility Fundamentals

Understanding the molecular structure is paramount to solving solubility issues. The compound consists of a bulky, nonpolar tetralin backbone, which confers poor water solubility.[1] However, the carboxylic acid group provides a handle to dramatically increase aqueous solubility through pH manipulation. At a pH above the compound's pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and water-soluble.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃[3]
Molecular Weight206.24 g/mol [3]
AppearanceSolid powder[4]
XLogP3-AA2.1[3]
Topological Polar Surface Area46.5 Ų[3]

The XLogP3-AA value of 2.1 indicates a moderate lipophilicity, suggesting that while it prefers nonpolar environments, its solubility can be modulated.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution? For most applications, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[5] Ethanol is another viable option.[6] These organic solvents can effectively solvate the hydrophobic tetralin core of the molecule.

Q2: Why is this compound poorly soluble in neutral water or phosphate-buffered saline (PBS, pH 7.4)? In neutral or acidic solutions, the carboxylic acid group remains largely in its protonated, uncharged form (-COOH).[2] This neutral form, combined with the compound's hydrophobic backbone, results in very low aqueous solubility.

Q3: How can I dissolve the compound directly in an aqueous buffer without using organic solvents? You can significantly increase aqueous solubility by adjusting the pH.[] By adding a base (e.g., 0.1 M NaOH) dropwise to a suspension of the compound in water, you can raise the pH above its pKa. This deprotonates the carboxylic acid to the much more soluble carboxylate anion (-COO⁻).[8]

Q4: I am performing a cell-based assay. What is the maximum concentration of DMSO I should use? To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5%.[5] High concentrations of DMSO can adversely affect cell health and confound experimental results.

Section 3: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue: Immediate Precipitation in Aqueous Media

Question: I prepared a 10 mM stock solution in DMSO. When I added it to my cell culture medium, a white precipitate formed instantly. What is causing this and how can I fix it?

Answer: This common issue is known as "crashing out" or "solvent shock."[9][10] It occurs when the compound, which is stable in the organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate.

Troubleshooting Workflow:

A Precipitation observed upon adding DMSO stock to aqueous media B Is the final compound concentration too high? A->B C ACTION: Lower the final working concentration. Perform a solubility test to find the limit. B->C Yes D Was the stock added too quickly to a large volume? B->D No H Problem Solved C->H E ACTION: 1. Use pre-warmed (37°C) media. 2. Add stock dropwise while gently vortexing. 3. Perform serial dilutions in the media. D->E Yes F Is the final DMSO concentration > 1%? D->F No E->H G ACTION: Prepare a lower concentration stock to reduce the required volume of DMSO. F->G Yes F->H No G->H

Caption: Troubleshooting decision tree for immediate precipitation.

Issue: Delayed Precipitation in the Incubator

Question: My media containing the compound looked clear initially, but after 12 hours in the 37°C incubator, I see crystalline precipitates. What happened?

Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator.

Table 2: Causes and Solutions for Delayed Precipitation

Potential CauseExplanationRecommended SolutionSource
Temperature Shifts Although warming media generally increases solubility, some compounds can precipitate out of supersaturated solutions over time as they equilibrate.Ensure the compound is fully dissolved at 37°C before use. Perform a solubility test under incubation conditions.[11]
Evaporation In long-term experiments, evaporation from culture plates can increase the compound's concentration beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[9]
pH Shift Cellular metabolism can acidify the culture medium, lowering the pH. This can cause a pH-sensitive carboxylic acid to convert to its less soluble protonated form.Monitor the pH of your culture medium. If it becomes acidic, you may need to change the medium more frequently or use a more strongly buffered medium.[9]
Interaction with Media Components The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.If possible, test the compound's stability in different basal media formulations. Serum-free media can sometimes be more prone to this issue.[11]

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a high-concentration organic stock solution.

  • Weighing: Tare a sterile, chemically-resistant microcentrifuge tube. Carefully weigh out 2.06 mg of this compound (for 1 mL of 10 mM stock).

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Cap the tube securely and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[5]

Protocol 2: Preparation of Working Solutions by Diluting DMSO Stock

This protocol is designed to minimize precipitation when diluting the organic stock into aqueous cell culture media or buffers.

cluster_0 Preparation cluster_1 Dilution Workflow A High-Concentration Stock Solution (e.g., 10 mM in DMSO) B Pre-warm aqueous media or buffer to 37°C A->B C Prepare Intermediate Dilution (e.g., 1:100 to make 100 µM) Add stock to media, vortex gently B->C D Prepare Final Working Solution (e.g., 1:10 to make 10 µM) Add intermediate dilution to final media volume C->D

Caption: Recommended workflow for preparing working solutions.

Step-by-Step Method (Serial Dilution):

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.[9] Temperature can significantly impact solubility.[12]

  • Prepare Intermediate Dilution: To prepare a 10 µM final solution from a 10 mM stock, first create a 100 µM intermediate solution. Add 10 µL of the 10 mM stock to 990 µL of the pre-warmed media. Mix gently by inverting or slow vortexing.

  • Prepare Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve your final 10 µM concentration. This gradual dilution process helps prevent solvent shock.

Section 5: Safety Precautions

Researchers handling this compound should adhere to standard laboratory safety practices.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Consult the full Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard and handling information.[13]

References

  • Wikipedia Contributors. (2024). Cosolvent. Wikipedia. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • DigitalOcean. Troubleshooting: Cell Culture. DigitalOcean. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ResearchGate. (2015). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Request PDF. [Link]

  • NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]

  • Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • PubChem. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • Wikipedia Contributors. (2024). Tetralin. Wikipedia. [Link]

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Technical Support Center: Synthesis and Byproduct Analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this important molecule.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on identifying and mitigating byproduct formation.

Issue 1: Low or Inconsistent Yields

Question: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the likely causes and how can I improve it?

Answer: Low and inconsistent yields are often multifactorial, stemming from incomplete reactions, side reactions, or product degradation. Below is a systematic approach to diagnosing and resolving this issue.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of significant amounts of starting material or key intermediates indicates an incomplete reaction.

    • Solution:

      • Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is still incomplete, cautiously increase the temperature while monitoring for the formation of new impurities.

      • Reagent Purity and Stoichiometry: Ensure the purity of all reagents and solvents. Accurately verify the molar equivalents of each reactant. Impurities in starting materials can inhibit the reaction or lead to side products.

      • Catalyst Activity: For catalytic reactions, such as hydrogenation, ensure the catalyst is not poisoned or deactivated. Use fresh, high-quality catalyst.

  • Side Reactions:

    • Diagnosis: The presence of unexpected spots on a TLC plate or extra peaks in an HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram are strong indicators of side reactions.

    • Solution:

      • Birch Reduction Side Products: If using a Birch reduction route from a naphthalene precursor, be aware of potential over-reduction or dimerization. Using an ester derivative of the carboxylic acid can sometimes offer more resistance to unwanted side reactions like isomerization and decarboxylation.

      • Tetralone Self-Condensation: When starting from a tetralone, self-condensation can occur under basic or acidic conditions. Control the reaction temperature and consider the slow addition of reagents to minimize this.[1]

      • Control of Reaction Conditions: Strictly control reaction parameters such as temperature, pressure, and atmosphere (e.g., use an inert atmosphere of nitrogen or argon to prevent oxidation).

  • Product Degradation:

    • Diagnosis: The appearance of new, often more polar, impurities during workup or purification suggests product degradation.

    • Solution:

      • Decarboxylation: Tetralin carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures. Avoid excessive heat during solvent removal and purification.

      • Oxidation: The tetralin ring system can be sensitive to air oxidation. Maintain an inert atmosphere during the reaction and workup.

Issue 2: Unexpected Peaks in Analytical Data (HPLC/GC-MS)

Question: My HPLC/GC-MS analysis shows several unexpected peaks. How can I identify these impurities and prevent their formation?

Answer: Identifying unknown peaks is a critical step in optimizing your synthesis. The identity of a byproduct is often linked to the specific synthetic route employed.

Common Synthetic Routes and Potential Byproducts:

Route A: From 5-Methoxy-1-tetralone

This route often involves the introduction of a two-carbon unit at the 2-position, followed by transformations to the carboxylic acid. A common method involves the formation of an α,β-unsaturated nitrile, followed by hydrolysis and hydrogenation.[2]

G 5-Methoxy-1-tetralone 5-Methoxy-1-tetralone Unsaturated Nitrile Unsaturated Nitrile 5-Methoxy-1-tetralone->Unsaturated Nitrile i) TMSCN, ZnI2 ii) Py, POCl3 Unsaturated Acid Unsaturated Acid Unsaturated Nitrile->Unsaturated Acid NaOH/H2O Saturated Nitrile (Byproduct) Saturated Nitrile (Byproduct) Unsaturated Nitrile->Saturated Nitrile (Byproduct) Over-reduction before hydrolysis Target Molecule Target Molecule Unsaturated Acid->Target Molecule H2, Pd/C

Caption: Synthetic pathway from 5-Methoxy-1-tetralone.

Route B: From a Naphthalene Precursor via Birch Reduction

This route typically involves the reduction of a substituted naphthalene carboxylic acid.

G Naphthalene Precursor Naphthalene Precursor Target Molecule Target Molecule Naphthalene Precursor->Target Molecule Birch Reduction Over-reduced Species (Byproduct) Over-reduced Species (Byproduct) Naphthalene Precursor->Over-reduced Species (Byproduct) Excess reductant Dimeric Byproducts Dimeric Byproducts Naphthalene Precursor->Dimeric Byproducts Radical coupling

Caption: Synthetic pathway via Birch Reduction.

Table of Potential Byproducts and Their Identification:

Potential ByproductPlausible Formation MechanismSuggested Analytical IdentificationPrevention Strategy
Unreacted Starting Material/Intermediates Incomplete reactionCompare retention time/mass spectrum with authentic standards.Optimize reaction conditions (time, temp, stoichiometry).
5-Methoxytetralin (Decarboxylation Product) Thermal degradation of the carboxylic acidGC-MS: Look for a molecular ion corresponding to the loss of CO2 (44 Da).Avoid excessive heat during workup and purification.
Over-reduced decalin derivatives Harsh hydrogenation conditions (high pressure/temp, prolonged time)GC-MS: Look for molecular ions corresponding to the addition of more hydrogen atoms.Optimize hydrogenation conditions; use a less active catalyst if necessary.
Isomers of the final product Isomerization under acidic or basic conditionsHPLC: May see closely eluting peaks with the same mass. NMR: Different chemical shifts in the aromatic or aliphatic regions.Maintain neutral pH during workup and purification where possible.
Dimeric species (from Birch reduction) Radical-radical coupling of intermediatesHPLC-MS: Look for masses approximately double that of the starting material.Use a proton source like t-butanol to quench radical anions.

Analytical Protocols for Impurity Identification:

High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate the target molecule from starting materials, intermediates, and byproducts.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify volatile and semi-volatile byproducts, especially those resulting from decarboxylation or over-reduction. Derivatization to the methyl ester is recommended for the carboxylic acid.

  • Methodology:

    • Derivatization: React the sample with diazomethane or trimethylsilyldiazomethane to convert the carboxylic acid to its methyl ester.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injection: Splitless injection at 250 °C.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil and will not crystallize. What should I do?

A1: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.

  • Purification: First, try to purify the product further using column chromatography.

  • Solvent System: Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. For this molecule, consider systems like ethyl acetate/hexanes or toluene/heptane.

  • Induce Crystallization: If the product is pure but still an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a small crystal from a previous batch, or cooling the solution slowly.

Q2: I am concerned about the regioselectivity of the Birch reduction. How can I ensure I get the desired isomer?

A2: The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. For a methoxy group (electron-donating), the reduction typically occurs at the ortho and meta positions. The carboxylic acid group (electron-withdrawing) directs the reduction to the ipso and para positions. When both are present, the outcome can be a mixture. It is crucial to carefully follow established literature procedures for similar substrates and to characterize the product thoroughly by NMR to confirm the isomeric structure.

Q3: What is the best way to remove residual catalyst from my hydrogenated product?

A3: After catalytic hydrogenation, the solid catalyst (e.g., Pd/C) must be carefully removed.

  • Filtration: Filter the reaction mixture through a pad of Celite® or a similar filter aid. It is crucial to perform this filtration under an inert atmosphere (e.g., nitrogen or argon) as the catalyst can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Washing: Wash the filter cake thoroughly with the reaction solvent to recover all the product.

Q4: Can I use NMR to quantify the level of impurities in my sample?

A4: Yes, quantitative NMR (qNMR) can be a powerful tool for purity assessment, provided the impurities have distinct signals that do not overlap with the product or an internal standard.

  • Method: A known amount of a certified internal standard is added to a precisely weighed sample. By comparing the integration of a specific proton signal from the analyte to a signal from the standard, the purity can be calculated.

  • Considerations: This method requires careful sample preparation and the selection of an appropriate internal standard that is stable, does not react with the sample, and has signals in a clear region of the spectrum.

References

  • BenchChem. (2025). Troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions. BenchChem Tech Support.
  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.
  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, (iii), 236-241.

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Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common pitfalls, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, scalable, and efficient process.

Introduction: The Significance of a Key Intermediate

This compound is a crucial building block in medicinal chemistry and drug development. Its rigid, conformationally restricted scaffold is a key feature in a variety of pharmacologically active molecules, including dopaminergic agents. Given its importance, developing a reliable and scalable synthesis is a frequent challenge. This guide provides field-proven insights to navigate the complexities encountered during scale-up.

Common Synthetic Pathways: An Overview

Several synthetic routes to the target molecule have been reported, often starting from readily available materials like methoxy-substituted tetralones or naphthalenes. A prevalent strategy involves the catalytic hydrogenation of a corresponding naphthalene precursor or the elaboration of a tetralone. The workflow below illustrates a common pathway starting from 5-methoxy-2-tetralone, which itself can be synthesized from precursors like 3-methoxyphenylacetic acid or 1,6-dimethoxynaphthalene.[1][2]

G cluster_0 Precursor Synthesis cluster_1 Core Transformation 3-Methoxyphenylacetic Acid 3-Methoxyphenylacetic Acid 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetic Acid->3-Methoxyphenylacetyl chloride SOCl₂ 5-Methoxy-2-tetralone 5-Methoxy-2-tetralone 3-Methoxyphenylacetyl chloride->5-Methoxy-2-tetralone Ethylene, Lewis Acid (Friedel-Crafts Acylation) Unsaturated Ester/Nitrile Unsaturated Ester/Nitrile 5-Methoxy-2-tetralone->Unsaturated Ester/Nitrile e.g., Horner-Wadsworth-Emmons or Knoevenagel Condensation Saturated Ester/Nitrile Saturated Ester/Nitrile Unsaturated Ester/Nitrile->Saturated Ester/Nitrile Catalytic Hydrogenation (e.g., H₂, Pd/C) Target Acid 5-Methoxy-1,2,3,4-tetra- hydronaphthalene-2-carboxylic acid Saturated Ester/Nitrile->Target Acid Hydrolysis (Acid or Base) Saturated Ester/Nitrile->Target Acid

Caption: A common synthetic workflow to the target acid.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, practical issues that arise during the scale-up of this synthesis.

Issue 1: Inefficient Tetralone Ring Formation via Friedel-Crafts Acylation

Question: We are attempting an intramolecular Friedel-Crafts acylation to form the 5-methoxy-2-tetralone ring from a 3-methoxyphenyl-derived precursor. On a larger scale, our yields have dropped significantly, and we observe charring and multiple byproducts. What's going wrong?

Answer: This is a classic challenge when scaling up Friedel-Crafts reactions. The methoxy group makes the aromatic ring highly activated, which can lead to several complications.

  • Causality & Mechanism: The Friedel-Crafts acylation relies on a strong Lewis acid (e.g., AlCl₃) to generate a reactive acylium ion.[3] However, with highly activated rings like methoxybenzene derivatives, the reaction can be difficult to control.[4] The Lewis acid can complex with the methoxy group's oxygen atom, effectively deactivating the ring or requiring stoichiometric amounts of catalyst. Furthermore, the high reactivity can lead to polysubstitution or undesired side reactions, especially if reaction temperature is not strictly controlled.

  • Troubleshooting & Optimization Steps:

    • Re-evaluate Your Lewis Acid: While AlCl₃ is common, it is often too harsh for sensitive substrates. Consider milder Lewis acids like SnCl₄, BF₃·OEt₂, or TiCl₄.[3]

    • Solvent Choice: The choice of solvent is critical. Less polar solvents like dichloromethane or 1,2-dichloroethane are standard. Avoid nitrobenzene if possible, as it can form a stable complex with AlCl₃.

    • Strict Temperature Control: Ensure your reactor has adequate cooling capacity. Perform slow, controlled addition of reagents at a low temperature (e.g., 0 °C or below) and then allow the reaction to warm slowly to room temperature. Exotherms are a major cause of byproduct formation in large batches.

    • Alternative Cyclization Methods: If Friedel-Crafts acylation remains problematic, consider alternative methods. For instance, using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under different conditions. Modern methods involving C-H activation offer more controlled pathways for forming such ring systems, though they may require significant process development.[5][6]

Issue 2: Poor Selectivity and Yield in Naphthalene Reduction

Question: Our process involves the Birch reduction of 1,6-dimethoxynaphthalene to obtain an enol ether, which is then hydrolyzed to 5-methoxy-2-tetralone. The reaction is inconsistent, with low selectivity and difficult purification.[7] How can we make this step more reliable for large-scale production?

Answer: The Birch reduction is notoriously difficult to scale due to its reliance on dissolving metals in liquid ammonia. Selectivity is a key issue.

  • Causality & Mechanism: The reduction of 1,6-dimethoxynaphthalene can proceed via different pathways, yielding various partially or fully hydrogenated products. High temperatures can favor side reactions and reduce the selectivity for the desired 1,4-dihydro intermediate (the enol ether precursor).[7]

  • Troubleshooting & Optimization Steps:

    • Optimize Reaction Medium and Temperature: A patented improvement on this process avoids high temperatures.[7] The inventors propose using a medium of ethanol and liquid ammonia and adding metallic sodium while maintaining the temperature between 15-35 °C. This controlled temperature is crucial for maximizing selectivity towards the desired product.

    • Quenching and Workup: The workup procedure is critical. After the reduction, the reaction is typically quenched with a proton source. The subsequent hydrolysis of the enol ether must be carefully controlled to avoid degradation of the desired tetralone.

    • Consider Catalytic Hydrogenation: As an alternative to dissolving metal reductions, catalytic hydrogenation of a suitable naphthalene derivative can offer a more scalable and controlled process. The key is to choose a catalyst and conditions that selectively reduce one ring.[8][9]

ParameterRecommended Condition (Birch)Rationale
Solvent System Anhydrous Ethanol, Liquid AmmoniaCo-solvent system aids in solubility and proton transfer.
Reducing Agent Metallic SodiumStandard for Birch reduction.
Temperature 15–35 °CCritical for selectivity; avoids byproduct formation seen at higher temperatures.[7]
Workup Dilution with water, distillation, acid hydrolysisStandard procedure to isolate the tetralone.
Issue 3: Sluggish or Uncontrolled Catalytic Hydrogenation

Question: We are hydrogenating 5-methoxy-naphthalene-2-carboxylic acid to the target tetralin. The reaction is either very slow or proceeds all the way to the decalin derivative, leading to low yields of the desired product. What factors should we focus on?

Answer: Controlling the partial hydrogenation of a naphthalene system is a delicate balance of catalyst activity, hydrogen pressure, and temperature.

  • Causality & Mechanism: The hydrogenation occurs in two main stages: naphthalene → tetralin → decalin.[10] The second step (tetralin → decalin) can sometimes be faster than the first, especially under harsh conditions or with highly active catalysts, making it difficult to isolate the tetralin intermediate.[9]

  • Troubleshooting & Optimization Steps:

    • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[11] The activity can be modulated by using different grades (e.g., 5% vs. 10% Pd) and by adjusting the catalyst loading. Start with a lower loading (e.g., 1-2 mol%) to favor selectivity. Noble metals like palladium are generally preferred over nickel-molybdenum (NiMo) catalysts for higher activity at lower temperatures.[12][13]

    • Hydrogen Pressure: Higher pressures generally increase the reaction rate but can decrease selectivity. Operate at the lowest pressure that provides a reasonable reaction time (e.g., 50-200 psi).[11]

    • Temperature Control: Hydrogenation is exothermic. Maintain a consistent, moderate temperature (e.g., 25-50 °C). Runaway temperatures will almost certainly lead to over-reduction.

    • Reaction Monitoring: Do not run the reaction based on time alone. At scale, reaction kinetics can change. Monitor the uptake of hydrogen and periodically sample the reaction mixture for analysis by HPLC or GC to determine the ratio of starting material, product, and byproduct. Stop the reaction as soon as the starting material is consumed.

G Start Hydrogenation Issue: Sluggish or Over-reduction Check_Catalyst Catalyst Activity Start->Check_Catalyst Is reaction slow? Check_Conditions Reaction Conditions Start->Check_Conditions Is over-reduction occurring? Increase_Loading Increase catalyst loading or H₂ pressure incrementally. Check_Catalyst->Increase_Loading Low Poisoning_Check Check starting material for sulfur/nitrogen impurities. Check_Catalyst->Poisoning_Check OK Reduce_Params Decrease temperature, H₂ pressure, or catalyst loading. Check_Conditions->Reduce_Params Harsh Monitor_Closely Implement strict in-process controls (HPLC/GC) to stop reaction at optimal point. Check_Conditions->Monitor_Closely OK Success Process Optimized Increase_Loading->Success Rate Improved Poisoning_Check->Success Purity Confirmed Reduce_Params->Success Selectivity Improved Monitor_Closely->Success Yield Optimized

Caption: Troubleshooting workflow for catalytic hydrogenation.

Issue 4: Product Isolation and Purification Challenges

Question: Our final product, the carboxylic acid, is proving difficult to purify at scale. We often obtain a persistent oil or a low-melting, impure solid. Crystallization is not straightforward.

Answer: The final purification is often the most underestimated step in scaling up. Carboxylic acids can be tricky due to their polarity and potential to form strong hydrogen bonds with impurities.

  • Causality & Mechanism: Impurities from previous steps, especially unreacted starting materials or structurally similar byproducts, can co-precipitate or act as eutectic inhibitors, preventing crystallization. One report specifically notes that the acid failed to crystallize due to the presence of the starting material.[11][14]

  • Troubleshooting & Optimization Steps:

    • High-Purity Precursors: The best solution is to ensure the precursor (e.g., the saturated ester or nitrile) is highly pure before the final hydrolysis step. Purifying a neutral ester is often easier than purifying the final polar acid.

    • Acid-Base Extraction: Utilize the acidic nature of the product. After hydrolysis, perform a robust acid-base workup. Dissolve the crude product in a suitable organic solvent and extract it into a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). This will leave non-acidic impurities behind in the organic layer. Wash the aqueous layer with a fresh organic solvent to remove any trapped impurities before re-acidifying to precipitate the pure product.[15]

    • Crystallization Solvent Screening: Perform a systematic screening of solvents and solvent mixtures for recrystallization. Consider systems like ethyl acetate/heptane, toluene, or aqueous ethanol. An anti-solvent crystallization approach can be very effective at a larger scale.

    • Salt Formation and Regeneration: If the free acid remains difficult to handle, consider isolating it as a stable, crystalline salt (e.g., a sodium or cyclohexylamine salt). The salt can be recrystallized to high purity and then converted back to the free acid in a final step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: Several hazards must be addressed. Catalytic hydrogenation involves flammable hydrogen gas under pressure and requires specialized high-pressure reactors and proper grounding to prevent static discharge. The use of metallic sodium for Birch reductions is extremely hazardous, as it is highly reactive with water and can ignite in air; this process should only be undertaken by experienced personnel in a controlled environment.[1] Many solvents are flammable, and reagents like thionyl chloride are corrosive and toxic. A thorough process safety review is mandatory before any scale-up operation.

Q2: Which analytical techniques are most critical for process monitoring and quality control? A2: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring the progress of most reactions, quantifying the disappearance of starting materials, and identifying the formation of products and impurities. Gas Chromatography (GC) can be used for volatile intermediates like tetralones. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of intermediates and the final product. LC-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of unknown impurities, which is the first step in troubleshooting their formation.

Q3: My final product has a slight discoloration. What is the likely cause? A3: Discoloration often points to trace impurities, which may not be visible by NMR but can be detected by HPLC. Potential causes include residual palladium from the hydrogenation step (which can be removed by filtration through Celite® or treatment with activated carbon) or the formation of minor, highly conjugated aromatic byproducts from side reactions. An effective recrystallization or an activated carbon treatment of a solution of the product can often resolve color issues.

References
  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • ResearchGate. (2016). Public Full-text of A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]

  • Zhuang, Z., et al. (2021). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. Journal of the American Chemical Society. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

  • Al-Dughaither, A. S., et al. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts. University of Birmingham Research Portal. [Link]

  • Al-Dughaither, A. S., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. [Link]

  • Al-Dughaither, A. S., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. PMC - NIH. [Link]

  • Al-Dughaither, A. S., et al. (2021). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances. [Link]

  • ResearchGate. (2023). Thermodynamics and kinetics insights into naphthalene hydrogenation over a Ni-Mo catalyst. Retrieved from [Link]

  • Zhuang, Z., et al. (2021). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C–H/C–H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. Journal of the American Chemical Society. [Link]

  • Nemati, F., & Elhampour, A. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2012). Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Retrieved from [Link]

  • Mattos, M. C. S. (2019). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • Google Patents. (2021). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
  • Patsnap. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.

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avoiding racemization during the synthesis of chiral 5-methoxy-tetralin-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Synthesis of 5-Methoxy-tetralin-2-carboxylic Acid

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support guide for the synthesis of chiral 5-methoxy-tetralin-2-carboxylic acid. As a Senior Application Scientist, I understand that maintaining the stereochemical purity of this compound is critical for its application in pharmaceutical development and research. The chiral center at the C2 position is benzylic and adjacent to a carboxyl group, making it highly susceptible to racemization. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the challenges of this synthesis and achieve high enantiopurity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding racemization in this specific synthesis.

Q1: What is racemization and why is it a critical issue for 5-methoxy-tetralin-2-carboxylic acid?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For pharmaceutical compounds, typically only one enantiomer is biologically active, while the other may be inactive or even cause harmful side effects.[1] Therefore, controlling the stereochemistry of 5-methoxy-tetralin-2-carboxylic acid is paramount to ensure its safety and efficacy as a drug or drug intermediate.

Q2: What are the primary chemical reasons for racemization in this molecule?

A: The primary cause is the lability of the hydrogen atom at the C2 chiral center (the α-hydrogen). This hydrogen is acidic because it is at a benzylic position and adjacent to a carbonyl group.[2] Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[3][4] Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both enantiomers and thus, racemization.

Q3: What are the main strategies to synthesize the chiral acid while avoiding racemization?

A: There are three primary strategies:

  • Asymmetric Synthesis: Building the chiral center directly using methods like catalytic asymmetric hydrogenation of an unsaturated precursor.[5][6] This is often the most efficient approach.

  • Chiral Resolution: Synthesizing the racemic acid and then separating the enantiomers. This is typically done by forming diastereomeric salts with a chiral amine or esters with a chiral alcohol, which can then be separated by crystallization or chromatography.[7][8]

  • Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral molecule (an auxiliary) to guide the stereoselective formation of the desired product. The auxiliary is then removed.[1][9]

Q4: How can I reliably determine the enantiomeric purity of my final product?

A: The most common and reliable method is chiral High-Performance Liquid Chromatography (Chiral HPLC).[5] This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. It is essential to also analyze a racemic sample as a reference to confirm the peak identity of each enantiomer.

Part 2: Troubleshooting Guides for Common Issues

This section provides detailed answers to specific experimental problems you might encounter.

Problem: My final product has low enantiomeric excess (e.e.), or is completely racemic. What went wrong?

A: This is a common problem that can arise from several factors during the reaction or work-up. Let's diagnose the potential causes based on your synthetic approach.

  • Cause 1: Harsh Reaction Conditions.

    • Diagnosis: Did your synthesis involve steps with high temperatures or strong acidic/basic conditions? Both can accelerate the rate of enolization/enolate formation, leading to racemization.[3][4] For example, a saponification of a corresponding ester using strong base (like NaOH) at reflux can easily racemize the product.

    • Solution:

      • Temperature Control: Maintain the lowest possible temperature for all reaction steps. For base-mediated reactions involving the chiral center, temperatures of -78 °C to 0 °C are often necessary.

      • Mild Reagents: If hydrolyzing an ester, consider using milder, enzyme-based methods or conditions like lithium hydroxide (LiOH) at room temperature or below. For base requirements, opt for non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) over smaller, more reactive ones (e.g., NaH, NaOMe).

  • Cause 2: Inappropriate Work-up or Purification.

    • Diagnosis: Was the product exposed to acidic or basic conditions for a prolonged period during extraction or purification? For instance, washing with a strong aqueous base or acid, or letting the compound sit on silica or alumina gel for an extended time can cause racemization.

    • Solution:

      • Neutralize Carefully: After your reaction, neutralize the mixture promptly and carefully to a pH of ~7 using buffered solutions or by adding acid/base dropwise at low temperature.

      • Swift Purification: Perform chromatographic purification as quickly as possible. Consider using a less acidic grade of silica gel or deactivating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent if your compound is base-sensitive.

  • Cause 3 (for Chiral Resolutions): Racemization after Separation.

    • Diagnosis: You successfully separated the diastereomeric salts/esters, but the final chiral acid racemized after cleaving the resolving agent. The cleavage step itself (e.g., acid hydrolysis of the salt) might be the culprit.

    • Solution: Use the mildest possible conditions to liberate the chiral acid from its diastereomer. This could involve using a weak organic acid (like citric acid) for hydrolysis and performing the extraction quickly at low temperatures. Immediately after isolation, store the product in a neutral, dry environment.

Troubleshooting Workflow: Diagnosing Racemization

The following diagram outlines a logical workflow to identify and solve sources of racemization in your synthesis.

G start Low e.e. or Racemic Product Detected check_conditions Review Reaction Conditions: - High Temperature? - Strong Acid/Base? start->check_conditions check_workup Review Work-up & Purification: - Prolonged Acid/Base Exposure? - Active Chromatography Media? start->check_workup check_stability Assess Product Stability: - Does e.e. decrease over time under storage conditions? start->check_stability sol_conditions Solution: - Lower reaction temperature. - Use milder reagents (e.g., LiOH for hydrolysis). - Reduce reaction time. check_conditions->sol_conditions sol_workup Solution: - Use buffered solutions for quench. - Perform extractions quickly at 0°C. - Deactivate silica gel if necessary. check_workup->sol_workup sol_stability Solution: - Store product in a neutral, cold, and dry environment. - Convert to a more stable derivative (e.g., methyl ester) if necessary. check_stability->sol_stability

Caption: Troubleshooting workflow for identifying sources of racemization.

Part 3: Recommended Protocols to Minimize Racemization

Here are validated starting points for synthesizing chiral 5-methoxy-tetralin-2-carboxylic acid with high enantiopurity.

Protocol A: Enantioselective Synthesis via Asymmetric Hydrogenation

This approach builds the chiral center with high enantioselectivity from an achiral precursor, avoiding the risk of racemizing an existing stereocenter. A dynamic kinetic resolution-asymmetric hydrogenation (DKR-AH) of the corresponding α-substituted tetralone is highly effective.[5]

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the appropriate α-substituted 5-methoxy-2-tetralone precursor. This can be achieved via standard α-alkylation or arylation methods.

  • Catalyst Preparation: In a glovebox, prepare the iridium or ruthenium catalyst solution. A common catalyst system involves an iridium precursor and a chiral ligand like a Spiro-based phosphine-oxazoline (e.g., (R)-SpiroPAP).[5]

  • Asymmetric Hydrogenation:

    • Charge an autoclave with the tetralone substrate and a suitable solvent (e.g., THF or MeOH).

    • Add the prepared catalyst solution (typically 0.01 to 1 mol%).

    • Add a base (e.g., t-BuONa, 5-20 mol%) which is crucial for the dynamic kinetic resolution process.[5]

    • Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas (typically 50-60 bar).

    • Stir the reaction at a controlled temperature (e.g., 35 °C) for 12-24 hours.

  • Work-up and Isolation:

    • Carefully vent the hydrogen and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting chiral alcohol by flash chromatography.

  • Oxidation to Carboxylic Acid:

    • Oxidize the resulting chiral alcohol to the carboxylic acid using a mild oxidizing agent (e.g., Jones oxidation under carefully controlled pH and temperature, or a two-step Swern/Pinnick oxidation) to avoid racemization at the now-established stereocenter.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This classic method is effective if an efficient asymmetric synthesis is not available.

Step-by-Step Methodology:

  • Racemic Acid Synthesis: Prepare racemic 5-methoxy-tetralin-2-carboxylic acid using standard synthetic routes.[10][11]

  • Salt Formation:

    • Dissolve the racemic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a sub-stoichiometric amount (0.5 eq) of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (1R,2S)-(-)-ephedrine.

    • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally to 0-4 °C to induce crystallization.

  • Isolation of Diastereomer:

    • Collect the crystallized diastereomeric salt by filtration. The solid is typically enriched in one diastereomer.

    • Wash the crystals with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Chiral Acid:

    • Suspend the diastereomerically pure salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water at 0 °C.

    • Acidify the aqueous layer slowly with a dilute acid (e.g., 1M HCl or citric acid) to a pH of 2-3 while stirring vigorously.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Protocol C: Analytical Chiral HPLC Method

Objective: To determine the enantiomeric excess (e.e.) of the synthesized 5-methoxy-tetralin-2-carboxylic acid.

  • Sample Preparation:

    • Prepare a stock solution of your sample at ~1 mg/mL in the mobile phase.

    • Prepare a racemic standard for comparison. If a racemic sample is unavailable, generate one by treating a small amount of your chiral product with a base (e.g., a catalytic amount of NaOMe in MeOH) for a few hours to induce racemization.

  • HPLC Conditions (Example):

    • Column: Chiralpak AD-H or a similar cellulose-based chiral stationary phase.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting point is 90:10 Hexane:IPA + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard first to identify the retention times of both the (R) and (S) enantiomers.

    • Inject your synthesized sample.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Part 4: Mechanistic Insights into Racemization

Understanding the mechanism is key to preventing it. The racemization of 5-methoxy-tetralin-2-carboxylic acid proceeds through a planar intermediate.

Caption: Mechanisms of racemization via planar intermediates.

The key takeaway is that any condition promoting the formation of the achiral enolate or enol will compromise the stereochemical integrity of your compound.

Part 5: Data Summary: Comparison of Synthetic Strategies

The choice of synthetic strategy can significantly impact the final enantiomeric excess. The table below provides a qualitative comparison based on typical outcomes reported in the literature.

StrategyTypical Enantiomeric Excess (e.e.)Key AdvantagesKey Challenges
Asymmetric Hydrogenation (DKR-AH) >95%[5]High e.e., high atom economy, potentially fewer steps.Requires specialized catalysts and high-pressure equipment.
Chiral Resolution Variable (can reach >99% with optimization)Uses standard lab techniques, reliable.Theoretical max yield is 50% per cycle, can be tedious.
Chiral Auxiliary >90%[1]Good stereocontrol, predictable outcomes.Requires additional steps to attach and remove the auxiliary.

Part 6: References

  • Touge, T., et al. (2019). Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts. J. Am. Chem. Soc., 141, 16354–16361. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Hu, L., et al. (2020). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling. J. Am. Chem. Soc. Available at: [Link]

  • Semantic Scholar. (n.d.). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Organic Chemistry Frontiers. Available at: [Link]

  • National Institutes of Health. (2024). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science. Available at: [Link]

  • Koot, W.-J. (1995). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. Available at: [Link]

  • Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone. Retrieved from

  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]

  • ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. ARKIVOC 2016, (iii), 236-241. Available at: [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Retrieved from [Link]

  • ACS Publications. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2020). Thiyl Radical Mediated Racemization of Benzylic Amines. Retrieved from [Link]

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available at: [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. Available at: [Link]

  • National Institutes of Health. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 1481-1489. Available at: [Link]

  • RSC Publishing. (1970). Investigations on the mechanism of racemization of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters in non-polar solvents. Journal of the Chemical Society D: Chemical Communications, (16), 1015-1016. Available at: [Link]

  • Digital Commons @ RIC. (2021). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Retrieved from

  • MDPI. (2021). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Catalysts, 11(11), 1361. Available at: [Link]

  • ResearchGate. (2022). Applications and synthesis of tetralin derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof. Retrieved from

  • Tokyo University of Science. (2018). One-pot synthesis of tetralin derivatives from 3-benzoylpropionic acids: Indium-catalyzed hydrosilylation of ketones and carboxylic acids and intramolecular cyclization. Retrieved from [Link]

  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Crystals, 12(12), 1735. Available at: [Link]

  • MDPI. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(15), 5824. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The Definitive View from X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical techniques for the definitive structural validation of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds.[1][2] While spectroscopic methods provide essential information on connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering unambiguous, three-dimensional atomic coordinates.[3][4][5] We will explore the causality behind the experimental choices in a crystallographic workflow and objectively compare its output with data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Imperative for Unambiguous Structural Data

In drug discovery and development, absolute certainty of a molecule's three-dimensional structure is non-negotiable. For a chiral molecule like this compound, properties such as stereochemistry and solid-state packing can profoundly influence its pharmacological activity and bioavailability. While techniques like NMR are powerful for determining the constitution of a molecule in solution, X-ray crystallography provides a precise and detailed view of the molecule's arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.[5][6]

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined.[3][7] This technique is unparalleled in its ability to reveal the exact spatial arrangement of atoms, making it the definitive method for structural validation.[6]

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a fully validated crystal structure is a meticulous process. Each step is designed to ensure the quality and integrity of the final data.

Step 1: Crystallization – The Critical First Hurdle

The most significant bottleneck in SCXRD is often the growth of high-quality single crystals.[4][8] For this compound, a compound with both polar (carboxylic acid) and non-polar (tetrahydronaphthalene) regions, a systematic screening of solvents and crystallization techniques is essential.

Recommended Crystallization Techniques for the Target Molecule:

TechniqueDescriptionRationale for the Target Molecule
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[9]Simple and effective for a range of compounds. A good starting point with solvents like ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate to balance polarity.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[9][10]This method offers excellent control over the rate of crystallization, which is crucial for growing high-quality crystals. A system of ethanol (solvent) and diethyl ether (anti-solvent) would be a logical choice.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[9][11]Particularly useful if the compound's solubility is significantly temperature-dependent.

Step 2: Data Collection

A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in a stream of X-rays.[12] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[3]

G

Step 3: Structure Solution, Refinement, and Validation

The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data.

The final validation is a critical step, often performed using software that checks for geometric consistency and other potential issues.[13] Key validation parameters include:

ParameterAcceptable RangeSignificance
R-factor (R1) < 5% for high-quality dataA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[14]
Goodness of Fit (GooF) ~1.0Indicates that the model is a good fit to the data.
Bond Lengths and Angles Consistent with established chemical principlesDeviations can indicate errors in the model or unusual electronic effects.[14]
Residual Electron Density Close to zeroSignificant positive or negative peaks may indicate missing atoms or incorrect atom assignments.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While SCXRD provides the definitive structure, other techniques offer complementary and crucial information. In a real-world setting, a combination of these methods provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[15][16] It provides information about the chemical environment and connectivity of atoms.

Expected ¹H and ¹³C NMR Data for this compound:

  • ¹H NMR:

    • A broad singlet between 10-12 ppm for the carboxylic acid proton (disappears upon D₂O exchange).[17][18]

    • Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the methoxy-substituted ring.

    • A singlet around 3.8 ppm for the methoxy (-OCH₃) protons.[19][20]

    • A complex set of signals in the aliphatic region (around 1.5-3.0 ppm) for the protons on the tetrahydronaphthalene ring.[19][20]

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon between 160-185 ppm.[17][18]

    • Signals in the aromatic region (110-160 ppm).

    • A signal for the methoxy carbon around 55 ppm.[19]

    • Aliphatic carbon signals between 20-45 ppm.[19]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[21]

  • Expected Data:

    • Molecular Ion Peak (M⁺): A peak at m/z = 206.24, corresponding to the molecular formula C₁₂H₁₄O₃.

    • Fragmentation: Expect to see characteristic losses, such as the loss of the carboxylic acid group (-COOH, 45 Da) and potentially other fragments related to the tetralin core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Data:

    • A very broad O-H stretch from approximately 2500-3500 cm⁻¹ characteristic of a carboxylic acid.[18]

    • A strong C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.[18]

    • C-O stretching bands for the methoxy group and carboxylic acid.

    • C-H stretching bands for the aromatic and aliphatic portions of the molecule.[22]

Comparison Summary

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Sample State Solid (single crystal)SolutionGas/Solution/SolidSolid/Liquid
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, dynamics in solutionMolecular weight, elemental composition, fragmentationPresence of functional groups
Key Advantage Unambiguous 3D structure determination.[5][6]Provides data on the molecule in a more "biologically relevant" solution state.[15][23]High sensitivity, requires very small sample amountsFast and simple method for functional group identification
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[4][23]Cannot determine absolute stereochemistry without chiral auxiliaries; can be complex to interpret for large molecules.Does not provide direct 3D structural informationProvides limited information on the overall molecular structure

G

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray diffraction is the ultimate arbiter. It provides an unambiguous three-dimensional structure that is essential for understanding its chemical and biological properties. However, a truly robust validation relies on a holistic approach. The data from NMR, MS, and IR spectroscopy are not merely alternatives but are essential complementary pieces of evidence. Together, these techniques form a self-validating system that provides the highest level of confidence in the final structural assignment, a critical requirement for researchers, scientists, and drug development professionals.

References

  • IUCr Journals. Structure validation in chemical crystallography. Available from: [Link]

  • Kleywegt, G.J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 249-265. Available from: [Link]

  • SARomics Biostructures. Validation and Quality Assessment of X-ray Protein Structures. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Validation of Experimental Crystal Structures. Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • Crystallization of small molecules. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Validation of Experimental Crystal Structures. Available from: [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section F, Structural biology and crystallization communications, 71(Pt 5), 558–564. Available from: [Link]

  • Fiveable. Single crystal X-ray diffraction. Available from: [Link]

  • University of York. Single Crystal X-ray Diffraction. Available from: [Link]

  • Robertson, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2133-2155. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Robertson, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2133-2155. DOI: 10.1039/D2CS00697A. Available from: [Link]

  • Momose, T., Ohkura, Y., & Goya, S. (1955). Studies of tetralin derivatives. II. Ultraviolet spectra of hydroxytetralins and hydroxytetralons. Pharmaceutical bulletin, 3(6), 401–406. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Available from: [Link]

  • Mao, J. D., et al. (2000). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 31(12), 1229-1241. Available from: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available from: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]

  • International Research Publication House. Vibrational Spectroscopic Studies of Tetralin. Available from: [Link]

  • Structure determination techniques - X-ray and NMR. Available from: [Link]

  • ResearchGate. (2025). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2541-2554. Available from: [Link]

  • NIST. 5-Methoxy-1-tetralone. Available from: [Link]

  • ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available from: [Link]

  • YouTube. (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. Available from: [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy. Available from: [Link]

  • Gümüş, M., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules (Basel, Switzerland), 23(1), 135. Available from: [Link]

  • ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available from: [Link]

  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available from: [Link]

  • MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3183. Available from: [Link]

  • Agilent Technologies. A Comparison of Several LC/MS Techniques for Use in Toxicology. Available from: [Link]

  • Gümüş, M., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules (Basel, Switzerland), 23(1), 135. Available from: [Link]

  • NIST. 7-Methoxy-1-tetralone. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and efficiency is paramount. 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth comparison of different synthetic strategies to obtain this target molecule, offering insights into the underlying chemistry, experimental protocols, and practical considerations for researchers in the field.

Introduction to the Target Molecule

This compound serves as a crucial precursor in the development of dopaminergic agents and other neurologically active compounds. Its rigid, conformationally restricted structure provides a valuable scaffold for probing receptor binding and designing novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore a topic of significant interest. This guide will explore and compare three distinct and prominent synthetic routes, starting from readily available precursors.

Route 1: From 5-Methoxy-1-tetralone via an α,β-Unsaturated Nitrile

This modern approach offers a high-yield and straightforward pathway to the target carboxylic acid. The key strategy involves the formation of an α,β-unsaturated nitrile, followed by hydrolysis and subsequent hydrogenation.

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-2-carbonitrile

To a solution of 5-methoxy-1-tetralone (1 equivalent) in benzene, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) and a catalytic amount of zinc iodide (ZnI₂). The reaction mixture is stirred at room temperature for 12 hours. Following this, pyridine and phosphoryl chloride (POCl₃) are added, and the reaction is heated to facilitate the elimination of the silyloxy group to form the unsaturated nitrile.

Step 2: Hydrolysis to 5-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid

The resulting α,β-unsaturated nitrile is subjected to vigorous hydrolysis. The nitrile is heated under reflux in a microwave oven for 2 hours with a 50% aqueous solution of potassium hydroxide (KOH) to yield the corresponding carboxylic acid.[1]

Step 3: Hydrogenation to this compound

The unsaturated carboxylic acid is then hydrogenated over a 10% Palladium on carbon (Pd/C) catalyst in absolute ethanol under a hydrogen atmosphere to afford the final product.[1]

Causality and Mechanistic Insights

The initial step leverages the reactivity of the ketone with TMSCN in the presence of a Lewis acid catalyst to form a cyanohydrin. The subsequent elimination reaction, promoted by pyridine and POCl₃, is a classic method for introducing unsaturation. The harsh basic conditions for the hydrolysis of the nitrile are necessary due to the stability of the conjugated system. The final hydrogenation step stereoselectively reduces the double bond to yield the saturated carboxylic acid.

Workflow Diagram

Route_1_Workflow A 5-Methoxy-1-tetralone B 5-Methoxy-3,4-dihydronaphthalene-2-carbonitrile A->B 1. TMSCN, ZnI2 2. Py, POCl3 C 5-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid B->C 50% KOH, Microwave D This compound C->D H2, 10% Pd/C

Caption: Synthetic workflow for Route 1.

Route 2: From 6-Methoxy-1-tetralone via an Unsaturated Ester

This route provides an alternative high-yielding pathway starting from a constitutional isomer of the starting material used in Route 1. The key transformations involve a condensation reaction to form an unsaturated ester, followed by hydrogenation. While the search results describe the synthesis of a dimethoxy analog, the principles are directly applicable.[2][3]

Experimental Protocol

Step 1: Synthesis of 2-Carboethoxy-6-methoxy-3,4-dihydronaphthalene

6-Methoxy-1-tetralone (1 equivalent) is treated with diethyl carbonate in tetrahydrofuran to yield the corresponding ketoester. This intermediate is then reduced with sodium borohydride in ethanol, followed by dehydration using p-toluenesulfonic acid monohydrate to afford the unsaturated ester.[2][3]

Step 2: Hydrogenation to Ethyl 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

The unsaturated ester is catalytically hydrogenated using 10% Palladium on carbon (Pd/C) in ethanol under pressure (200 psi) to yield the saturated ester.[2][3]

Step 3: Hydrolysis to this compound

The resulting ester is then saponified using a standard procedure, for example, by heating with aqueous sodium hydroxide, followed by acidic workup to yield the final carboxylic acid.

Causality and Mechanistic Insights

The initial Claisen-type condensation with diethyl carbonate forms a β-ketoester. The subsequent reduction of the ketone and acid-catalyzed dehydration is a reliable method for introducing an endocyclic double bond. The hydrogenation of the unsaturated ester proceeds smoothly to the saturated system.

Workflow Diagram

Route_2_Workflow A 6-Methoxy-1-tetralone B 2-Carboethoxy-6-methoxy-3,4-dihydronaphthalene A->B 1. Diethyl carbonate, THF 2. NaBH4, EtOH 3. p-TsOH C Ethyl 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate B->C H2, 10% Pd/C D This compound C->D NaOH, H2O then H+

Caption: Synthetic workflow for Route 2.

Route 3: Multi-step Synthesis from 2-Naphthoic Acid

This classical approach involves a longer sequence of reactions but utilizes a readily available starting material. The key steps include functional group manipulations and a Birch reduction to construct the tetralin core.

Experimental Protocol

Step 1: Bromination and Esterification of 2-Naphthoic Acid

2-Naphthoic acid is first brominated, followed by esterification to yield the corresponding methyl ester.

Step 2: Methoxylation

The bromo-ester undergoes a copper-catalyzed substitution reaction with sodium methoxide to introduce the methoxy group.[1]

Step 3: Birch Reduction

The aromatic ester is then subjected to a Birch reduction using a dissolving metal in liquid ammonia (e.g., lithium in liquid ammonia) to reduce the naphthalene ring system.

Step 4: Hydrolysis

Finally, the resulting ester is hydrolyzed to the target carboxylic acid.

Causality and Mechanistic Insights

This route showcases a series of fundamental organic transformations. The initial bromination and esterification protect the carboxylic acid and activate the aromatic ring for the subsequent nucleophilic aromatic substitution. The Birch reduction is a powerful method for the partial reduction of aromatic systems, and its regioselectivity is a key consideration.

Workflow Diagram

Route_3_Workflow A 2-Naphthoic Acid B Bromo-naphthalene-2-carboxylic acid methyl ester A->B 1. Bromination 2. Esterification C Methoxy-naphthalene-2-carboxylic acid methyl ester B->C NaOMe, CuI D This compound C->D 1. Birch Reduction 2. Hydrolysis

Caption: Synthetic workflow for Route 3.

Comparative Analysis

FeatureRoute 1 (from 5-Methoxy-1-tetralone)Route 2 (from 6-Methoxy-1-tetralone)Route 3 (from 2-Naphthoic Acid)
Starting Material 5-Methoxy-1-tetralone6-Methoxy-1-tetralone2-Naphthoic Acid
Number of Steps 334
Overall Yield High (reported as 87%)[1]High (reported as ~90% for a similar system)[2][3]Moderate (reported as 27% for a related amine synthesis)[1]
Key Reagents TMSCN, ZnI₂, POCl₃, KOH, Pd/CDiethyl carbonate, NaBH₄, p-TsOH, Pd/CBromine, Esterifying agent, NaOMe, CuI, Li/NH₃
Scalability Good; microwave step may require specialized equipment for large scale.Good; high-pressure hydrogenation may require specialized equipment.Moderate; use of liquid ammonia and lithium metal can be challenging on a large scale.
Safety Considerations Use of toxic TMSCN and POCl₃.High-pressure hydrogenation requires careful handling.Use of bromine, and the handling of liquid ammonia and alkali metals pose significant hazards.

Conclusion and Recommendations

Both Route 1 and Route 2 present highly efficient and modern approaches to the synthesis of this compound. They are characterized by a small number of steps and high overall yields. The choice between these two routes may depend on the availability and cost of the respective starting materials, 5-methoxy-1-tetralone and 6-methoxy-1-tetralone.

Route 3 , while starting from a simple and inexpensive precursor, involves a greater number of steps and employs hazardous reagents, making it less favorable for large-scale production. The overall yield is also significantly lower compared to the other two routes.

For researchers seeking a high-yield and relatively straightforward synthesis, Route 1 is highly recommended, provided that the necessary precautions for handling trimethylsilyl cyanide are taken. Its reported overall yield of 87% is particularly attractive.[1] Route 2 is also an excellent alternative with a comparable, albeit slightly more complex, initial step.

Ultimately, the selection of the most suitable synthetic route will be guided by a laboratory's specific capabilities, safety infrastructure, and economic considerations. This guide provides the necessary data and insights to make an informed decision for the efficient synthesis of this valuable pharmaceutical intermediate.

References

  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241.
  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem, 1(5), 145-146.

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A Comparative Guide to Tetralin-Based Dopamine Precursors: 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetralin Scaffold in Dopaminergic Drug Discovery

The 1,2,3,4-tetrahydronaphthalene (tetralin) framework serves as a privileged scaffold in the design of dopaminergic agents. These rigid analogs of dopamine are crucial tools for probing the structure and function of dopamine receptors and hold significant therapeutic potential for neurological and psychiatric disorders such as Parkinson's disease.[1] This guide provides an in-depth comparison of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives with other key tetralin-based dopamine precursors, offering insights into their synthesis, pharmacological profiles, and structure-activity relationships (SAR).

From Precursor to Active Compound: The Bioactivation Pathway

This compound is a precursor that requires chemical modification to become a pharmacologically active dopamine agonist. The carboxylic acid moiety is typically converted to an amine, yielding 2-amino-5-methoxytetralin, the foundational structure for a range of potent dopaminergic compounds. This bioisosteric transformation is a critical step in the activation of these molecules.

Comparative Analysis of Tetralin-Based Dopamine Precursors

The dopaminergic activity of tetralin derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amino group. This section compares this compound-derived compounds with other notable tetralin-based dopamine precursors.

Key Structural Determinants of Dopaminergic Activity:
  • Hydroxylation Pattern: The position of hydroxyl groups on the aromatic ring is a critical determinant of activity. Dihydroxy-substituted aminotetralins, particularly those with hydroxyl groups at the 5 and 6 positions (emulating the catechol structure of dopamine), generally exhibit the highest affinity and efficacy at dopamine D2 receptors.[2]

  • N-Alkylation: The nature of the substituent(s) on the nitrogen atom significantly influences potency and receptor selectivity. N,N-dipropyl substitution is often optimal for D2 receptor agonism.[2]

  • Methoxy vs. Hydroxy Substitution: While hydroxyl groups are crucial for direct receptor interaction, a methoxy group, as seen in this compound, can serve as a metabolic precursor to the active hydroxylated compound. O-demethylation in vivo can convert the methoxy derivative to the more potent hydroxy analog.[3]

Performance Metrics of Key Tetralin-Based Dopamine Agonists:
Compound/Precursor FamilyKey Structural FeaturesDopamine D2 Receptor Affinity (Ki)In Vivo ActivityKey Insights
5-Methoxy-2-aminotetralin Derivatives Methoxy group at the 5-positionModerate to High (as N-alkylated derivatives)Active as dopamine agonists; can act as antagonists or inverse agonists depending on N-substitution.[4]The methoxy group can be a bioisostere for a hydroxyl group, with potential for in vivo activation. The (R)-enantiomer is generally the more active form.[4]
5,6-Dihydroxy-2-aminotetralin (5,6-ADTN) Derivatives Catechol-mimicking 5,6-dihydroxy substitutionHighPotent dopamine agonists, inducing classic dopaminergic behaviors like stereotypy.[2]Considered a benchmark for potent D2 receptor agonism within the tetralin series.
6,7-Dihydroxy-2-aminotetralin (6,7-ADTN) Derivatives 6,7-dihydroxy substitutionLower than 5,6-ADTNGenerally less potent as dopamine agonists compared to 5,6-ADTN.[2]Demonstrates the critical importance of the hydroxyl group positioning for optimal receptor interaction.
5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) Single hydroxyl at the 5-position, N,N-dipropyl substitutionHigh (Ki in the low nM range)[5]Potent central dopamine receptor agonist.[6]The (S)-enantiomer is the active form. Shows the high potency achievable with a single hydroxyl group and optimal N-alkylation.[5][6]

Experimental Protocols

Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride

This protocol describes a method for the asymmetric synthesis of the active amine from 5-methoxy-2-tetralone, a key intermediate derivable from this compound.[7][8]

Step 1: Reductive Amination

  • To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran), add R-(+)-α-phenylethylamine.[7][8] The molar ratio of tetralone to amine is typically 1:2.[7][8]

  • Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at a controlled temperature (e.g., -30°C to 20°C).[7]

  • Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

Step 2: Salt Formation and Deprotection

  • Dissolve the crude product from Step 1 in a suitable solvent and add a solution of HCl in ether or ethyl acetate to precipitate the hydrochloride salt.[7]

  • Filter and dry the resulting salt.

  • The chiral auxiliary (phenylethylamine group) is removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7][8]

  • The final product, (S)-2-amino-5-methoxytetralin hydrochloride, is isolated after filtration and removal of the solvent.

Dopamine D2 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor.[9]

Materials:

  • Cell membranes prepared from cells expressing human dopamine D2 receptors.

  • Radioligand: [3H]-Spiperone or another suitable D2 antagonist.

  • Non-specific binding control: Haloperidol or another potent D2 antagonist.

  • Test compounds (tetralin derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This protocol describes the use of in vivo microdialysis to measure dopamine release in the striatum of freely moving rats following administration of a tetralin-based dopamine precursor.[10]

Procedure:

  • Surgically implant a microdialysis guide cannula targeting the striatum of an anesthetized rat.

  • After a recovery period, insert a microdialysis probe into the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • After collecting baseline samples, administer the test compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to monitor changes in dopamine levels.

  • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Express the results as a percentage change from the baseline dopamine levels.

Visualizing Key Concepts

Dopamine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 D2_Receptor D2 Receptor Vesicle->D2_Receptor Dopamine Release G_Protein G_Protein D2_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation Tetralin_Agonist Tetralin Agonist Tetralin_Agonist->D2_Receptor Binding Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Start 5-Methoxy-2-tetralone Step1 Reductive Amination Start->Step1 Step2 Deprotection Step1->Step2 Product 2-Amino-5-methoxytetralin Step2->Product Binding_Assay Dopamine Receptor Binding Assay Product->Binding_Assay Functional_Assay cAMP Assay Binding_Assay->Functional_Assay Microdialysis In Vivo Microdialysis Functional_Assay->Microdialysis Behavioral_Studies Behavioral Models Microdialysis->Behavioral_Studies

Caption: Experimental workflow for evaluating tetralin-based dopamine precursors.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel dopaminergic agents. Its conversion to 2-amino-5-methoxytetralin and subsequent derivatization allows for the fine-tuning of pharmacological properties. Comparative analysis with other tetralin-based precursors underscores the critical role of the aromatic substitution pattern and N-alkyl groups in determining dopamine receptor affinity and efficacy. Future research should focus on developing derivatives with improved selectivity for specific dopamine receptor subtypes to minimize off-target effects and enhance therapeutic efficacy.

References

  • Cannon, J. G., et al. (1978). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. Journal of Medicinal Chemistry, 21(4), 348-352.
  • Google Patents. (2014). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • Mukherjee, J., et al. (2000). Radiosynthesis and in vitro evaluation of 2-(N-alkyl-N-1'-11C-propyl)amino-5-hydroxytetralin analogs as high affinity agonists for dopamine D-2 receptors. Nuclear Medicine and Biology, 27(5), 469-476.
  • National Center for Biotechnology Information. (n.d.). A generalized framework for in vivo detection of dopamine release using positron emission tomography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A comparison of the potencies of various dopamine receptor agonists in models for pre- and postsynaptic receptor activity. Retrieved from [Link]

  • Google Patents. (2014). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Chemical Measurements of Dopamine Release in the Brain. Retrieved from [Link]

  • PubMed. (1983). II. Pharmacological Studies With Derivatives of 2-aminotetralin, Benzhydro[f]quinoline, Benzhydro[g]quinoline, Apomorphine and Clonidine Suggest a Pharmacological Dissimilarity Between Peripheral Presynaptic Dopamine Receptors and alpha-2 Adrenoceptors. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • SpringerLink. (n.d.). Real-Time Chemical Measurements of Dopamine Release in the Brain. Retrieved from [Link]

  • PubMed. (1986). Dopaminergic 2-aminotetralins: Affinities for Dopamine D2-receptors, Molecular Structures, and Conformational Preferences. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]

  • ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • PubMed. (1988). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Retrieved from [Link]

  • SENOVA PHARMA. (n.d.). Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the principle of chirality is a cornerstone of modern pharmacology. Enantiomers of a chiral drug can exhibit profound differences in their biological activity, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects[1]. This guide provides a comprehensive comparison of the enantiomers of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a versatile synthetic intermediate[2]. While direct comparative biological data for these specific enantiomers is not extensively documented in publicly available literature, this guide will extrapolate potential activities based on structurally related compounds and provide detailed experimental workflows for their separation and biological evaluation.

The tetralin and naphthalene carboxylic acid scaffolds are recognized as privileged structures in medicinal chemistry[2]. Derivatives of these core structures have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and modulatory effects on nuclear receptors like the Retinoid X Receptor (RXR)[2]. Furthermore, the related 2-aminotetralin framework is a well-established pharmacophore in neuroscience, with derivatives targeting dopamine and serotonin receptors[3]. This suggests that the enantiomers of this compound hold significant, yet largely unexplored, potential as modulators of various biological pathways.

The Critical Role of Stereochemistry

The differential interaction of enantiomers with chiral biological macromolecules such as enzymes and receptors is a fundamental concept in pharmacology[4]. One enantiomer, the eutomer, may fit perfectly into a binding site, eliciting a potent biological response, while the other, the distomer, may have a weak, opposing, or even toxic effect. Therefore, the synthesis and evaluation of enantiomerically pure compounds are crucial steps in drug discovery and development.

Potential Biological Targets and Comparative Analysis

Based on the activities of structurally similar compounds, we can hypothesize several potential biological targets for the enantiomers of this compound.

Table 1: Potential Biological Activities and Enantiomeric Differentiation

Potential Biological TargetRationale based on Structural AnalogsExpected Enantiomeric Differentiation
Dopamine Receptors The 2-aminotetralin scaffold is a known dopamine agonist. The carboxylic acid could serve as a bioisostere for the amine or interact with different residues in the binding pocket.High. Dopamine receptors are notoriously stereoselective. One enantiomer is likely to be significantly more potent than the other.
Serotonin (5-HT) Receptors 5-methoxytetralin derivatives have been investigated as 5-HT receptor ligands[3].High. Similar to dopamine receptors, serotonin receptors exhibit significant stereoselectivity.
Melatonin Receptors Methoxytetrahydronaphthalene derivatives have been developed as agonist and antagonist ligands for melatonin receptors[5].High. Melatonin receptors are known to be stereoselective.
Retinoid X Receptors (RXRs) The tetralin and naphthalene carboxylic acid backbone is a key feature of some RXR modulators[2].Moderate to High. Nuclear receptors often display enantiomeric preference in ligand binding.
Antimicrobial Activity Derivatives of naphthoic acid have shown activity against various microbial pathogens[2].Low to Moderate. Mechanisms like membrane disruption may be less stereospecific than receptor binding.
Antioxidant Activity The phenolic-like methoxy group on the aromatic ring suggests potential radical scavenging activity.Low. In some cases, antioxidant activity based on radical scavenging is not stereospecific. For instance, the enantiomers of Org 13061 were found to be equipotent as antioxidants[6].

Experimental Workflows: From Racemate to Biological Insight

The following section details the necessary experimental steps to investigate the comparative biological activities of the (R)- and (S)-enantiomers of this compound.

Synthesis and Chiral Separation

The initial step involves the synthesis of the racemic mixture of this compound, which can be achieved through various published methods[3]. The critical subsequent step is the separation of the enantiomers.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used for similar methoxytetrahydronaphthalene derivatives[5].

Objective: To resolve the racemic this compound into its (R) and (S) enantiomers.

Materials:

  • Racemic this compound

  • HPLC-grade n-hexane

  • HPLC-grade ethanol (or 2-propanol)

  • Chiral stationary phase column (e.g., cellulose tris-3,5-dimethylphenylcarbamate)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and an alcohol (e.g., ethanol) in a ratio determined by preliminary scouting runs (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Cellulose tris-3,5-dimethylphenylcarbamate (e.g., 250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Separation: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute as separate peaks.

  • Fraction Collection: Collect the fractions corresponding to each peak.

  • Purity Analysis: Re-inject the collected fractions into the HPLC system to confirm their enantiomeric purity.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.

Caption: Workflow for Chiral Separation and Biological Evaluation.

Comparative Biological Evaluation

Once the pure enantiomers are obtained, a panel of in vitro assays should be conducted to compare their biological activities.

Protocol 2: Receptor Binding Assay (Example: Dopamine D2 Receptor)

Objective: To determine the binding affinity (Ki) of each enantiomer for the human dopamine D2 receptor.

Materials:

  • (R)- and (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Haloperidol)

  • Scintillation cocktail and liquid scintillation counter

Method:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and increasing concentrations of the test enantiomer.

  • Radioligand Addition: Add the radioligand to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each enantiomer (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Comparative Biological Assays cluster_1 Data Analysis Receptor Binding Receptor Binding IC50/EC50 Determination IC50/EC50 Determination Receptor Binding->IC50/EC50 Determination Functional Assays (e.g., cAMP) Functional Assays (e.g., cAMP) Functional Assays (e.g., cAMP)->IC50/EC50 Determination Cell-based Assays (e.g., Cytotoxicity) Cell-based Assays (e.g., Cytotoxicity) Cell-based Assays (e.g., Cytotoxicity)->IC50/EC50 Determination Ki Calculation Ki Calculation IC50/EC50 Determination->Ki Calculation Efficacy & Potency Comparison Efficacy & Potency Comparison IC50/EC50 Determination->Efficacy & Potency Comparison

Caption: Logic Flow for Comparative Bioactivity Assessment.

Conclusion and Future Directions

While this compound is primarily known as a synthetic intermediate, its structural similarity to a range of bioactive molecules suggests a high potential for its enantiomers to exhibit interesting and stereoselective pharmacology. The experimental workflows outlined in this guide provide a clear path for researchers to undertake a thorough investigation of these compounds. Future studies should focus on the enantioselective synthesis of this acid, followed by a broad screening against a panel of receptors and enzymes to uncover its full pharmacological profile. Such studies will not only elucidate the specific biological activities of these enantiomers but also contribute to the broader understanding of structure-activity relationships within the valuable tetralin chemical space.

References

  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

  • Belloli, E., Foulon, C., Yous, S., Vaccher, M. P., Bonte, J. P., & Vaccher, C. (2001). Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases. Journal of Chromatography A, 907(1-2), 101-113. [Link]

  • Thakkar, R., & Weot, S. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology, Third Edition. [Link]

  • Kezic, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341. [Link]

  • Smith, D. F. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-72. [Link]

  • van de Wetering, J., van Amsterdam, J. G., de Boer, A. G., & Breimer, D. D. (1995). In vitro calcium antagonistic and antioxidant effects of Org 13061 and its enantiomers, new potential antiatherosclerotic compounds. British journal of pharmacology, 114(6), 1289-1296. [Link]

  • Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(5), 350-355. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, compares leading analytical techniques, and offers practical, step-by-step protocols to ensure data integrity and regulatory compliance.

Introduction: The Need for Robust Quantification

This compound is a crucial chemical entity, often encountered as a metabolite, a synthetic intermediate, or a potential pharmacologically active agent. Accurate quantification of this molecule in various matrices—from simple reaction mixtures to complex biological fluids like plasma or urine—is paramount for reliable pharmacokinetic studies, metabolic profiling, and quality control in pharmaceutical manufacturing.

The validation of an analytical method is the formal process of demonstrating that it is suitable for its intended purpose.[1][2] This guide is grounded in the globally harmonized principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which ensures the quality and consistency of data supporting regulatory decisions.[3][4]

Core Principles of Analytical Method Validation

According to ICH M10, a full validation should be performed when establishing a new bioanalytical method.[1] The objective is to ensure the method is selective, sensitive, accurate, and precise for the intended application.[5]

Key validation parameters include:

  • Specificity and Selectivity : The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix constituents.[5]

  • Linearity and Range : The capacity of the method to produce results that are directly proportional to the analyte concentration within a given range.

  • Accuracy and Precision : Accuracy denotes the closeness of the measured value to the true value, while precision reflects the reproducibility of measurements under the same conditions.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Stability : The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles and long-term storage.[5]

  • Matrix Effect : The influence of matrix components on the ionization and measurement of the analyte, a critical parameter for mass spectrometry-based methods.[5]

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The two most common and powerful techniques for quantifying a small molecule like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. The methoxy-tetralin structure contains a chromophore (the benzene ring) that absorbs UV light, making it suitable for UV detection.

  • Principle : The method separates the analyte from other components on a chromatographic column. As the analyte elutes, it passes through a UV detector, and its concentration is determined by the amount of light it absorbs at a specific wavelength.

  • Advantages :

    • Cost-Effective : Instrumentation and operational costs are significantly lower than LC-MS/MS.

    • Robustness : Methods are generally rugged and easy to transfer between laboratories.

    • Simplicity : The technique is straightforward, with less complex method development and troubleshooting.

  • Disadvantages :

    • Lower Sensitivity : Compared to LC-MS/MS, the sensitivity is limited, which may be insufficient for low-concentration samples in bioanalysis.

    • Potential for Interference : Selectivity can be a challenge. Any co-eluting compound that absorbs at the same wavelength will interfere with quantification, leading to inaccurate results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sensitive and selective quantification of small molecules in complex matrices.

  • Principle : After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The mass spectrometer then isolates the parent ion (MS1), fragments it, and detects a specific fragment ion (MS2). This specific parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity. For carboxylic acids, challenges such as poor retention on reversed-phase columns and inefficient ionization can be overcome with proper method development, sometimes involving chemical derivatization to improve ionization efficiency.[6][7]

  • Advantages :

    • High Sensitivity : Achieves very low LOQs (pg/mL range), essential for pharmacokinetic studies where drug concentrations can be minimal.

    • High Selectivity : The MRM detection is highly specific, virtually eliminating interferences from matrix components.

    • Structural Confirmation : Provides mass information, which adds a high degree of confidence in analyte identification.

  • Disadvantages :

    • Higher Cost : Instrumentation is expensive to purchase and maintain.

    • Complexity : Method development can be more intricate, requiring optimization of both chromatographic and mass spectrometric parameters.

    • Matrix Effects : Susceptible to ion suppression or enhancement from co-eluting matrix components, which must be carefully evaluated and managed.[5]

Performance Comparison

The following table summarizes the expected performance of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound in a biological matrix like human plasma.

Validation ParameterHPLC-UVLC-MS/MSRationale & Causality
Limit of Quantification (LOQ) 10 - 50 ng/mL0.05 - 1 ng/mLMS detection is inherently more sensitive than UV absorbance, allowing for the measurement of much lower concentrations.
Linearity Range 50 - 5000 ng/mL0.1 - 1000 ng/mLBoth techniques offer excellent linearity, but the range is tailored to the sensitivity of the detector.
Accuracy (% Bias) Within ±15%Within ±15%Acceptance criteria are dictated by regulatory guidelines (e.g., ICH M10) and are the same for both methods.
Precision (% CV) ≤15%≤15%As with accuracy, precision requirements are standardized by regulatory bodies to ensure data reproducibility.
Selectivity ModerateHighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the specificity of mass-to-charge ratio filtering.
Matrix Effect Assessment Not ApplicableRequiredMatrix effects are a phenomenon specific to mass spectrometry, caused by interference with the ionization process.
Decision Workflow: Choosing the Right Method

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

G start Start: Define Analytical Need sensitivity Is sub-ng/mL sensitivity required? (e.g., PK studies) start->sensitivity matrix Is the sample matrix complex? (e.g., Plasma, Tissue) sensitivity->matrix No lcms Use LC-MS/MS sensitivity->lcms  Yes regulatory Is data for regulatory submission? matrix->regulatory No matrix->lcms  Yes hplcuv Use HPLC-UV regulatory->hplcuv No consider_lcms Consider LC-MS/MS for higher confidence regulatory->consider_lcms  Yes

Caption: Method Selection Decision Tree.

Special Consideration: Chiral Separation

This compound possesses a chiral center at the C-2 position. In drug development, it is often crucial to separate and quantify enantiomers individually, as they can exhibit different pharmacological and toxicological properties.[8]

Two primary strategies exist for chiral separation via HPLC:

  • Direct Method (Chiral Stationary Phase - CSP) : This is the most common approach. The sample is injected directly onto a column containing a chiral selector (e.g., polysaccharide-based phases). The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.

  • Indirect Method (Chiral Derivatization) : The enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers.[9] These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral column (e.g., a C18 column).[8] This method requires careful selection of the derivatizing agent and validation to ensure the reaction is complete and does not cause racemization.

Experimental Protocols

The following sections provide detailed, exemplary protocols for method validation.

General Sample Preparation Workflow

For bioanalysis, the analyte must be extracted from the complex biological matrix.

G sample Biological Sample (e.g., 100 µL Plasma) is Add Internal Standard (IS) sample->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt lle Liquid-Liquid Extraction (e.g., MTBE) is->lle spe Solid-Phase Extraction (SPE) is->spe vortex Vortex & Centrifuge ppt->vortex lle->vortex evap Evaporate & Reconstitute spe->evap vortex->evap inject Inject into LC System evap->inject

Caption: Bioanalytical Sample Preparation Workflow.

Protocol 1: HPLC-UV Method
  • Target Application : Quantification in simple matrices or for quality control of bulk material.

  • Instrumentation : Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is a versatile starting point for retaining non-polar to moderately polar compounds.

    • Mobile Phase A : Water with 0.1% Formic Acid. The acid suppresses the ionization of the carboxylic acid group, converting it to the neutral form which is better retained on a C18 column.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : 30% B to 80% B over 10 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

    • Detection Wavelength : ~275 nm (to be determined by UV scan of a standard).

    • Injection Volume : 10 µL.

  • Validation Procedure :

    • Prepare calibration standards and quality control (QC) samples in the relevant matrix.

    • Assess linearity by injecting the calibration curve and performing a linear regression (e.g., 1/x² weighting).

    • Determine accuracy and precision by analyzing QC samples at low, medium, and high concentrations on three separate days.

    • Evaluate selectivity by injecting blank matrix samples to check for interfering peaks at the retention time of the analyte.

Protocol 2: LC-MS/MS Method
  • Target Application : High-sensitivity quantification in complex biological matrices (e.g., plasma, urine).

  • Instrumentation : UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions :

    • Column : C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Smaller particle sizes provide higher efficiency and better resolution.

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : 10% B to 90% B over 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 45 °C.

    • Injection Volume : 2 µL.

  • Mass Spectrometer Settings :

    • Ionization Mode : Electrospray Ionization, Negative (ESI-). The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻.

    • MRM Transition : To be determined by infusing a standard solution. For C₁₁H₁₂O₃ (MW ~208.2), the transition would be approximately m/z 207.1 → [fragment ion]. A plausible fragment would be from the loss of CO₂ (m/z 163.1).

    • Internal Standard : A stable isotope-labeled version of the analyte (e.g., D₄-labeled) is ideal as it co-elutes and experiences the same matrix effects.

  • Validation Procedure :

    • Follow the same procedures for linearity, accuracy, and precision as the HPLC-UV method.

    • Matrix Effect Evaluation : Analyze samples prepared by spiking the analyte into post-extraction blank matrix and compare the response to a pure solution. This must be done using at least 6 different sources of the matrix.

    • Stability Assessment : Analyze QC samples after subjecting them to three freeze-thaw cycles, storage at room temperature (bench-top stability), and long-term storage at -80 °C.

Conclusion

The selection and validation of an appropriate analytical method are fundamental to the success of any research or development program involving this compound. For applications requiring high throughput and cost-effectiveness with moderate sensitivity, a well-validated HPLC-UV method is a robust choice. However, for regulated bioanalysis, pharmacokinetic studies, or any application demanding the highest levels of sensitivity and selectivity, LC-MS/MS is the indispensable tool. Regardless of the chosen technique, adherence to the principles outlined in guidelines such as ICH M10 is non-negotiable for ensuring data of the highest quality and integrity.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • Bioanalysis Zone. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Precision For Medicine. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Bhatt, D. P., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(9), 838. [Link]

  • Kusano, M., & Fukushima, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 789-805. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methoxy-2-tetralone on Newcrom R1 HPLC column. [Link]

  • Wishart, D. S. (2021). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 97, 1-14. [Link]

  • Johnson, K. L., & Muddiman, D. C. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(14), 5143–5149. [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1465–1477. [Link]

  • Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. [Link]

  • Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

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A Comparative Guide to a Systematic Assessment of Cross-Reactivity for 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel chemical entities derived from the 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (5-MeO-THNCA) scaffold. While this core structure holds promise, particularly for neurologically active agents, ensuring target selectivity is paramount for advancing safe and effective therapeutics. This document details a multi-tiered strategy, from predictive computational analysis to robust in-vitro pharmacological profiling, designed to de-risk and optimize lead candidates.

The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a small molecule is critically dependent on its specific interaction with the intended biological target. Off-target interactions can lead to a range of undesirable outcomes, from diminished potency to severe adverse events, and are a primary cause of candidate attrition during preclinical and clinical development.[1][2] The tetrahydronaphthalene core, for instance, is a privileged scaffold found in compounds with diverse biological activities, including antimycobacterial agents and melanocortin-4 receptor agonists, underscoring the potential for promiscuous binding if not carefully optimized.[3][4]

This guide uses a hypothetical lead compound, Derivative X , a 5-MeO-THNCA analog designed as a selective antagonist for the Serotonin 2A receptor (5-HT2AR), to illustrate a best-practice workflow for identifying and quantifying cross-reactivity.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently screen for and characterize off-target interactions. This begins with broad, predictive methods and funnels down to more specific and physiologically relevant assays.

G cluster_0 Tier 1: In-Silico & Early Screening cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Functional & Cellular Validation In-Silico Profiling In-Silico Profiling Primary Target Binding Assay Primary Target Binding Assay In-Silico Profiling->Primary Target Binding Assay Prioritize Hits Broad Off-Target Binding Panel Broad Off-Target Binding Panel Primary Target Binding Assay->Broad Off-Target Binding Panel Advance Lead Candidates hERG Channel Assay hERG Channel Assay Primary Target Binding Assay->hERG Channel Assay Orthogonal & Functional Assays Orthogonal & Functional Assays Broad Off-Target Binding Panel->Orthogonal & Functional Assays Investigate Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Orthogonal & Functional Assays->Cellular Thermal Shift Assay (CETSA) Confirm Cellular Engagement

Caption: Tiered workflow for assessing compound cross-reactivity.

Experimental Methodologies

Tier 1: Initial Profiling

1. In-Silico Off-Target Prediction

  • Rationale: Computational methods leverage vast databases of known compound-protein interactions to predict potential off-targets for a novel molecule based on its chemical structure.[5] This is a cost-effective initial step to flag potential liabilities.

  • Protocol:

    • Obtain the 2D structure (SMILES format) of the 5-MeO-THNCA derivative.

    • Utilize a panel of computational tools, such as Similarity Ensemble Approach (SEA), multi-task graph neural networks, or structure-based docking against a library of known protein binding sites.[1][5]

    • Analyze the output, which typically provides a ranked list of potential off-targets with an associated confidence score. Pay close attention to targets within the same family as the primary target (e.g., other GPCRs) and known safety liabilities (e.g., kinases, ion channels).

2. Primary Target Engagement: Radioligand Binding Assay (5-HT2AR)

  • Rationale: To establish a baseline potency at the intended target, a robust binding assay is essential. This allows for the calculation of a selectivity index against any identified off-targets.

  • Protocol:

    • Source: Use cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Radioligand: A well-characterized, high-affinity radioligand for the 5-HT2AR, such as [3H]-ketanserin, is used.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure: a. In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [3H]-ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and a range of concentrations of the test compound (e.g., 10 pM to 100 µM). b. To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known non-radioactive 5-HT2AR antagonist (e.g., 10 µM spiperone). c. Incubate the plate at room temperature for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the specific binding and plot the percentage inhibition of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis, and then calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Broad Selectivity Screening

1. Off-Target Panel Binding Assays

  • Rationale: A broad panel of binding assays against targets from different protein families provides a comprehensive overview of a compound's selectivity.[6] Commercial services offer standardized panels, often including dozens to hundreds of receptors, ion channels, transporters, and enzymes.

  • Protocol:

    • Select a commercially available screening panel (e.g., from Eurofins, Reaction Biology, or similar providers). A typical panel for a CNS-active compound should include:

      • GPCRs: Other serotonin receptor subtypes (5-HT1A, 5-HT2C, etc.), dopamine receptors (D1-D5), adrenergic receptors (α1, α2, β), muscarinic receptors, and opioid receptors.

      • Ion Channels: hERG, voltage-gated sodium and calcium channels.

      • Transporters: Serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET).

      • Enzymes: A representative kinase panel.[6]

    • Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM).

    • Targets showing significant inhibition (typically >50%) are flagged for follow-up dose-response analysis to determine Ki or IC50 values.

Tier 3: Functional and Cellular Validation

1. Orthogonal Functional Assays

  • Rationale: Binding affinity does not always correlate with functional activity. A compound can be a binder but have no functional effect (antagonist) or an activating effect (agonist). Functional assays are crucial to understand the physiological consequence of any off-target binding.

  • Protocol (Example: Calcium Mobilization for Gq-coupled GPCRs):

    • Cell Line: Use a cell line stably expressing the off-target receptor of interest (e.g., the histamine H1 receptor, which also couples to Gq) and engineered to express a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Procedure: a. Plate the cells in a 96- or 384-well plate and load them with the calcium-sensitive dye. b. Add varying concentrations of the test compound and incubate. c. Stimulate the cells with a known agonist for the receptor. d. Measure the change in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).

    • Data Analysis: An antagonist will inhibit the agonist-induced signal, while an agonist will produce a signal on its own. Quantify the potency as an IC50 (for antagonists) or EC50 (for agonists).

2. Cellular Thermal Shift Assay (CETSA®)

  • Rationale: CETSA provides an unbiased method to assess target engagement in a cellular context.[7] It measures the change in thermal stability of proteins upon ligand binding, allowing for the identification of both on- and off-targets in intact cells or cell lysates.

  • Protocol Overview:

    • Treat intact cells or cell lysates with the test compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble protein fraction using techniques like Western blotting (for specific targets) or mass spectrometry (for proteome-wide analysis).

    • Binding of the compound to a protein will typically increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of the selectivity profiles of different derivatives. The selectivity index (SI) is a critical parameter, calculated as the ratio of the off-target Ki to the on-target Ki. A higher SI value indicates greater selectivity.

Table 1: Comparative Selectivity Profile of 5-MeO-THNCA Derivatives

Compound Primary Target Ki (nM) 5-HT2AROff-Target Ki (nM) 5-HT2CROff-Target Ki (nM) Dopamine D2Off-Target Ki (nM) Adrenergic α1AhERG IC50 (µM) Selectivity Index (SI) vs. 5-HT2CR
Derivative X 5.2850>10,0001,200>30163
Derivative Y 8.9955,6008,9001510.7
Derivative Z 25.1>10,000>10,000>10,000>30>400

Data are hypothetical and for illustrative purposes only.

From this table, Derivative X shows good potency and a favorable selectivity profile, with an SI of over 160-fold for the closely related 5-HT2C receptor and weak activity at other receptors. Derivative Y , while potent, exhibits poor selectivity against the 5-HT2C receptor. Derivative Z is less potent but highly selective.

Visualizing Signaling Pathways

Understanding the primary target's signaling pathway helps contextualize the potential effects of the compound.

G 5-HT Serotonin (5-HT) 5HT2AR 5-HT2A Receptor 5-HT->5HT2AR Gq Gαq 5HT2AR->Gq activates Derivative_X Derivative X (Antagonist) Derivative_X->5HT2AR PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable component of modern drug discovery. For novel scaffolds like 5-MeO-THNCA, a disciplined, multi-tiered approach is essential to build a comprehensive selectivity profile. By integrating in-silico predictions, broad panel screening, and detailed functional assays, researchers can make data-driven decisions, prioritize candidates with the highest potential for success, and ultimately develop safer, more effective medicines. The self-validating nature of this workflow—where binding hits are confirmed in functional and cellular assays—provides the trustworthiness required for project advancement.

References

  • Current time information in Bangkok, TH. (n.d.). Google.
  • Lynch, J. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • BenchChem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Guitard, K. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing.
  • (2014). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate.
  • Liu, Z., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • An, W. F., et al. (2011). Multi-pathway cellular analysis of compound selectivity. RSC Publishing.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?.
  • Wang, Z., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH.
  • Tantry, S. J., et al. (2017). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central.
  • Johnson-Davis, K. L., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. PubMed.
  • Sławiński, J., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
  • Bakshi, R. K., et al. (2005). 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists. PubMed.
  • Ghorab, M. M., et al. (2013). Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives. ResearchGate.
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comparing the efficacy of different catalysts for the synthesis of 5-methoxy-tetralin-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methoxy-tetralin-2-carboxylic Acid

5-Methoxy-tetralin-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid, bicyclic structure provides a valuable scaffold for the development of novel therapeutics. The efficient and selective synthesis of this compound is therefore of considerable interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of different catalytic strategies for the synthesis of 5-methoxy-tetralin-2-carboxylic acid, with a focus on catalyst efficacy, supported by experimental data and detailed protocols.

Core Synthetic Strategy: Catalytic Hydrogenation of Dihydronaphthalene Precursors

The most prevalent and industrially scalable route to 5-methoxy-tetralin-2-carboxylic acid involves the catalytic hydrogenation of a corresponding dihydronaphthalene precursor, such as 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid. The choice of catalyst for this transformation is critical in achieving high yield and purity, while minimizing side reactions and ensuring cost-effectiveness.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of the double bond in the dihydronaphthalene ring proceeds via the addition of hydrogen across the double bond, mediated by a heterogeneous metal catalyst. The reaction typically involves the adsorption of both the substrate and molecular hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the double bond.

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface H2 H₂ H_ads H (adsorbed) H2->H_ads Dissociation Substrate_ads Dihydronaphthalene (adsorbed) Intermediate Half-hydrogenated Intermediate Substrate_ads->Intermediate + H Product_ads Tetralin derivative (adsorbed) Intermediate->Product_ads + H Product_out 5-Methoxy-tetralin-2-carboxylic acid Product_ads->Product_out Desorption Substrate_in Dihydronaphthalene Precursor Substrate_in->Substrate_ads Adsorption H2_in H₂ Gas H2_in->H2 Adsorption

Caption: Generalized workflow of catalytic hydrogenation on a metal surface.

Comparative Efficacy of Hydrogenation Catalysts

The selection of the hydrogenation catalyst significantly impacts the reaction's efficiency, selectivity, and conditions. While data specifically comparing catalysts for 5-methoxy-tetralin-2-carboxylic acid is sparse, valuable insights can be drawn from studies on the hydrogenation of the parent tetralin molecule.

CatalystTypical LoadingPressure (psi)Temperature (°C)Key AdvantagesPotential Drawbacks
Palladium on Carbon (Pd/C) 5-10 mol%50-50025-80High activity, excellent selectivity, good functional group tolerance, cost-effective for lab scale.[1]Can be pyrophoric, potential for over-reduction under harsh conditions.[2]
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 1-5 mol%50-50025-80Very high activity, effective for sterically hindered olefins.[2]Higher cost than Pd/C, may require activation in situ.
Raney Nickel (Raney® Ni) 10-50 wt%500-150050-150Lower cost, suitable for large-scale industrial applications.[3]Requires higher pressures and temperatures, lower selectivity, pyrophoric nature requires careful handling.[2][3]
Rhodium-based catalysts 1-5 mol%50-50025-80High activity under mild conditions.High cost.
Ruthenium-based catalysts 1-5 mol%50-50025-80Can offer unique selectivity profiles.Can be sensitive to substrate and conditions.

A comparative study on the vapor-phase hydrogenation of tetralin over Ni, Pt, and Pd catalysts revealed that Pt exhibited significantly higher specific activity.[4] However, for the synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, a closely related compound, catalytic hydrogenation over 10% Pd/C in ethanol yielded the product in an excellent 99% yield, highlighting the practical efficacy of palladium catalysts for this class of molecules.[1]

Detailed Experimental Protocol: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is based on a reported high-yielding synthesis of a closely related tetralin carboxylic acid derivative and is expected to be highly effective for the target molecule.[1]

Materials:

  • 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove any air.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and begin agitation at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-methoxy-tetralin-2-carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Alternative and Emerging Catalytic Strategies

While catalytic hydrogenation is the workhorse for this transformation, other catalytic methods are emerging for the synthesis of tetralin and carboxylic acid moieties, which could be adapted for the synthesis of the target molecule.

Palladium-Catalyzed Cyclative C-H/C-H Coupling

Recent advancements have demonstrated the synthesis of tetralin scaffolds via a palladium(II)-catalyzed cyclative C(sp³)-H/C(sp²)-H coupling of free aliphatic acids.[5][6] This innovative approach avoids the need for a pre-formed dihydronaphthalene ring system.

CH_Activation Start Substituted Phenylacetic Acid Catalyst Pd(II) catalyst + Ligand + Oxidant Start->Catalyst Coordination Intermediate Palladacycle Intermediate Catalyst->Intermediate C-H Activation & Cyclization Product Tetralin-2-carboxylic Acid Derivative Intermediate->Product Reductive Elimination

Caption: Conceptual pathway for C-H activation/cyclization to form tetralins.

Catalytic Carboxylation

Direct carboxylation of a suitable precursor using carbon dioxide (CO₂) as a C1 feedstock is a green and sustainable approach.[7] Transition metal catalysts, including those based on copper, palladium, and rhodium, have been developed for carboxylation reactions, although their application to the direct synthesis of 5-methoxy-tetralin-2-carboxylic acid would require further research.[7][8]

Conclusion and Future Outlook

For the synthesis of 5-methoxy-tetralin-2-carboxylic acid, catalytic hydrogenation using Palladium on Carbon (Pd/C) stands out as the most robust, efficient, and well-documented method, offering high yields under mild conditions.[1] While other catalysts like Platinum oxides and Raney Nickel present viable alternatives, they often require more demanding conditions or are less cost-effective for typical laboratory-scale synthesis.

The future of this field may lie in the development of more sustainable and atom-economical methods, such as direct C-H activation/cyclization or catalytic carboxylation. While these technologies are still maturing, they hold the promise of streamlining synthetic routes and reducing environmental impact. Researchers are encouraged to consider the balance of cost, efficiency, safety, and scale when selecting the optimal catalytic system for their specific needs.

References

  • Escobar, J., et al. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. The University of Oklahoma. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI. [Link]

  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. [Link]

  • Zhuang, Z., et al. (2022). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-russujaponol F. Semantic Scholar. [Link]

  • Leitner, W., et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry. [Link]

  • Tundo, P., et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. [Link]

  • Reddit. (2020). Safer alternatives to Raney Nickel catalyst. [Link]

  • Zhuang, Z., et al. (2020). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-russujaponol F. NSF Public Access Repository. [Link]

  • Google Patents. (2021). Synthesis method of 5-methoxy-2-tetralone.
  • Wang, G., et al. (2015). Carboxylic acids as traceless directing groups for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes. PubMed. [Link]

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A Comparative Review of the Biological Activities of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds demonstrating remarkable versatility. One such scaffold is the tetralin ring system, a bicyclic aromatic compound that serves as a core component in numerous biologically active molecules. This guide provides a comprehensive literature review of the biological activities of analogs of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. While direct comparative studies on a series of these specific analogs are limited, this review synthesizes findings from structurally related compounds to illuminate the therapeutic potential of this chemical class. We will delve into the anti-inflammatory, neuroprotective, and anticancer activities of these and related molecules, presenting available experimental data and discussing the underlying mechanisms of action.

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. The tetralin scaffold has been incorporated into various compounds with anti-inflammatory properties.

Evidence from Structurally Related Carboxylic Acids

Research into novel anti-inflammatory agents has explored a range of carboxylic acid-containing molecules. For instance, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[1] Several of these carboxylic acid analogs demonstrated potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory and analgesic potential of novel compounds are typically assessed through a combination of in vitro and in vivo assays.

In Vitro Assays:

  • COX-1/COX-2 Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: This assay assesses the inhibition of 5-LOX, an enzyme involved in the production of leukotrienes, another class of inflammatory mediators.

In Vivo Assays:

  • Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation where the reduction in paw swelling after administration of the test compound is measured.

  • Mouse Phenylquinone Writhing Assay: This assay is used to evaluate the analgesic activity of a compound by measuring the reduction in writhing behavior induced by an irritant.

Structure-Activity Relationship Insights

While a detailed structure-activity relationship (SAR) for this compound analogs is not yet established, studies on related compounds provide valuable insights. For example, in the case of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, the anti-inflammatory and analgesic potencies were found to be correlated with the steric and hydrogen-bonding properties of the benzoyl substituent.[2] This suggests that modifications to the substituents on the aromatic ring and the carboxylic acid moiety of the tetralin scaffold could significantly impact its anti-inflammatory activity.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a growing interest in identifying compounds that can protect neurons from damage.

Insights from 5-Methoxyindole-2-carboxylic Acid

A structurally related compound, 5-methoxyindole-2-carboxylic acid (MICA), has shown significant neuroprotective effects.[3][4] Studies have demonstrated that MICA can protect the brain against ischemic stroke injury by reducing infarct size and oxidative stress.[4]

Mechanism of Neuroprotection

The neuroprotective effects of MICA are believed to be mediated, at least in part, through the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[4] This inhibition appears to trigger a chemical preconditioning effect, upregulating the Nrf2 signaling pathway, which in turn increases the expression of antioxidant enzymes like NAD(P)H-ubiquinone oxidoreductase 1 (NQO1).[4]

G MICA 5-Methoxyindole-2-carboxylic Acid (MICA) DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH inhibits Nrf2 Nrf2 Signaling Pathway DLDH->Nrf2 inhibition upregulates NQO1 NQO1 Expression Nrf2->NQO1 increases Neuroprotection Neuroprotection NQO1->Neuroprotection leads to

Experimental Protocols for Assessing Neuroprotection

The neuroprotective potential of compounds is evaluated using various in vitro and in vivo models.

In Vitro Model:

  • Primary Cortical Neuron Cultures: Neurons are cultured and then exposed to excitotoxic insults (e.g., glutamate or NMDA) or oxidative stress (e.g., hydrogen peroxide) in the presence or absence of the test compound. Cell viability is then assessed to determine the protective effect.

In Vivo Model:

  • Scopolamine-Induced Dementia Model in Rats: This model is used to assess the effects of compounds on learning and memory.[5][6]

  • Transient Ischemia Model in Rats: This model simulates a stroke, and the neuroprotective effect of a compound is evaluated by measuring the reduction in brain infarct volume.[4]

Anticancer Activity

The tetralin scaffold is a key component of several natural products with anticancer activity, such as podophyllotoxin.[7] This has spurred interest in the synthesis and evaluation of novel tetralin derivatives as potential anticancer agents.

Evidence from Tetralin and Naphthamide Derivatives

Several studies have reported the anticancer activity of tetralin derivatives. For example, novel thiazoline-tetralin derivatives have been synthesized and shown to exhibit cytotoxicity against human breast (MCF-7) and lung (A549) cancer cell lines.[7] Furthermore, certain 2-naphthamide derivatives, which share a similar bicyclic core, have been identified as inhibitors of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important targets in cancer therapy.[8]

Experimental Evaluation of Anticancer Activity

The anticancer potential of new compounds is typically screened using a panel of cancer cell lines.

In Vitro Assays:

  • MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cell viability and proliferation.

  • DNA Synthesis Inhibition Assay: This assay measures the incorporation of labeled nucleotides into newly synthesized DNA, providing an indication of the antiproliferative effect of a compound.

  • Flow Cytometric Analysis: This technique can be used to analyze the cell cycle and to detect apoptosis (programmed cell death) induced by the test compound.

Potential Mechanisms of Action

The anticancer activity of tetralin-based compounds can be mediated through various mechanisms, including:

  • Inhibition of key enzymes: As seen with 2-naphthamide derivatives, these compounds can inhibit enzymes like DHFR and VEGFR-2 that are crucial for cancer cell growth and survival.[8]

  • Induction of apoptosis: Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells.

  • Cell cycle arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

G

Comparative Summary and Future Directions

The available literature, while not providing a direct head-to-head comparison of this compound analogs, strongly suggests that this class of compounds holds significant therapeutic potential. The tetralin-2-carboxylic acid scaffold appears to be a promising starting point for the development of novel anti-inflammatory, neuroprotective, and anticancer agents.

Table 1: Summary of Biological Activities of Structurally Related Compounds

Compound ClassBiological ActivityKey FindingsReference
Phenylbutanoic Acid AnalogsAnti-inflammatory, AnalgesicPotent COX-2 inhibition.[1]
5-Methoxyindole-2-carboxylic Acid (MICA)NeuroprotectiveReduces ischemic brain injury via DLDH inhibition and Nrf2 activation.[4]
Thiazoline-Tetralin DerivativesAnticancerCytotoxic against MCF-7 and A549 cancer cell lines.[7]
2-Naphthamide DerivativesAnticancerInhibition of DHFR and VEGFR-2.[8]

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs. This would allow for a comprehensive structure-activity relationship to be established, guiding the optimization of these compounds for specific biological targets. Further mechanistic studies will also be crucial to fully elucidate the signaling pathways involved in their therapeutic effects. The insights gained from such studies will be invaluable for the development of the next generation of drugs for a range of debilitating diseases.

References

  • Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. (2002). Current Medicinal Chemistry. [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2021). Molecules. [Link]

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2020). Molecules. [Link]

  • Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. (2017). Free Radical Biology and Medicine. [Link]

  • 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. (1977). Journal of Medicinal Chemistry. [Link]

  • 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (1984). Journal of Medicinal Chemistry. [Link]

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (2024). Molecules. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2015). Journal of Medicinal Chemistry. [Link]

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (2024). Molecules. [Link]

  • Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. (2020). Journal of Chemistry. [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (1995). Journal of Medicinal Chemistry. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules. [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). ChemistryOpen. [Link]

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assessing the purity of synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid against a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Purity Assessment of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Abstract

This guide provides a comprehensive framework for assessing the purity of synthesized this compound against a certified reference standard. As a critical intermediate in the synthesis of various pharmacologically active molecules, ensuring its purity is paramount for the validity of downstream applications in research and drug development.[1] This document outlines a multi-faceted analytical approach, detailing the rationale behind method selection, step-by-step experimental protocols, and data interpretation. We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a robust and self-validating system for purity determination and impurity profiling.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a key building block in medicinal chemistry, notably in the synthesis of dopaminergic agents and other neurologically active compounds.[2] The presence of impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[3][4][5] Therefore, a rigorous assessment of its purity is not merely a quality control measure but a fundamental requirement for reliable scientific outcomes and adherence to global regulatory standards set by bodies like the ICH, FDA, and EMA.[3][4][6]

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of analytical methodologies to accurately quantify the purity of synthesized this compound and identify potential impurities.

The Role and Types of Reference Standards

A meaningful purity assessment is always a comparative analysis. A well-characterized reference standard serves as the benchmark against which the synthesized compound is evaluated.[3] For this application, a Certified Reference Material (CRM) or a pharmacopoeial reference standard (e.g., from USP, EP) would be the ideal primary standard.[3][5] In their absence, a thoroughly characterized in-house primary standard can be established. Working standards, qualified against the primary standard, are then used for routine analyses.[3]

Key Types of Reference Standards:

  • Pharmacopoeial Standards: Official reference materials from regulatory bodies.[3]

  • Impurity Reference Standards: Used to identify and quantify specific impurities.[3][6]

  • API Reference Standards: Confirm the identity and concentration of the active component.[3]

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. This guide will focus on the "big three" of small molecule analysis: HPLC, NMR, and MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for quantifying the purity of non-volatile organic molecules like our target carboxylic acid.[4][7][8] Its high resolving power allows for the separation of the main compound from closely related impurities.

Causality Behind Experimental Choices:

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this moderately polar compound. A C18 column provides a versatile stationary phase for retaining the analyte and potential impurities. The mobile phase, typically a mixture of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol), allows for the elution of the carboxylic acid in its protonated, less polar form, leading to better peak shape and retention. UV detection is suitable due to the presence of the chromophoric aromatic ring.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard: Prepare a stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Create a working standard at 0.1 mg/mL.

    • Synthesized Sample: Prepare the synthesized this compound at the same concentration as the working standard.

  • Analysis: Inject the reference standard and the synthesized sample. The purity of the synthesized sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent Method).

Data Presentation: HPLC Purity Analysis

Sample IDRetention Time (min)Peak AreaArea %
Reference Standard 10.521,250,00099.95
Synthesized Lot A 10.511,198,75098.25
Impurity 18.7515,2501.25
Impurity 211.206,1000.50
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

While HPLC excels at quantification, NMR provides invaluable structural information and can detect impurities that may not be visible by UV-based HPLC detection.[4][9] ¹H NMR is particularly useful for a rapid assessment of purity by comparing the spectrum of the synthesized compound to that of the reference standard. The presence of unexpected signals can indicate impurities.

Causality Behind Experimental Choices:

¹H NMR is a primary choice for its sensitivity and the wealth of information it provides on the proton environment of the molecule. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, and the aliphatic protons of the tetralin ring.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard and the synthesized sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum for both samples.

  • Analysis:

    • Overlay the spectra of the reference standard and the synthesized sample.

    • Look for any signals in the synthesized sample's spectrum that are not present in the reference spectrum.

    • Integrate the impurity signals relative to a known signal of the main compound to estimate the level of the impurity.

Visualization: ¹H NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Ref_Prep Dissolve Reference Standard in CDCl3 Acquire_Ref Acquire 1H NMR (Reference) Ref_Prep->Acquire_Ref Synth_Prep Dissolve Synthesized Sample in CDCl3 Acquire_Synth Acquire 1H NMR (Synthesized) Synth_Prep->Acquire_Synth Overlay Overlay Spectra Acquire_Ref->Overlay Acquire_Synth->Overlay Identify Identify Impurity Signals Overlay->Identify Integrate Integrate and Quantify Identify->Integrate Report Purity Report Integrate->Report

Caption: Workflow for NMR-based purity assessment.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying the molecular weights of any impurities detected by HPLC.[4][9][10] When coupled with a liquid chromatography system (LC-MS), it allows for the separation and mass analysis of each component in the sample.

Causality Behind Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids, typically forming [M-H]⁻ ions in negative ion mode or [M+H]⁺ ions in positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the parent compound and any impurities.

Experimental Protocol: LC-MS for Identity Confirmation and Impurity ID

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

  • LC Method: The same HPLC method as described in section 3.1 can be used.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: -3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Mass Range: m/z 50-1000

  • Analysis:

    • Inject the synthesized sample.

    • Confirm the mass of the main peak corresponds to the expected molecular weight of this compound (C₁₂H₁₄O₃, MW: 206.24 g/mol ).[11][12][13][14]

    • Obtain the mass spectra for any impurity peaks observed in the chromatogram.

    • Use the exact mass data to propose possible elemental compositions for the impurities.

Visualization: Integrated Purity Assessment Workflow

Purity_Assessment_Workflow Start Synthesized Compound & Reference Standard HPLC HPLC Analysis (Purity Quantification) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR LCMS LC-MS Analysis (MW Confirmation & Impurity ID) Start->LCMS Data_Integration Integrate Data HPLC->Data_Integration NMR->Data_Integration LCMS->Data_Integration Final_Report Comprehensive Purity Report Data_Integration->Final_Report

Caption: An integrated workflow for comprehensive purity assessment.

Common Impurities and Their Identification

Impurities in the synthesis of this compound can originate from the starting materials or side reactions.[1][15] For instance, if the synthesis starts from 5-methoxy-2-tetralone, incomplete reduction could leave traces of the starting ketone. Over-reduction could lead to the corresponding alcohol. By using the integrated analytical approach described, these and other potential impurities can be identified and quantified.

Conclusion: A Self-Validating System for Trustworthy Results

The purity assessment of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. By employing a multi-modal strategy that leverages the strengths of HPLC for quantification, NMR for structural verification, and MS for molecular weight confirmation and impurity identification, a self-validating and comprehensive purity profile can be established. This rigorous approach provides the necessary confidence in the quality of this important synthetic intermediate, underpinning the scientific integrity of its use in drug discovery and development.

References

  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]

  • uHPLCs. (n.d.). Drug Impurity Reference Standards for HPLC. [Link]

  • Analytical Chemical Products. (n.d.). Pharmaceutical Impurities Certified Reference Materials. [Link]

  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate. [Link]

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4930. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
  • Miljanić, O. Š., et al. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of Visualized Experiments, (78), e50621. [Link]

  • Giergielewicz-Możajska, H., Dąbrowski, Ł., & Haliński, Ł. P. (2015). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization coupled to gas chromatography-mass spectrometry. Journal of Chromatography A, 1425, 156-164. [Link]

  • Senova Pharma. (n.d.). (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. [Link]

  • Patil, S. A., et al. (2020). Pharmaceutically important 1-tetralone derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of α-Tetralone Derivatives la-d. [Link]

  • mVOC 4.0. (n.d.). 1,2,3,4-Tetrahydronaphthalene. [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. [Link]

  • GSRS. (n.d.). 8-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID. [Link]

  • The Organic Chemistry Tutor. (2021, November 12). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

Sources

enantiomeric excess determination of chiral 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on EE

I'm now starting with some detailed Google searches to find information on determining enantiomeric excess for chiral 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. I'm focusing on well-established analytical techniques like chiral HPLC, SFC, and GC, as well as derivatization approaches.

Planning Analytical Approach

I'm now analyzing the search results to identify the best methods, focusing on the most common chiral stationary phases, mobile phase compositions, and derivatizing agents used for this compound and similar ones. I'm also searching for supporting experimental data, including chromatograms and method validation details, to help structure this guide. My goal is to find the most effective approaches.

Developing a Guide Outline

I'm now starting to organize the information gathered into a structured guide. I'll introduce the significance of enantiomeric excess determination for this compound and compare the major analytical techniques. I'm focusing on the principles behind each method and the justification for experimental choices. I'll include tables to compare performance and illustrate workflows using diagrams.

Evaluating Existing Data

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Exploring Initial Approaches

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Refining The Search

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Expanding The Scope

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Developing Practical Protocols

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A Comparative Guide to the Neuroprotective Effects of 5-Methoxy-Tetralin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents to combat neurodegenerative diseases, the structural motif of 5-methoxy-tetralin has emerged as a promising scaffold. These derivatives, particularly those interacting with serotonergic pathways, are gaining attention for their potential neuroprotective properties. This guide offers a comparative analysis of 5-methoxy-tetralin derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental frameworks used to validate their efficacy.

The Serotonergic System: A Target for Neuroprotection

The neuroprotective effects of many 5-methoxy-tetralin derivatives are intrinsically linked to their interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. Specific 5-HT receptors play crucial roles in neuronal survival, plasticity, and inflammation.

  • 5-HT1A Receptors: Agonism at 5-HT1A receptors is a key mechanism for neuroprotection. Activation of these receptors can shield neurons from damage in models of cerebral ischemia and neurotoxicity.[1] This protective effect is thought to be mediated by the inhibition of pro-inflammatory pathways and the reduction of excitotoxicity.

  • 5-HT2A Receptors: The role of 5-HT2A receptors is more complex. While some studies suggest that 5-HT2A receptor agonists can have protective effects against neuronal loss and oxidative stress[2], others indicate that their activation can be linked to neuroinflammation.[1] The specific cellular context and the nature of the agonist likely determine the outcome.

  • 5-HT7 Receptors: Activation of 5-HT7 receptors has been associated with anti-inflammatory and neuroprotective effects, promoting neuronal viability and neurite outgrowth.

The 5-methoxy-tetralin scaffold serves as a valuable starting point for designing ligands that can selectively target these receptors and elicit neuroprotective responses.

Structure-Activity Relationship (SAR): The Role of the Methoxy Group

The "5-methoxy" substitution is not merely a structural feature; it is a critical determinant of the biological activity of these compounds. Structure-activity relationship studies of related compounds, such as flavonoids, have highlighted the importance of methoxy groups for neuroprotective and anti-inflammatory activities.[3]

The presence of a methoxy group at the C7 position of the A ring in flavonoids, analogous to the 5-position in tetralin, is crucial for their anti-inflammatory effects.[3] This is attributed to the electron-donating nature of the methoxy group, which can influence the molecule's interaction with its biological target and its antioxidant properties.

For 5-methoxy-tetralin derivatives, modifications to other parts of the molecule, such as the amino group, can fine-tune their affinity and selectivity for different 5-HT receptor subtypes. This allows for the rational design of compounds with optimized neuroprotective profiles.

Comparative Analysis of 5-Methoxy-Tetralin Derivatives

While direct head-to-head comparative studies of a wide range of 5-methoxy-tetralin derivatives are limited in publicly available literature, we can infer a comparative profile based on their known targets and the principles of SAR.

DerivativePrimary Target(s)Postulated Neuroprotective MechanismExpected Efficacy
(S)-2-amino-5-methoxytetralin 5-HT1A Receptor AgonistActivation of anti-inflammatory and anti-apoptotic pathways downstream of 5-HT1A receptor signaling.High potential for reducing excitotoxicity and neuronal death.
Hypothetical Derivative with 5-HT2A Agonist Activity 5-HT2A Receptor AgonistModulation of neuroinflammation and oxidative stress.Efficacy may be context-dependent; potential for both pro- and anti-inflammatory effects.
Hypothetical Derivative with Dual 5-HT1A/5-HT7 Agonist Activity 5-HT1A and 5-HT7 Receptor AgonistSynergistic activation of multiple neuroprotective pathways, including promotion of neurite outgrowth and reduction of inflammation.Potentially broader and more potent neuroprotective effects compared to single-target agents.

(S)-2-amino-5-methoxytetralin stands out as a foundational derivative due to its established role as a 5-HT1A receptor agonist. Its synthesis has been optimized, making it a readily accessible tool for further research.

Experimental Validation of Neuroprotective Effects

The assessment of the neuroprotective potential of 5-methoxy-tetralin derivatives relies on a combination of in vitro and in vivo experimental models.

In Vitro Assays

Objective: To determine the direct protective effects of the compounds on neuronal cells and to elucidate their mechanism of action at the cellular level.

Common Cell Lines:

  • HT22 Cells: A murine hippocampal neuronal cell line, particularly useful for studying glutamate-induced oxidative stress.

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, widely used in models of neurodegenerative diseases.

  • Primary Neuronal Cultures: Offer a more physiologically relevant system but are more complex to maintain.

Key Experimental Protocols:

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 5-methoxy-tetralin derivative for a specified period (e.g., 24 hours).

    • Induce neuronal damage by adding a neurotoxin (e.g., glutamate for HT22 cells, MPP+ for SH-SY5Y cells).

    • After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell viability.

  • Measurement of Oxidative Stress Markers:

    • Malondialdehyde (MDA) Assay: Measures lipid peroxidation.

    • Total Antioxidant Capacity (TAC) Assay: Assesses the overall antioxidant status of the cells.

    • Glutathione (GSH) Assay: Measures the level of this critical intracellular antioxidant.

  • Western Blot Analysis: To quantify the expression levels of key proteins involved in apoptotic and inflammatory signaling pathways (e.g., Bcl-2, Bax, Caspase-3, NF-κB).

In Vivo Models

Objective: To evaluate the neuroprotective efficacy of the compounds in a whole-organism context, assessing their ability to cross the blood-brain barrier and exert therapeutic effects.

Common Animal Models:

  • Middle Cerebral Artery Occlusion (MCAO) Model: A widely used model of focal cerebral ischemia (stroke) in rodents.

  • Streptozotocin (STZ)-Induced Model of Alzheimer's Disease: Intracerebroventricular injection of STZ in rats induces oxidative stress and neuronal loss, mimicking aspects of Alzheimer's pathology.[2]

  • MPTP Model of Parkinson's Disease: Administration of the neurotoxin MPTP to mice leads to the selective degeneration of dopaminergic neurons.

Key Experimental Protocols:

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Rotarod Test: To evaluate motor coordination and balance.

  • Histological Analysis:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and post-fix it in the same fixative.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain using a cryostat or vibratome.

    • Perform staining to visualize neuronal damage (e.g., Nissl staining, Fluoro-Jade staining) or specific neuronal populations (e.g., immunohistochemistry for tyrosine hydroxylase in the Parkinson's model).

  • Biochemical Analysis of Brain Tissue: Homogenize brain tissue to measure levels of neurotransmitters, inflammatory cytokines, and oxidative stress markers.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of 5-methoxy-tetralin derivatives are mediated by complex intracellular signaling cascades.

G cluster_0 5-Methoxy-Tetralin Derivative cluster_1 Cellular Response Derivative 5-Methoxy-Tetralin Derivative Receptor 5-HT1A Receptor Derivative->Receptor Agonist Binding Signaling Downstream Signaling (e.g., Akt, ERK activation) Receptor->Signaling Activation AntiInflammatory Anti-inflammatory Effects Signaling->AntiInflammatory AntiApoptotic Anti-apoptotic Effects Signaling->AntiApoptotic Neuroprotection Neuroprotection AntiInflammatory->Neuroprotection AntiApoptotic->Neuroprotection

Caption: Proposed signaling pathway for 5-HT1A receptor-mediated neuroprotection by 5-methoxy-tetralin derivatives.

G cluster_0 In Vitro Workflow CellCulture Neuronal Cell Culture (e.g., HT22, SH-SY5Y) Pretreatment Pre-treatment with 5-Methoxy-Tetralin Derivative CellCulture->Pretreatment Toxin Induction of Neurotoxicity (e.g., Glutamate, MPP+) Pretreatment->Toxin Viability Cell Viability Assay (MTT) Toxin->Viability Biochemical Biochemical Assays (MDA, TAC, Western Blot) Toxin->Biochemical

Caption: A typical experimental workflow for in vitro evaluation of neuroprotective effects.

Conclusion and Future Directions

5-methoxy-tetralin derivatives represent a promising class of compounds for the development of novel neuroprotective therapies. Their ability to modulate the serotonergic system, particularly through agonism at 5-HT1A receptors, provides a solid mechanistic foundation for their therapeutic potential. While direct comparative data is still emerging, the principles of structure-activity relationships suggest that fine-tuning the chemical structure of these derivatives can lead to compounds with enhanced efficacy and selectivity.

Future research should focus on:

  • Systematic SAR studies: To synthesize and test a library of 5-methoxy-tetralin derivatives to establish a clear relationship between their structure and neuroprotective activity.

  • Head-to-head comparative studies: To directly compare the efficacy of different derivatives in standardized in vitro and in vivo models.

  • Investigation of novel derivatives: To explore the potential of derivatives targeting other 5-HT receptors or possessing multi-target activity.

By leveraging the knowledge outlined in this guide, researchers can accelerate the discovery and development of the next generation of neuroprotective agents based on the 5-methoxy-tetralin scaffold.

References

  • Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegener
  • Protective effects of 5-HT1A receptor antagonist and 5-HT2A receptor agonist on the biochemical and histological features in a rat model of Alzheimer's disease. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a compound for which specific disposal information may not be readily available. By leveraging established principles of chemical safety and waste management, this document aims to build trust and provide value beyond the product itself, empowering researchers to manage their chemical waste responsibly.

Hazard Assessment and Precautionary Measures

Before initiating any disposal procedures, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, indicate that this class of compounds should be handled with care.[1][2]

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to mitigate exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1]
Body Protection A lab coat should be worn at all times.To protect skin and clothing from accidental splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the risk of inhaling dust or vapors.[1][3]

Segregation and Collection of Chemical Waste

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents inadvertent and potentially hazardous reactions between incompatible chemicals.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with carboxylic acids and aromatic compounds (e.g., high-density polyethylene - HDPE). The original container can be used if it is in good condition.[4]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant").[5][6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect the pure compound, contaminated spatulas, and weighing paper in the designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, appropriately labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable labware, such as pipette tips and gloves, that have come into contact with the chemical should be collected in a separate, lined container designated for chemically contaminated solid waste.[4][5] Sharps must be placed in a puncture-resistant sharps container.[4]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6] Keep the container closed except when adding waste.[5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Labware) ppe->segregate label_container Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor store->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Prohibited Disposal Methods

Under no circumstances should this chemical be disposed of via the sanitary sewer or in the regular trash.[7] The tetrahydronaphthalene moiety, also known as tetralin, is insoluble in water and can be toxic to aquatic life with long-lasting effects.[8][9][10] Furthermore, tetralin and its derivatives may form explosive peroxides upon prolonged contact with air.[8][11][12] While some simple carboxylic acids may be neutralized and drain-disposed, this is not appropriate for this more complex molecule.[6][7]

Final Disposal Procedures

The ultimate disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][13]

Steps for Arranging Disposal:

  • Container Full: Once the waste container is nearly full (approximately 75-90% capacity), securely close the lid.[4][14]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

  • Documentation: Ensure all necessary paperwork, such as a chemical waste tag, is completed accurately and attached to the container.[15]

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Small Spills: For small amounts of solid material, carefully sweep it up and place it into the designated hazardous waste container.[2] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.[1][12]

  • Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team.[5]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these rigorous, scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Essential Safety and Disposal Procedures for Novel Research Compounds: A General Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Armarego, W. L. F., & Perrin, D. D. (2002). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
  • Guidechem. (n.d.). This compound 53568-17-5 wiki.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1,2,3,4-Tetrahydronaphthalene.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: TETRALIN.
  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Santa Cruz Biotechnology. (n.d.). 1,2,3,4-Tetrahydronaphthalene.
  • Ataman Kimya. (n.d.). TETRALIN.
  • National Center for Biotechnology Information. (n.d.). Tetralin. PubChem.
  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: Tetrahydropyran-4-carboxylic acid.
  • Unspecified. (2023, March 30).
  • Vila, S., et al. (2019).
  • Wikipedia. (n.d.). Tetralin.

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Personal protective equipment for handling 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of a robust safety protocol. In the absence of a specific Safety Data Sheet (SDS) for this compound, our assessment is based on the known hazards of its core chemical motifs: the tetrahydronaphthalene structure and the carboxylic acid functional group.

  • Structural Analogs: The SDS for the isomeric compound, 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, identifies it as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]. The parent compound, 1,2,3,4-tetrahydronaphthalene (Tetralin), is a combustible liquid that can be fatal if swallowed and enters the airways, causes skin and eye irritation, and is suspected of causing cancer[2].

  • Functional Group Hazards: Carboxylic acids as a class are generally considered irritants, and in concentrated forms, can be corrosive[3]. They can cause significant damage to skin, eyes, and the respiratory tract upon contact or inhalation.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[4][5] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[4][6]

Core PPE Requirements

The minimum PPE for any work involving this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[7] However, for direct handling, more stringent protection is required as detailed below.

Hazard CategoryPotential EffectRecommended Personal Protective Equipment (PPE)
Eye and Face Causes serious eye irritation[1][8][9].Chemical Splash Goggles: Must be worn at all times when handling the compound in liquid or solid form. Safety glasses are insufficient. Goggles must meet the ANSI Z87.1 standard.[7][10] Face Shield: A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions).[7][11]
Skin and Body Causes skin irritation[1].Chemical-Resistant Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material (e.g., polyester blend) must be worn and fully buttoned.[10] Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during splash-prone operations.
Hand Protection Causes skin irritation upon contact[1].Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are required.[12][13] Always inspect gloves for tears or punctures before use. For prolonged work or when handling concentrated solutions, consider double-gloving.[7] Contaminated gloves must be removed and replaced immediately.
Respiratory May cause respiratory irritation[1][8][9].Engineering Controls: All handling of the solid compound (weighing, transferring) and any work with its solutions must be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[5][10] Respirator: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator (e.g., N95 for particulates or a half-mask with organic vapor cartridges) is necessary.[10][11][12]

Operational and Disposal Plans

A structured workflow is essential to minimize risk. This includes preparation, handling, and post-handling procedures.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Ensemble cluster_disposal Disposal Phase Start Assess Task & Quantity FumeHood Work in Chemical Fume Hood? Start->FumeHood BasePPE Minimum PPE: Lab Coat, Goggles, Nitrile Gloves FumeHood->BasePPE Yes (Mandatory) SolidHandling Handling Powder? BasePPE->SolidHandling SplashRisk Splash or Aerosol Risk? FullProtection Add Face Shield & Chemical Apron SplashRisk->FullProtection Yes End Proceed with Experiment SplashRisk->End No FullProtection->End SolidHandling->SplashRisk No Respirator Consider N95 Respirator SolidHandling->Respirator Yes Respirator->SplashRisk Waste Segregate Waste: - Contaminated Solids - Chemical Liquid Waste End->Waste

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure safety showers and eyewash stations are accessible and functional.[14]

    • Assemble all necessary equipment and labeled waste containers before beginning.

  • Donning PPE: Follow a strict sequence to ensure complete protection.

    • Don lab coat and ensure it is fully buttoned.

    • If required, don respirator. Perform a seal check.

    • Don chemical splash goggles.

    • Don face shield if the procedure warrants it.

    • Wash hands thoroughly.

    • Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • If double-gloving, don the second pair of gloves over the first.

  • Post-Handling and Doffing PPE: This sequence is critical to prevent cross-contamination.

    • Remove the outer pair of gloves (if used) and dispose of them in the designated solid hazardous waste container.

    • Remove the face shield and apron (if used), cleaning and storing them as appropriate.

    • Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the solid hazardous waste container.

    • Remove the lab coat, turning it inwards to contain any potential contamination.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are mandated by regulatory bodies.

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH), PubMed Central. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Certified Safety. [Link]

  • Chemical Safety | CEPP. Colorado Emergency Preparedness Partnership. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH | CDC. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]

  • Acid Handling Standard Operating Procedure. University of Utah. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Pocket Guide to Chemical Hazards Introduction. NIOSH | CDC. [Link]

  • Using PPE in the Laboratory (OHS101) Course Material. University of Alabama at Birmingham. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.